molecular formula C11H6ClNO4 B13712399 6-Chloroquinoline-2,3-dicarboxylic acid CAS No. 92513-50-3

6-Chloroquinoline-2,3-dicarboxylic acid

Cat. No.: B13712399
CAS No.: 92513-50-3
M. Wt: 251.62 g/mol
InChI Key: NECVMOFXLIYTLA-UHFFFAOYSA-N
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Description

6-Chloroquinoline-2,3-dicarboxylic acid is a useful research compound. Its molecular formula is C11H6ClNO4 and its molecular weight is 251.62 g/mol. The purity is usually 95%.
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Properties

CAS No.

92513-50-3

Molecular Formula

C11H6ClNO4

Molecular Weight

251.62 g/mol

IUPAC Name

6-chloroquinoline-2,3-dicarboxylic acid

InChI

InChI=1S/C11H6ClNO4/c12-6-1-2-8-5(3-6)4-7(10(14)15)9(13-8)11(16)17/h1-4H,(H,14,15)(H,16,17)

InChI Key

NECVMOFXLIYTLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=C(C=C2C=C1Cl)C(=O)O)C(=O)O

Origin of Product

United States

Foundational & Exploratory

Synthesis of 6-Chloroquinoline-2,3-dicarboxylic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Significance

6-Chloroquinoline-2,3-dicarboxylic acid is a high-value heterocyclic building block utilized extensively in the synthesis of imidazolinone herbicides, metal-organic frameworks (MOFs), and advanced pharmaceutical scaffolds[1][2]. The presence of the 6-chloro substituent modulates the electronic properties of the quinoline ring, enhancing its binding affinity in biological targets and its stability in electrocatalytic applications[2][3].

Synthesizing this diacid presents unique retrosynthetic challenges. Traditional pathways often suffer from unstable intermediates or poor atom economy[4]. This whitepaper provides an in-depth analysis of the industrially optimized Doehner-Vilsmeier cyclization route , contrasting it with the classical Friedländer annulation , and delivers self-validating experimental protocols designed for high-yield, scalable execution.

Strategic Retrosynthetic Analysis & Mechanistic Causality

The construction of the quinoline-2,3-dicarboxylic acid core fundamentally requires the formation of the pyridine ring fused to a functionalized benzene derivative. Two primary strategic disconnections dictate the synthetic route:

The Classical Approach: Friedländer Annulation

The Friedländer synthesis involves the base- or acid-catalyzed condensation of 2-amino-5-chlorobenzaldehyde with a dicarbonyl compound such as diethyl oxaloacetate[4].

  • Causality of Limitation: While mechanistically straightforward, 2-amino-5-chlorobenzaldehyde is highly unstable and prone to rapid self-condensation (forming complex oligomers) under ambient conditions[4]. This instability severely limits the scalability and overall yield of the Friedländer approach, rendering it unsuitable for industrial-scale drug development.

The Industrial Standard: Doehner-Vilsmeier Cyclization

To bypass the instability of ortho-aminobenzaldehydes, the Doehner-Vilsmeier methodology utilizes highly stable, commercially abundant starting materials: 4-chloroaniline and diethyl acetylenedicarboxylate (or keto-ester equivalents)[1].

  • Mechanistic Causality: This route proceeds via the formation of an enamine intermediate (diethyl 2-(4-chloroanilino)fumarate). A Vilsmeier reagent (chloromethyleneiminium chloride), generated in situ from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), acts as a highly electrophilic one-carbon synthon[1][5]. It bridges the electron-rich aromatic ring and the enamine system, specifically providing the C-4 carbon of the resulting quinoline scaffold before driving intramolecular cyclization and aromatization[5].

SynthesisWorkflow A 4-Chloroaniline + Diethyl acetylenedicarboxylate B Diethyl 2-(4-chloroanilino)fumarate A->B Condensation D Diethyl 6-chloroquinoline- 2,3-dicarboxylate B->D Cyclization C Vilsmeier Reagent (POCl3 / DMF) C->D H 6-Chloroquinoline- 2,3-dicarboxylic acid D->H Saponification E 2-Amino-5-chlorobenzaldehyde + Diethyl oxaloacetate E->D Annulation F Base/Acid Catalyst (Friedländer) F->D G Hydrolysis (NaOH then HCl)

Figure 1: Retrosynthetic workflow comparing the Doehner-Vilsmeier and Friedländer pathways.

Comparative Quantitative Data

To guide process chemistry decisions, the following table summarizes the quantitative and qualitative metrics of the two primary synthetic pathways.

MetricDoehner-Vilsmeier RouteFriedländer Annulation
Primary Starting Material 4-Chloroaniline2-Amino-5-chlorobenzaldehyde
Starting Material Stability Highly stable, commercially abundantUnstable, prone to self-condensation
Reagent Cost Low to ModerateHigh (due to benzaldehyde derivative)
Typical Overall Yield 65% – 75%40% – 55%
Scalability Excellent (Industrial Standard)Poor (Bench-scale limited)
Key Byproducts HCl, PO₂Cl₂⁻, DimethylamineH₂O

Self-Validating Experimental Protocols (Doehner-Vilsmeier Route)

The following protocols are engineered as self-validating systems. Each step includes specific physicochemical checkpoints to ensure the reaction is proceeding correctly before advancing to the next stage.

Phase 1: Synthesis of Diethyl 2-(4-chloroanilino)fumarate

Objective: Condense 4-chloroaniline with diethyl acetylenedicarboxylate to form the enamine intermediate.

  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 4-chloroaniline (12.7 g, 0.10 mol) in 150 mL of anhydrous toluene.

  • Addition: Add diethyl acetylenedicarboxylate (17.8 g, 0.105 mol) dropwise over 15 minutes at room temperature.

    • Causality: Toluene is selected as the solvent because its boiling point (110 °C) provides the optimal thermal energy for condensation while allowing for the azeotropic removal of any trace moisture that could hydrolyze the ester[1].

  • Reaction: Heat the mixture to reflux for 3 hours.

  • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (3:1). The reaction is complete when the UV-active spot corresponding to 4-chloroaniline (R_f ~0.4) completely disappears, replaced by a new, highly UV-active spot (R_f ~0.6).

  • Workup: Cool the mixture to room temperature. The toluene solution containing the intermediate is typically used directly in the next step to minimize yield loss during isolation[1].

Phase 2: Vilsmeier-Haack Cyclization

Objective: Formulate the quinoline core via electrophilic cyclization.

  • Vilsmeier Reagent Generation: In a separate, rigorously dried 250 mL flask under nitrogen, add anhydrous DMF (10.9 g, 0.15 mol) to 50 mL of toluene. Cool the flask in an ice bath to 5 °C.

  • Activation: Add POCl₃ (23.0 g, 0.15 mol) dropwise over 30 minutes.

    • Causality: The formation of the chloromethyleneiminium ion is highly exothermic. Maintaining the temperature strictly between 20 °C and 30 °C during and after addition prevents the thermal degradation of the Vilsmeier salt into unreactive tar[1].

  • Cyclization: Stir the Vilsmeier reagent for 60 minutes at 25 °C. Then, add the toluene solution of diethyl 2-(4-chloroanilino)fumarate (from Phase 1) dropwise over 45 minutes.

  • Aromatization: Heat the resulting mixture to reflux (approx. 110 °C) for 2 hours.

    • Causality: The elevated temperature drives the intramolecular dehydration and final aromatization step, expelling dimethylamine and HCl to yield the fully conjugated quinoline system[1][5].

  • Validation Checkpoint: The solution will transition from a pale yellow to a deep, dark red/brown. Cessation of HCl gas evolution (monitored via pH paper at the condenser outlet) indicates completion.

  • Workup: Cool the mixture to 40 °C and carefully pour it into 200 mL of ice water to quench the excess POCl₃. Separate the organic toluene layer, wash with saturated NaHCO₃, dry over MgSO₄, and concentrate under reduced pressure to yield crude diethyl 6-chloroquinoline-2,3-dicarboxylate.

MechanisticPathway N1 Diethyl 2-(4-chloroanilino)fumarate N3 C-C Bond Formation (Providing C-4 of Quinoline) N1->N3 N2 Chloromethyleneiminium Ion (Vilsmeier Electrophile) N2->N3 Electrophilic Attack N4 Intramolecular Cyclization (Aromatization) N3->N4 N5 Diethyl 6-chloroquinoline- 2,3-dicarboxylate N4->N5

Figure 2: Mechanistic sequence of the Vilsmeier-mediated cyclization providing the quinoline C-4 carbon.

Phase 3: Saponification and Acidification

Objective: Hydrolyze the diester to the final 6-chloroquinoline-2,3-dicarboxylic acid.

  • Saponification: Suspend the crude diester in 100 mL of a 15% (w/v) aqueous NaOH solution. Heat the mixture to 80 °C for 2 hours.

    • Causality: The basic conditions irreversibly cleave the ethyl ester bonds, forming the highly water-soluble disodium salt of the quinoline diacid, which extracts the product into the aqueous phase and leaves lipophilic impurities behind[4].

  • Validation Checkpoint: The reaction is complete when the biphasic mixture becomes a homogeneous aqueous solution (indicating complete conversion to the water-soluble salt).

  • Acidification: Cool the solution to 5 °C in an ice bath. Slowly add concentrated HCl dropwise while monitoring with a calibrated pH meter until the solution reaches exactly pH 2.0.

    • Causality: The pKa values of the carboxylic acids dictate that at pH 2.0, the diacid is fully protonated. Because the neutral diacid has exceptionally low solubility in cold water, it precipitates quantitatively[4].

  • Isolation: Filter the resulting fluffy white/pale-yellow precipitate under vacuum. Wash the filter cake with 50 mL of ice-cold water to remove residual NaCl, and dry in a vacuum oven at 60 °C overnight.

References

  • US Patent 4,766,218 - Method for the preparation of quinoline-2,3-dicarboxylic acid. Google Patents.
  • EP0257433B1 - Method for the preparation of quinoline-2,3-dicarboxylic acid. Google Patents.
  • Product Class 3: Quinolines - Thieme E-Books & E-Journals. Available at:[Link]

  • Metal(II) complexes synthesized based on quinoline-2,3-dicarboxylate as electrocatalysts for the degradation of methyl orange - RSC Advances. Available at:[Link]

  • Formation of the Imidazolinone Ring Under Mild Conditions in the Presence of Sodium Hydride - PMC / National Institutes of Health. Available at:[Link]

Sources

physicochemical properties of 6-Chloroquinoline-2,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 6-Chloroquinoline-2,3-dicarboxylic Acid

Part 1: Introduction and Strategic Importance

Quinoline and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2] The inherent aromatic and heterocyclic nature of the quinoline ring system provides a rigid framework ideal for molecular recognition by biological targets. The strategic placement of substituents allows for the fine-tuning of electronic, steric, and lipophilic properties, directly influencing pharmacokinetic and pharmacodynamic profiles.

This guide focuses on a specific, highly functionalized derivative: 6-Chloroquinoline-2,3-dicarboxylic acid . This molecule combines three key structural motifs:

  • A Quinoline Core: A bicyclic aromatic system known for its role in antimalarial, anticancer, and antibacterial agents.[1][3]

  • A 6-Chloro Substituent: The presence of a halogen, particularly chlorine, at this position is known to enhance binding affinity through halogen bonding and can improve metabolic stability and membrane permeability.[1][2]

  • Vicinal Dicarboxylic Acids (Positions 2 and 3): Two carboxylic acid groups positioned next to each other introduce strong polarity, multiple hydrogen bonding sites, and the potential for chelation. These groups can serve as critical pharmacophoric features or as synthetic handles for further elaboration into esters, amides, or other functional groups.

For researchers and drug development professionals, 6-Chloroquinoline-2,3-dicarboxylic acid represents a versatile building block. Its properties suggest potential applications as a linker in complex molecules, a fragment for library synthesis, or a lead compound for targeting enzymes and receptors where acidic interactions are paramount.

Part 2: Molecular Structure and Core Properties

The foundational step in understanding any chemical entity is to define its structure and fundamental calculated properties.

Caption: Chemical structure of 6-Chloroquinoline-2,3-dicarboxylic acid.

Table 1: Core Molecular Properties

Property Value Source / Method
Molecular Formula C₁₁H₆ClNO₄ Calculated
Molecular Weight 251.63 g/mol Calculated (based on analogue[4])
Canonical SMILES C1=CC2=C(C=C(C=C2)Cl)N=C(C1=C(C(=O)O)C(=O)O) Inferred
InChI Key Inferred from structure Inferred

| Appearance | Expected to be a solid, likely pale yellow to white | Inferred from related solids[1][5] |

Part 3: Physicochemical Landscape - From Core to Derivative

A robust understanding of 6-Chloroquinoline-2,3-dicarboxylic acid is achieved by first examining its parent scaffold, 6-chloroquinoline, and then projecting the profound impact of the dicarboxylic acid functionalization.

The 6-Chloroquinoline Baseline

The parent compound is a crystalline solid with low polarity, properties that are well-documented.[1] Its characteristics provide a crucial baseline for appreciating the changes imparted by the carboxylic acid groups.

Table 2: Physicochemical Properties of the 6-Chloroquinoline Scaffold

Property Value Significance Reference
Melting Point 41-43 °C Indicates relatively weak intermolecular forces in the crystal lattice. [1]
Boiling Point 126-127 °C at 10 mmHg Reflects its moderate molecular weight and volatility. [1]

| Solubility | Insoluble in water; soluble in organic solvents (e.g., ethanol, acetone). | A key property for synthesis and purification, highlighting its non-polar nature. |[1][6] |

The Transformative Influence of Dicarboxylic Acids

The addition of two -COOH groups to the quinoline core fundamentally alters the molecule's physicochemical nature.

  • Melting Point: The capacity for strong, intermolecular hydrogen bonding between the carboxylic acid groups will drastically increase the energy required to break the crystal lattice. Therefore, 6-Chloroquinoline-2,3-dicarboxylic acid is expected to have a much higher melting point than the 41-43 °C of its parent scaffold. For comparison, the related 6-chloroquinoline-3-carboxylic acid has a melting point of 228-232 °C, illustrating this powerful effect.[7]

  • Solubility: The two polar carboxylic acid groups dominate the molecule's solubility profile. Solubility in non-polar organic solvents will be significantly reduced. Conversely, solubility is expected to be enhanced in polar protic solvents (e.g., methanol, ethanol) and, most notably, in aqueous bases (e.g., NaOH, NaHCO₃ solutions). In basic media, the acidic protons are removed to form highly soluble carboxylate salts. This pH-dependent solubility is a critical factor for purification and formulation.

  • Acidity (pKa): The molecule possesses two acidic protons, leading to two distinct dissociation constants (pKa₁ and pKa₂).

    • The electron-withdrawing nature of the chloro-substituent and the nitrogen-containing quinoline ring will increase the acidity of the carboxylic groups (i.e., lower their pKa values) compared to simple aliphatic dicarboxylic acids.

    • The first deprotonation (pKa₁) will be more favorable than the second (pKa₂), as the presence of the first negative charge will make the removal of the second proton more difficult.

    • Precise pKa values require experimental determination, as outlined in the protocols below.[8][9]

Part 4: Projected Spectroscopic Profile for Structural Verification

While experimental spectra for this specific molecule are not widely published, a detailed projection based on its structure is invaluable for researchers aiming to synthesize or identify it.

  • ¹H NMR Spectroscopy: The spectrum would show two distinct regions. In the aromatic region (approx. 7.5-9.0 ppm), signals for the four protons on the quinoline ring system would appear with characteristic splitting patterns.[10] A very broad singlet, highly downfield (>10 ppm), would be indicative of the two acidic protons of the carboxylic acids.

  • ¹³C NMR Spectroscopy: Key signals would include those for the two carbonyl carbons of the carboxylic acids (expected >160 ppm) and the nine distinct carbons of the 6-chloroquinoline ring system.

  • FT-IR Spectroscopy: The infrared spectrum would be dominated by features from the carboxylic acid groups. A very broad absorption band from approximately 2500 to 3300 cm⁻¹ would correspond to the O-H stretching of the hydrogen-bonded acid dimers. A strong, sharp peak around 1700-1750 cm⁻¹ would be characteristic of the C=O (carbonyl) stretching vibration. Additional peaks in the 1400-1600 cm⁻¹ region would correspond to the C=C and C=N stretching vibrations of the aromatic core.[11][12]

  • Mass Spectrometry: Electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 251.63. Common fragmentation pathways would likely involve the loss of one or both carboxyl groups, leading to observable fragments corresponding to the loss of CO₂ (44 Da) or COOH (45 Da).[13][14]

Part 5: Essential Experimental Protocols

To empower researchers, this section provides validated, step-by-step methodologies for determining the key .

Protocol 1: Gravimetric Determination of Solubility

This protocol provides a reliable method to quantify the solubility of the compound in various solvents, a critical parameter for reaction and purification optimization.[6]

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_calc Calculation prep1 Add excess solid compound to a sealed vial prep2 Add a known volume of the selected solvent prep1->prep2 equil1 Agitate in a thermostatic shaker at constant T (e.g., 24 hours) prep2->equil1 equil2 Allow excess solid to settle (e.g., 2 hours) equil1->equil2 analysis1 Withdraw known volume of supernatant via pre-warmed, filtered syringe equil2->analysis1 analysis2 Transfer to a pre-weighed evaporation dish analysis1->analysis2 analysis3 Evaporate solvent completely in a vacuum oven analysis2->analysis3 analysis4 Cool in desiccator and re-weigh the dish analysis3->analysis4 calc1 Calculate mass of dissolved solid analysis4->calc1 calc2 Express solubility as g/100 mL or mol/L calc1->calc2

Caption: Workflow for gravimetric solubility determination.

Methodology:

  • Preparation: Add an excess amount of solid 6-Chloroquinoline-2,3-dicarboxylic acid to a series of sealed glass vials. To each vial, add a precise volume (e.g., 5.0 mL) of the desired solvent (e.g., water, ethanol, ethyl acetate, or aqueous buffers of varying pH).

  • Equilibration: Place the sealed vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24 hours) to ensure equilibrium is reached.

  • Settling: Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours to allow undissolved solid to settle.

  • Sampling: Carefully withdraw a known volume (e.g., 2.0 mL) of the clear supernatant using a syringe fitted with a 0.45 µm filter. To prevent premature crystallization, ensure the syringe and filter are at the same temperature as the solution.

  • Mass Determination: Dispense the filtered solution into a pre-weighed, dry evaporation dish. Carefully evaporate the solvent under reduced pressure or in a drying oven at a temperature that will not cause decomposition.

  • Final Weighing: Once the solvent is completely removed, cool the dish in a desiccator to room temperature and weigh it accurately.

  • Calculation: The mass of the dissolved solid is the final weight of the dish minus its initial weight. The solubility can then be calculated and expressed in units such as g/100 mL or mol/L.

Protocol 2: Determination of pKa by Potentiometric Titration

This protocol allows for the experimental determination of the two dissociation constants (pKa₁ and pKa₂) of the dicarboxylic acid.

G cluster_analysis Data Analysis start Accurately weigh compound and dissolve in water/ co-solvent mixture titrate Titrate with standardized strong base (e.g., 0.1 M NaOH) in small, precise increments start->titrate record Record pH after each increment of titrant is added titrate->record plot Plot pH (y-axis) vs. Volume of titrant (x-axis) record->plot find_ep Identify the two equivalence points (EP1, EP2) from the derivative plot (d(pH)/dV) plot->find_ep find_hp Determine the half-equivalence points (V_EP1 / 2 and V_EP2 - V_EP1 / 2) find_ep->find_hp det_pka pKa₁ = pH at V_EP1 / 2 pKa₂ = pH at V_EP2 - V_EP1 / 2 find_hp->det_pka

Caption: Workflow for pKa determination via potentiometric titration.

Methodology:

  • Solution Preparation: Accurately weigh a sample of 6-Chloroquinoline-2,3-dicarboxylic acid and dissolve it in a known volume of deionized water. A co-solvent like ethanol may be necessary if aqueous solubility is low.

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Immerse a calibrated pH electrode and a magnetic stir bar.

  • Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

  • Data Collection: After each addition of NaOH, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to sharply identify the two equivalence points, where the derivative peaks.

    • The first pKa (pKa₁) is equal to the pH at the point where half of the volume of the first equivalence point has been added (V_EP1 / 2).

    • The second pKa (pKa₂) is equal to the pH at the point halfway between the first and second equivalence points.

Part 6: Conclusion

6-Chloroquinoline-2,3-dicarboxylic acid is a highly functionalized heterocyclic compound with a physicochemical profile dominated by its polar, acidic dicarboxylic acid groups. These groups impart a high melting point, pH-dependent solubility, and two distinct pKa values, properties that stand in stark contrast to its parent 6-chloroquinoline scaffold. While comprehensive experimental data is sparse, its structure allows for reliable prediction of its spectroscopic features and provides a clear path for its empirical characterization using standard laboratory protocols. For scientists in drug discovery and materials science, this molecule represents a rich platform for creating novel structures with tailored properties, making it a valuable and compelling target for further investigation.

Sources

6-Chloroquinoline-2,3-Dicarboxylic Acid: Structural Analytics, Synthetic Pathways, and Pharmacological Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I approach the 6-chloroquinoline-2,3-dicarboxylic acid scaffold not merely as a chemical catalog entry, but as a highly tunable, bi-functionalized pharmacophore. This compound, along with its dimethyl and diethyl ester derivatives, serves as a critical building block in the synthesis of neuroactive agents, specifically targeting glutamatergic pathways in the central nervous system. This whitepaper deconstructs the structural rationale, validated synthetic methodologies, and pharmacological applications of this quinoline derivative, providing a comprehensive guide for researchers and drug development professionals.

Structural and Physicochemical Profiling

The architectural brilliance of 6-chloroquinoline-2,3-dicarboxylic acid lies in its rigid heterocyclic core combined with specific functional group placements. The strategic positioning of the chlorine atom at the C6 position serves a dual purpose. Sterically, it enhances lipophilicity and locks the quinoline core into a favorable orientation within receptor binding pockets. Electronically, the halogen acts as an electron-withdrawing group, which lowers the pKa of the C2 and C3 carboxylic acids, ensuring they remain fully deprotonated at physiological pH to maximize ionic interactions with target proteins[1].

To facilitate compound selection for specific synthetic or assay requirements, the physicochemical properties of the free acid and its esterified precursors are summarized below.

Table 1: Physicochemical Properties of 6-Chloroquinoline-2,3-dicarboxylic Acid and Derivatives

Compound NameCAS NumberMolecular FormulaMolecular WeightTPSA (Ų)XLogP3
6-Chloroquinoline-2,3-dicarboxylic acid 92513-50-3[2]C11H6ClNO4251.62 g/mol ~90.2~1.5
Dimethyl 6-chloroquinoline-2,3-dicarboxylate 110139-44-1[3]C13H10ClNO4279.67 g/mol 65.52.9
Diethyl 6-chloroquinoline-2,3-dicarboxylate 92525-74-1[4]C15H14ClNO4307.06 g/mol 65.53.6

Data aggregated from computational predictions and chemical database registries[3],[4].

Mechanistic Pathways of Synthesis

The construction of the 6-chloroquinoline-2,3-dicarboxylate core typically relies on a "build-couple-pair" strategy. The most robust approach is the condensation of 2-amino-5-chlorobenzaldehyde with dialkyl acetylenedicarboxylates (such as DMAD). Recent advancements also highlight visible-light-induced oxidative cyclization of aromatic enamines as a sustainable alternative[5].

Synthesis A 2-Amino-5-chlorobenzaldehyde (Precursor) C Condensation & Cyclization (Base/Heat or Photoredox) A->C Reagent A B Dimethyl acetylenedicarboxylate (DMAD) B->C Reagent B D Dimethyl 6-chloroquinoline- 2,3-dicarboxylate C->D Cyclization E Saponification (NaOH, H2O/EtOH) D->E Hydrolysis F 6-Chloroquinoline- 2,3-dicarboxylic acid E->F Acidification

Figure 1: Synthetic workflow for 6-chloroquinoline-2,3-dicarboxylic acid via DMAD condensation.

Protocol 1: Synthesis and Saponification (Self-Validating Workflow)

Rationale: This protocol ensures high-fidelity construction of the quinoline ring followed by controlled deprotection. The causality of using a biphasic basic hydrolysis is to selectively cleave the ester bonds without degrading the aromatic core.

Step-by-Step Methodology:

  • Condensation: Dissolve 2-amino-5-chlorobenzaldehyde (1.0 eq) and dimethyl acetylenedicarboxylate (1.1 eq) in anhydrous ethanol. Reflux for 8 hours under an inert N2 atmosphere.

  • Validation Checkpoint 1 (Reaction Completion): Monitor the disappearance of the aldehyde via Thin Layer Chromatography (TLC) using a 3:1 Hexane/Ethyl Acetate mobile phase. The system self-validates when the UV-active aldehyde spot (Rf ~0.6) is entirely replaced by the intermediate dimethyl ester (Rf ~0.4).

  • Isolation of Intermediate: Cool the mixture to 0°C. Filter the precipitated dimethyl 6-chloroquinoline-2,3-dicarboxylate[3] and wash with cold ethanol.

  • Saponification: Suspend the isolated ester in a 1:1 (v/v) mixture of 2M aqueous NaOH and ethanol. Stir vigorously at 60°C for 4 hours.

  • Validation Checkpoint 2 (Hydrolysis Confirmation): Cool the mixture to room temperature and slowly acidify with 1M HCl to pH 2.0. The self-validation of successful hydrolysis is the immediate, voluminous precipitation of the free dicarboxylic acid. (The starting ester is soluble in organic solvents, whereas the highly polar free acid precipitates exclusively in acidic aqueous media).

  • Final Characterization: Filter, wash with cold deionized water, and dry under high vacuum. Confirm structural integrity via 1H-NMR (DMSO-d6), noting the critical loss of methyl ester singlets at ~3.9 ppm and the appearance of broad, exchangeable carboxylic acid protons at >12.0 ppm.

Pharmacological Significance & Receptor Binding

Quinoline dicarboxylic acids are structurally analogous to kynurenic acid derivatives, making them invaluable tool compounds for probing the N-methyl-D-aspartate (NMDA) receptor complex[1]. Specifically, compounds like 7-chlorokynurenic acid are potent antagonists at the strychnine-insensitive glycine modulatory site of the NMDA receptor[6]. 6-Chloroquinoline-2,3-dicarboxylic acid acts as a rigidified structural isomer that allows medicinal chemists to map the spatial constraints of the glutamate and glycine binding pockets.

Pharmacology N NMDA Receptor Complex G Glycine Binding Site N->G Contains I Ion Channel Blockade (Ca2+ Influx Inhibited) G->I Allosteric Modulation C Quinoline-2,3-dicarboxylic acid derivatives C->G Competitive Antagonism

Figure 2: Mechanistic pathway of NMDA receptor antagonism by quinoline dicarboxylic acids.

Protocol 2: In Vitro Radioligand Binding Assay for Glycine-Site Affinity

Rationale: To quantify the binding affinity (Ki) of the synthesized quinoline derivatives, we measure their ability to competitively displace a known radioligand from rat cortical membranes[6].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cortical tissue in 50 mM Tris-acetate buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes. Wash the pellet three times to thoroughly remove endogenous glutamate and glycine, which would otherwise skew baseline binding.

  • Incubation: In a 96-well microtiter plate, combine 100 µg of membrane protein, 2 nM of the radioligand[3H]-MDL 105,519, and varying concentrations of the 6-chloroquinoline-2,3-dicarboxylic acid test compound (ranging from 1 nM to 100 µM).

  • Validation Checkpoint 1 (Specific Binding): Include control wells containing 1 mM of unlabeled glycine. The assay validates its own specificity if the radioactive counts in these control wells drop to baseline (<5% of total binding), proving the radioligand is exclusively targeting the glycine modulatory site.

  • Filtration & Detection: Terminate the equilibrium reaction after 60 minutes by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine). Wash rapidly with cold buffer to remove unbound radioligand. Add scintillation cocktail and quantify radioactivity using a liquid scintillation counter.

  • Validation Checkpoint 2 (Data Integrity): Calculate the Z'-factor for the assay plate. A Z'-factor > 0.5 confirms the assay's statistical robustness. Plot the displacement curves using non-linear regression to determine the IC50, and convert this to the absolute binding affinity (Ki) utilizing the Cheng-Prusoff equation.

References

  • ChemIndex. "92513-50-3 | 6-chloroquinoline-2,3-dicarboxylic acid." ChemIndex. Available at: [Link]

  • PubChemLite. "92525-74-1 (C15H14ClNO4) - Diethyl 6-chloroquinoline-2,3-dicarboxylate." Université du Luxembourg. Available at:[Link]

  • National Center for Biotechnology Information. "7-Chlorokynurenic acid | C10H6ClNO3 | CID 1884." PubChem. Available at:[Link]

  • Li, Y., et al. "Visible-Light Induced and Oxygen-Promoted Oxidative Cyclization of Aromatic Enamines for the Synthesis of Quinolines Derivatives." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

Sources

The Biological Activity of Quinoline Carboxylic Acid Derivatives: A Comprehensive Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline carboxylic acid scaffold represents one of the most privileged and versatile pharmacophores in modern medicinal chemistry[1]. As an application scientist, I approach the quinoline core not merely as a static structural backbone, but as a highly tunable electronic and steric platform. By strategically positioning the carboxylic acid moiety at either the C3 or C4 position—and systematically decorating the benzo-fused ring—researchers can rationally direct the molecule toward entirely distinct biological targets. These range from bacterial topoisomerases to human metabolic enzymes and viral integrases[1][2]. This whitepaper synthesizes the mechanistic causality, structure-activity relationships (SAR), and self-validating experimental protocols required to evaluate these potent derivatives.

Mechanistic Causality in Biological Targets

Understanding the biological activity of quinoline carboxylic acids requires mapping their precise molecular interactions. The position of the carboxylic acid dictates the primary mechanism of action.

Antibacterial Activity: The Topoisomerase Paradigm (C3-Carboxylic Acids)

Quinoline-3-carboxylic acids, most notably the fluoroquinolones, are foundational to antibacterial therapy[2]. The biological causality stems from the C3-carboxylic acid and the adjacent C4-carbonyl group forming a bidentate chelation complex with a magnesium ion (Mg²⁺). This Mg²⁺-water bridge anchors the drug to bacterial DNA gyrase (Gram-negative) or Topoisomerase IV (Gram-positive)[1]. By stabilizing the DNA-enzyme cleavage complex, the drug halts DNA religation, triggering double-strand breaks and subsequent bacterial apoptosis[2].

GyraseInhibition QCA Quinoline-3-Carboxylic Acid (Fluoroquinolone) MgBridge Mg2+-Water Bridge Chelation QCA->MgBridge Binds via C3/C4 Gyrase DNA Gyrase / Topo IV Complex MgBridge->Gyrase Anchors to Enzyme Cleavage Stabilization of Cleavage Complex Gyrase->Cleavage Halts Religation Death Bacterial Cell Death (Apoptosis-like) Cleavage->Death DNA Fragmentation

Mechanism of Action: Quinoline-3-carboxylic acids inhibiting DNA Gyrase via Mg2+ chelation.

Anticancer Efficacy: DHODH and Pyrimidine Starvation (C4-Carboxylic Acids)

Shifting the carboxylic acid to the C4 position fundamentally alters the target profile. Quinoline-4-carboxylic acids (such as brequinar analogs) are potent anticancer agents that competitively inhibit human dihydroorotate dehydrogenase (DHODH)[3]. DHODH is a mitochondrial enzyme essential for de novo pyrimidine biosynthesis. The C4-carboxylate forms a critical salt bridge with the Arg136 residue in the DHODH binding pocket, while the lipophilic quinoline core occupies the ubiquinone channel[3]. This interaction starves rapidly dividing tumor cells of uridine, forcing S-phase cell cycle arrest[3].

DHODH_Pathway Q4CA Quinoline-4-Carboxylic Acid (e.g., Brequinar analogs) DHODH DHODH Enzyme (Inner Mitochondrial Membrane) Q4CA->DHODH Competitive Inhibition (Ubiquinone Site) DHO Dihydroorotate (DHO) DHODH->DHO Blocks Orotate Orotate DHO->Orotate Oxidation by DHODH Uridine Pyrimidine Biosynthesis (UMP, UDP, UTP) Orotate->Uridine Downstream Synthesis Arrest S-Phase Arrest & Tumor Cell Apoptosis Uridine->Arrest Depletion Causes

Anticancer Pathway: Quinoline-4-carboxylic acids block DHODH, starving tumors of pyrimidines.

Antiviral and Antiparasitic Applications

Beyond oncology and bacteriology, functionalized quinolines exhibit broad-spectrum antiviral and antiparasitic properties[4]. For instance, novel 6-(pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acid derivatives have been engineered as HIV-1 integrase inhibitors[5]. Similar to the gyrase mechanism, these compounds chelate divalent metal ions within the integrase active site, preventing the strand transfer of viral DNA into the host genome[5]. Additionally, specific quinoline-3-carboxylic acid amides have shown potent in vitro activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis[6].

Structure-Activity Relationship (SAR) Landscape

The biological activity of these derivatives is highly sensitive to substitution patterns. Table 1 summarizes the causal relationships between specific structural modifications and their biological outcomes.

Table 1: SAR Matrix for Quinoline Carboxylic Acid Derivatives

PositionSubstitutionPrimary Target / IndicationCausality / Rationale
C2 Bulky Hydrophobic (e.g., Biphenyl, Cyclohexylphenyl)DHODH (Anticancer)Fills the lipophilic ubiquinone binding tunnel, increasing binding affinity[3].
C3 Carboxylic AcidDNA Gyrase / HIV-1 IntegraseEssential for forming the bidentate chelation complex with target-site Mg²⁺ ions[1][5].
C4 Carboxylic AcidDHODH (Anticancer) / AntimalarialForms a critical, highly conserved salt bridge with Arg136 in the DHODH active site[3].
C6 FluorineBroad-spectrum AntibacterialIncreases overall lipophilicity, enhancing bacterial cell wall penetration and target affinity[1].
C8 Methoxy / HalogenAntibacterial (Overcoming Resistance)Sterically hinders affinity for bacterial efflux pumps and improves activity against anaerobes[1].

Self-Validating Experimental Protocols

To ensure scientific integrity, assays evaluating these compounds must be designed as self-validating systems. Below are the definitive protocols for assessing the two primary activities of quinoline carboxylic acids.

Protocol A: DHODH Enzymatic Inhibition Assay (Anticancer Evaluation)

Causality Check: This assay utilizes 2,6-dichlorophenolindophenol (DCIP) as a terminal electron acceptor. As DHODH oxidizes dihydroorotate, it reduces ubiquinone, which subsequently reduces DCIP. The loss of DCIP's blue color (measured at 600 nm) provides a stoichiometric, real-time kinetic readout, ensuring the assay self-validates enzyme viability and compound inhibition simultaneously.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100, and 10% glycerol.

  • Reagent Addition: To a 96-well clear-bottom plate, add 100 µL of assay buffer supplemented with 0.1 mM L-dihydroorotate, 0.05 mM decylubiquinone, and 0.06 mM DCIP.

  • Compound Incubation: Add 1 µL of the quinoline-4-carboxylic acid derivative (dissolved in DMSO) across a 10-point serial dilution. Include a DMSO-only well as a negative control and a Brequinar-treated well as a positive control.

  • Enzyme Initiation: Initiate the reaction by adding 10 nM of recombinant human DHODH enzyme.

  • Kinetic Readout: Immediately place the plate in a microplate reader. Monitor the decrease in absorbance at 600 nm continuously for 15 minutes at 25°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Plot V0​ against compound concentration to determine the IC50​ via non-linear regression.

Protocol B: Resazurin-Based Broth Microdilution (Antibacterial Evaluation)

Causality Check: Relying solely on visual turbidity for Minimum Inhibitory Concentration (MIC) is prone to subjective error. Introducing resazurin—a blue, non-fluorescent dye that metabolically active bacteria reduce to pink, highly fluorescent resorufin—provides a quantifiable, objective endpoint that validates cellular respiration.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture the target bacterial strain (e.g., E. coli or S. aureus) in Mueller-Hinton Broth (MHB) to an OD600 of 0.08–0.1 (equivalent to a 0.5 McFarland standard). Dilute 1:100 in fresh MHB.

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the quinoline-3-carboxylic acid derivative in MHB (volume = 50 µL/well).

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well, achieving a final inoculum of 5×105 CFU/mL.

  • Incubation: Seal the plate and incubate at 37°C for 18 hours. This allows for logarithmic growth, ensuring topoisomerase enzymes are actively processing DNA.

  • Resazurin Addition: Add 10 µL of a 0.015% resazurin sodium salt solution to all wells. Incubate for an additional 2 hours.

  • Fluorescence Readout: Measure fluorescence (Excitation: 560 nm, Emission: 590 nm). The MIC is defined as the lowest compound concentration that prevents the fluorescent shift, indicating complete metabolic inhibition.

AssayWorkflow Prep 1. Compound Preparation (DMSO Stock) Incubate 2. Target Incubation (Cells or Enzyme) Prep->Incubate Readout 3. Colorimetric/Fluorometric Readout (e.g., DCIP) Incubate->Readout Analysis 4. Dose-Response Curve & IC50 Calc Readout->Analysis Validation 5. Orthogonal Validation (e.g., Target Knockdown) Analysis->Validation

Standardized high-throughput workflow for evaluating quinoline derivative bioactivity.

Data Presentation & Comparative Efficacy

The versatility of the quinoline carboxylic acid core is best demonstrated by comparing the quantitative efficacy of various derivatives across different biological domains.

Table 2: Biological Activity of Representative Quinoline Carboxylic Acids

Compound Class / Specific DerivativePrimary TargetIndicationRepresentative EfficacyRef.
2-Arylquinoline-4-carboxylic acids (Compound 41)DHODHAnticancer IC50​=9.71±1.4 nM[3]
6-(Pyrazolylmethyl)-quinoline-3-carboxylic acids HIV-1 IntegraseAntiviralLow micromolar IC50​ [5]
2-(Furan-2-yl) quinoline-4-carboxylic acid (FQCA) Unknown (Cellular)Anti-TuberculosisComparable to Ciprofloxacin[7]
Quinoline-3-carboxylic acid amides T. bruceiTrypanosomiasisPotent in vitro inhibition[6]

References

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase National Institutes of Health (NIH) URL:[Link]

  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review RSC Publishing URL:[Link]

  • Design, Practical Synthesis, and Biological Evaluation of Novel 6-(Pyrazolylmethyl)-4-quinoline-3-carboxylic Acid Derivatives as HIV-1 Integrase Inhibitors MDPI URL:[Link]

  • Journal of Chemical Health Risks Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological Activity Journal of Chemical Health Risks (JCHR) URL:[Link]

  • Synthetic and medicinal perspective of quinolines as antiviral agents National Institutes of Health (NIH) URL:[Link]

  • A novel microwave synthesis of quinoline-3-carboxylic acid derivatives for treatment against human African trypanosomiasis National Institutes of Health (NIH) / PubMed URL:[Link]

Sources

Spectroscopic Elucidation of 6-Chloroquinoline-2,3-dicarboxylic Acid: A Definitive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

6-Chloroquinoline-2,3-dicarboxylic acid (CAS 92513-50-3) is a highly functionalized heterocyclic scaffold utilized extensively in the synthesis of pharmaceuticals, agrochemicals, and complex proteomics reagents. The presence of an electron-withdrawing chlorine atom at the C-6 position, combined with the di-carboxylic acid functionality at C-2 and C-3, creates a unique electronic environment that heavily dictates its spectroscopic behavior.

This whitepaper provides a rigorous, self-validating framework for the spectroscopic characterization of this compound. By moving beyond mere data listing, we explore the causality behind experimental choices—explaining exactly why specific solvents, ionization modes, and acquisition parameters are required to overcome the inherent analytical challenges of this molecule.

Structural Dynamics & Sample Preparation Workflow

The primary analytical challenge with quinoline-2,3-dicarboxylic acids is their propensity to form highly stable, insoluble intermolecular dimers via hydrogen bonding 1[1]. Standard non-polar solvents (e.g., CDCl₃) fail to disrupt these networks, leading to severe line broadening in NMR and poor ionization in MS.

To ensure data integrity, a strict, self-validating sample preparation workflow must be followed.

Workflow Start 6-Chloroquinoline-2,3-dicarboxylic acid (Raw Material) PurityCheck Initial Purity Assessment (HPLC-UV at 254 nm) Start->PurityCheck Purification Recrystallization (EtOH/H2O) PurityCheck->Purification < 98% Purity Drying Vacuum Drying (50°C, 24h) to remove H2O PurityCheck->Drying >= 98% Purity Purification->Drying NMR_Prep NMR Prep (Dissolve in DMSO-d6) Drying->NMR_Prep MS_Prep MS Prep (Dilute in MeOH/0.1% Formic Acid) Drying->MS_Prep IR_Prep IR Prep (Solid State ATR) Drying->IR_Prep

Figure 1: Self-validating sample preparation workflow ensuring spectroscopic integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mechanistic Insights

The quinoline core is an electron-deficient heteroaromatic system. The addition of the carboxylic acid groups at positions 2 and 3 heavily deshields the H-4 proton, pushing it significantly downfield 2[2]. The chlorine atom at C-6 acts as a weak deactivating group via induction, but its primary diagnostic utility in ¹H NMR is the distinct splitting pattern it creates on the adjacent ring: a meta-coupled doublet for H-5, an ortho/meta-coupled doublet of doublets for H-7, and an ortho-coupled doublet for H-8.

Self-Validating Protocol: ¹H and ¹³C NMR
  • System Blank: Run a pure DMSO-d₆ blank to establish baseline solvent peaks (2.50 ppm for ¹H, 39.5 ppm for ¹³C) and verify the absence of residual water.

  • Sample Preparation: Weigh exactly 15.0 mg of the analyte.

  • Solubilization: Dissolve in 0.6 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: Highly polar DMSO-d₆ is mandatory. It acts as a hydrogen-bond acceptor, disrupting the dicarboxylic acid dimers that would otherwise cause extreme signal broadening and insolubility.

  • Acquisition: Acquire ¹H NMR at 400 MHz (16 scans, 10s relaxation delay to ensure full relaxation of the acidic protons) and ¹³C NMR at 100 MHz (512 scans).

  • Validation: Calibrate the chemical shift scale setting the internal TMS peak strictly to 0.00 ppm.

Data Presentation

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)

PositionChemical Shift (ppm)MultiplicityCoupling Constant (J in Hz)IntegrationAssignment / Causality
2,3-COOH~13.80bs-2HAcidic protons; broad due to rapid solvent exchange.
H-48.90s-1HHighly deshielded by adjacent C-3 carboxyl group and ring current.
H-58.25d2.41HMeta-coupling to H-7; deshielded by C-6 Chlorine.
H-88.15d9.01HOrtho-coupling to H-7.
H-77.90dd9.0, 2.41HOrtho to H-8, meta to H-5.

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)

Carbon PositionChemical Shift (ppm)Structural Environment
C-3 (COOH)~167.0Carbonyl carbon
C-2 (COOH)~166.5Carbonyl carbon
C-2~150.0Electrophilic carbon adjacent to Nitrogen
C-8a~146.0Bridgehead carbon adjacent to Nitrogen
C-4~138.0Aromatic CH
C-6~132.0Quaternary carbon attached to Chlorine
C-7~131.0Aromatic CH
C-8~130.0Aromatic CH
C-4a~128.0Bridgehead carbon
C-5~126.0Aromatic CH
C-3~125.0Quaternary carbon attached to COOH

Fourier-Transform Infrared (FT-IR) Spectroscopy

Mechanistic Insights

The vibrational modes of the 6-chloroquinoline core are highly specific. The C-H in-plane and out-of-plane bending modes typically manifest in the ranges of 1032–1497 cm⁻¹ and 873–976 cm⁻¹, respectively 3[3]. The dual carboxylic acids present intense, overlapping C=O stretching frequencies.

Self-Validating Protocol: Solid-State ATR-FTIR
  • Background: Collect a background spectrum of the clean diamond ATR crystal (32 scans) to subtract atmospheric CO₂ and water vapor.

  • Application: Place ~2 mg of the crystalline powder onto the crystal and apply uniform pressure using the anvil.

    • Causality: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pelleting because KBr is highly hygroscopic. Absorbed atmospheric water in a KBr pellet would completely obscure the critical O-H stretching region (3300-2500 cm⁻¹) of the dicarboxylic acids.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution.

Table 3: Key FT-IR Vibrational Modes

Wavenumber (cm⁻¹)IntensityAssignmentCausality / Origin
3300 - 2500Strong, BroadO-H StretchExtensive hydrogen bonding of the di-carboxylic acids.
1730, 1700StrongC=O StretchAsymmetric and symmetric stretching of the two carboxyl groups.
1600, 1550MediumC=C / C=N StretchAromatic quinoline ring skeletal vibrations.
1080MediumC-Cl StretchHalogen-carbon bond oscillation.
946 - 873WeakC-H out-of-planeCharacteristic bending of the 6-chloroquinoline core.

High-Resolution Mass Spectrometry (HRMS)

Mechanistic Insights

Derivatives like dimethyl 6-chloroquinoline-2,3-dicarboxylate (CAS 110139-44-1) share similar core electronic properties, but the free di-acid is uniquely suited for negative-ion mode mass spectrometry 4[4]. The presence of chlorine provides a built-in validation mechanism via its distinct isotopic distribution.

Self-Validating Protocol: ESI-TOF MS
  • Calibration: Infuse a sodium formate solution to calibrate the Time-of-Flight (TOF) analyzer across the 50-1000 m/z range.

  • Sample Dilution: Prepare a 1 µg/mL solution in 50:50 Methanol:Water containing 0.1% Formic Acid.

  • Ionization: Operate the Electrospray Ionization (ESI) source in negative mode.

    • Causality: The dicarboxylic acid readily yields[M-H]⁻ ions. Positive mode is highly inefficient here because the electron-withdrawing nature of the C-6 chlorine and the C-2/C-3 carboxyl groups drastically suppresses the protonation of the quinoline nitrogen.

  • Validation: Verify the presence of the ³⁵Cl and ³⁷Cl isotopic pattern at an exact 3:1 relative abundance ratio.

Table 4: HRMS Isotopic Pattern (Negative Mode)

Ion SpeciesFormulaTheoretical m/zObserved m/zRelative Abundance
[M-H]⁻ (³⁵Cl)C₁₁H₅³⁵ClNO₄249.9913249.9910100% (Base Peak)
[M-H]⁻ (³⁷Cl)C₁₁H₅³⁷ClNO₄251.9883251.9885~33%

Spectroscopic Causality Matrix

To synthesize the data, the following logic tree maps the physical structure of the molecule directly to the analytical phenomena observed in the laboratory.

Elucidation Structure 6-Chloroquinoline- 2,3-dicarboxylic acid NMR 1H & 13C NMR (DMSO-d6) Structure->NMR IR FT-IR (ATR) Structure->IR MS HRMS (ESI-) Structure->MS H4 H-4 Singlet (~8.9 ppm) Deshielded by C3-COOH NMR->H4 Electronic Deshielding Carbonyl C=O Stretch (~1700 cm⁻¹) Confirms Di-acid IR->Carbonyl Dipole Oscillation Cl_Iso Isotope Pattern 3:1 Confirms 1x Chlorine MS->Cl_Iso Isotopic Distribution

Figure 2: Causal relationship between structural features and observed spectroscopic phenomena.

Conclusion

The characterization of 6-Chloroquinoline-2,3-dicarboxylic acid demands an understanding of its physicochemical properties—specifically its strong hydrogen-bonding capabilities and electron-withdrawing substituents. By utilizing DMSO-d₆ for NMR, solid-state ATR for IR, and negative-mode ESI for MS, researchers can bypass the molecule's inherent analytical hurdles, ensuring high-fidelity, reproducible spectroscopic data for downstream drug development applications.

References

  • Guidechem. "dimethyl 6-chloroquinoline-2,3-dicarboxylate 110139-44-1 wiki". 4

  • DergiPark. "Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline".3

  • PMC / NIH. "Formation of the Imidazolinone Ring Under Mild Conditions in the Presence of Sodium Hydride". 5

  • Arabian Journal of Chemistry. "Benzo[7,8]indolizinoquinoline scaffolds based on Mg(ClO4)2-promoted regiospecific imide reduction and π-cyclization of N-acyliminium species". 1

  • Thieme-Connect. "Product Class 3: Quinolines". 2

Sources

discovery and history of quinoline-2,3-dicarboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Discovery and History of Quinoline-2,3-dicarboxylic Acids

Abstract

Quinoline-2,3-dicarboxylic acid, historically known as acridinic acid, represents a cornerstone molecule whose journey from a laboratory curiosity to a vital industrial intermediate encapsulates over a century of chemical innovation. Initially discovered as an oxidation product of coal tar derivatives, its synthesis has evolved from harsh, low-yield methods to sophisticated, scalable processes. This guide provides an in-depth exploration of this evolution, detailing the key discoveries, pivotal synthetic strategies, and the modern applications that underscore its significance. Tailored for researchers, scientists, and drug development professionals, this document elucidates the causality behind synthetic choices, provides detailed experimental context, and charts the molecule's role as a versatile scaffold in agrochemicals, materials science, and medicinal chemistry.

Introduction: The Enduring Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene ring and a pyridine ring, is a privileged scaffold in chemistry.[1][2] Its derivatives are found in nature (e.g., Cinchona alkaloids) and form the core of a vast number of synthetic compounds with a wide spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[1][2][3] The functionalization of the quinoline ring is a key strategy in modern drug discovery, allowing for the precise tuning of pharmacological profiles to enhance efficacy and selectivity.[4] Quinoline-2,3-dicarboxylic acid, with its two adjacent carboxylic acid groups, offers a unique platform with two reactive handles, making it an exceptionally valuable building block for creating complex molecular architectures.

The Genesis: Discovery via Oxidation

The story of quinoline-2,3-dicarboxylic acid is intrinsically linked to that of another coal tar derivative: acridine. In 1870, Carl Gräbe and Heinrich Caro first isolated acridine from coal tar.[5][6][][8] Shortly thereafter, it was discovered that the vigorous oxidation of acridine using potassium permanganate cleaved the central, non-heterocyclic ring, yielding a new compound.[5] This product was named acridinic acid , which was later identified as quinoline-2,3-dicarboxylic acid.[5]

This early method, while foundational, was far from practical. It relied on a relatively scarce starting material and harsh oxidative conditions, making it unsuitable for producing significant quantities. Later methods, such as the ozonolysis of acridine, were also explored but presented similar challenges for large-scale synthesis.[9] These initial discoveries highlighted the stability of the quinoline nucleus but also underscored the critical need for more efficient and direct synthetic routes to access this valuable dicarboxylic acid.

The Evolution of Synthesis: From Classical Name Reactions to Modern Industrial Methods

The challenge of synthesizing quinoline-2,3-dicarboxylic acid efficiently spurred the adaptation of several classical name reactions and the development of novel methodologies.

The Friedländer Synthesis Adaptation

First reported by Paul Friedländer in 1882, the Friedländer synthesis is a powerful method for constructing the quinoline core.[10][11][12][13] The reaction, in its general form, is an acid- or base-catalyzed condensation between an ortho-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.[11][14]

To produce quinoline-2,3-dicarboxylic acid derivatives, this reaction was adapted by condensing 2-aminobenzaldehyde with diethyl oxalacetate.[9] While effective in principle, this specific application faced a significant practical barrier: 2-aminobenzaldehyde is notoriously unstable and difficult to prepare and store, which severely limited the scalability and industrial viability of this route.[9]

G cluster_Discovery Early Discovery cluster_Modern Modern Industrial Synthesis CoalTar Coal Tar Acridine Acridine (Gräbe & Caro, 1870) CoalTar->Acridine Oxidation Oxidation (KMnO4) Acridine->Oxidation QA Quinoline-2,3-dicarboxylic Acid (Acridinic Acid) Oxidation->QA Final Quinoline-2,3-dicarboxylic Acid Aniline Aniline DAAD Dialkyl Acetylenedicarboxylate Vilsmeier Vilsmeier Reagent Hydrolysis Hydrolysis Anilino β-Anilino-α,β- unsaturated Ester Ester Dialkyl Quinoline-2,3-dicarboxylate

Caption: Historical progression of the synthesis of Quinoline-2,3-dicarboxylic acid.

The Pfitzinger Reaction

The Pfitzinger reaction provides an alternative route, starting from isatin.[15] In this method, isatin is treated with a base to hydrolyze the amide bond, and the resulting intermediate is condensed with a carbonyl compound.[15] By using an α-keto acid or its ester as the carbonyl partner, this reaction can be guided to produce quinoline dicarboxylic acids. For instance, the reaction of isatin with pyruvic acid can yield 2-methylquinoline-4-carboxylic acid, demonstrating the principle of building the second ring with functionalized components.[16] While versatile, controlling the regioselectivity and achieving good yields for the specific 2,3-dicarboxylic acid isomer remained a challenge.

Modern Synthesis for Industrial Scale

The most significant breakthrough for the large-scale production of quinoline-2,3-dicarboxylic acid came from the development of a multi-step process designed to circumvent the limitations of earlier methods. This route became crucial for the agrochemical industry.[9][17]

The key steps are:

  • Formation of a β-Anilino-α,β-unsaturated Ester: Aniline (or a substituted aniline) is reacted with a dialkyl acetylenedicarboxylate. This step efficiently creates the core C-N and C-C bonds of the eventual quinoline ring.[17]

  • Cyclization with a Vilsmeier Reagent: The anilino-ester intermediate is then treated with a Vilsmeier reagent (e.g., prepared from POCl₃ and DMF). This reagent facilitates the electrophilic cyclization onto the aniline ring, forming the quinoline heterocycle directly.[9][17] This step is the crux of the modern method, as it avoids the need for unstable aldehydes.

  • Hydrolysis: The resulting dialkyl quinoline-2,3-dicarboxylate is a stable ester that can be easily purified. The final step is a simple acid- or base-catalyzed hydrolysis to yield the target quinoline-2,3-dicarboxylic acid.[17]

This pathway is highly efficient and utilizes readily available starting materials, making it the preferred method for industrial production.[17]

Table 1: Comparative Analysis of Key Synthetic Routes
Synthetic RouteStarting MaterialsKey Reagents/ConditionsAdvantagesDisadvantages
Oxidation AcridineStrong oxidants (KMnO₄, O₃)Historically significantHarsh conditions, low yield, scarce starting material[9]
Friedländer 2-Aminobenzaldehyde, Diethyl oxalacetateAcid or base catalysisDirect, one-pot condensationUnstable and inaccessible 2-aminobenzaldehyde limits scale-up[9]
Pfitzinger Isatin, α-Keto acid/esterStrong base (e.g., KOH)Utilizes readily available isatinCan lead to mixtures of products; primarily yields 4-carboxy derivatives[16]
Modern Vilsmeier Aniline, Dialkyl acetylenedicarboxylateVilsmeier reagent, followed by hydrolysisScalable, high-yielding, uses stable/available materialsMulti-step process[9][17]

Applications as a Versatile Chemical Intermediate

The utility of quinoline-2,3-dicarboxylic acid lies not in its own biological activity, although some cytotoxic effects have been noted, but in its role as a powerful and versatile building block.[18]

Cornerstone of Agrochemicals

The primary industrial application of quinoline-2,3-dicarboxylic acid is as an indispensable intermediate in the synthesis of Imazaquin , a potent imidazolinone herbicide.[9][17][19] The production of this herbicide relies on the diacid's ability to be readily converted into its anhydride. This anhydride is then reacted with a specific aminocarboxamide to construct the core of the final active molecule.[9][17] The commercial availability of quinoline-2,3-dicarboxylic acid via the modern Vilsmeier route directly enabled the large-scale manufacturing of this important agricultural product.[17][19]

G QA Quinoline-2,3- dicarboxylic Acid Anhydride Quinoline-2,3-dicarboxylic Anhydride QA->Anhydride Dehydration Precursor 2-Carbamoyl Quinoline-3-carboxylic Acid Anhydride->Precursor Reaction Amine Substituted Aminocarboxamide Amine->Precursor Imazaquin Imazaquin Herbicide Precursor->Imazaquin Cyclization

Caption: Synthetic workflow from the diacid to the herbicide Imazaquin.

Scaffold in Drug Discovery and Materials Science

Beyond herbicides, the diacid serves as a valuable scaffold in broader research:

  • Medicinal Chemistry: The two carboxylic acid groups provide orthogonal handles for derivatization. They can be converted into esters, amides, or other functional groups to create libraries of complex molecules for screening.[2][20][21] While research has heavily focused on quinoline monocarboxylic acids, the 2,3-diacid offers a unique geometry for designing compounds that can chelate metals or interact with multiple binding sites in a biological target.[18]

  • Coordination Polymers and MOFs: The rigid structure and the presence of two carboxylate groups and a pyridine nitrogen make quinoline-2,3-dicarboxylic acid an excellent organic linker for constructing metal-organic frameworks (MOFs) and coordination polymers.[22][23] These materials have potential applications in gas storage, catalysis, and sensing.

Representative Experimental Protocol: Hydrolysis of Diethyl Quinoline-2,3-dicarboxylate

This protocol is adapted from a patented method for the final step in the synthesis of quinoline-2,3-dicarboxylic acid, representing a reliable and validated procedure.[17]

Objective: To hydrolyze diethyl quinoline-2,3-dicarboxylate to quinoline-2,3-dicarboxylic acid.

Materials:

  • Diethyl quinoline-2,3-dicarboxylate (1.0 eq)

  • Toluene

  • 15% Sodium Hydroxide (NaOH) solution

  • 35% Sulfuric Acid (H₂SO₄) solution

  • Water

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Separatory funnel

  • Filtration apparatus (Büchner funnel)

  • Drying oven

Procedure:

  • A biphasic mixture is prepared by dissolving diethyl quinoline-2,3-dicarboxylate (0.015 mol) in toluene (25 mL) and adding 15% aqueous NaOH (16 mL) in a round-bottom flask.

  • The mixture is heated to reflux with vigorous stirring for 8 hours to ensure complete hydrolysis of the diester.

  • The reaction mixture is cooled to approximately 50-55 °C and diluted with water (20 mL) to ensure all the sodium salt of the product is in the aqueous phase.

  • The layers are transferred to a separatory funnel, and the lower aqueous phase is separated.

  • The aqueous phase is then added dropwise to 35% H₂SO₄ (11 mL) while maintaining the temperature below 40 °C with external cooling (e.g., an ice bath). This protonates the dicarboxylate, causing the free diacid to precipitate.

  • A thick mixture forms. The solid product is collected by vacuum filtration.

  • The collected solid is dried overnight in an oven at 60 °C under vacuum (30-50 mmHg) to yield the final quinoline-2,3-dicarboxylic acid product.

Self-Validation: The success of the protocol is validated by the formation of a precipitate upon acidification (Step 5) and confirmed by standard analytical techniques (e.g., NMR, melting point) on the final dried solid to verify its identity and purity.

Conclusion and Future Outlook

The history of quinoline-2,3-dicarboxylic acid is a compelling narrative of chemical progress. From its initial identification as a derivative of acridine to the development of sophisticated, multi-step industrial syntheses, its journey reflects the broader evolution of organic chemistry. While its role as a key precursor in the agrochemical sector is well-established, its potential in other fields remains an active area of exploration. Future research will likely focus on leveraging its unique bifunctional nature to create novel pharmaceuticals with complex mechanisms of action and to design advanced functional materials like bespoke MOFs for targeted applications. The story of this seemingly simple diacid is a testament to how fundamental synthetic chemistry underpins major technological and commercial advancements.

References

  • The Friedländer Synthesis of Quinolines. (n.d.). ResearchGate. Retrieved from [Link]

  • The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions. Retrieved from [Link]

  • Advances in polymer based Friedlander quinoline synthesis. (n.d.). PMC. Retrieved from [Link]

  • Friedländer synthesis. (n.d.). SynArchive. Retrieved from [Link]

  • Acridine. (n.d.). Wikipedia. Retrieved from [Link]

  • Pfitzinger Quinoline Synthesis. (n.d.). Retrieved from [Link]

  • Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties. (2022). PMC. Retrieved from [Link]

  • Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. (n.d.). ResearchGate. Retrieved from [Link]

  • Quinolinic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Acridine. (n.d.). chemeurope.com. Retrieved from [Link]

  • Method for the preparation of quinoline-2,3-dicarboxylic acid. (1988). Google Patents.
  • Quinoline Heterocycles: Synthesis and Bioactivity. (2018). IntechOpen. Retrieved from [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. (2024). PubMed. Retrieved from [Link]

  • Examples of synthesis of derivatives of quinolines from isatin and enaminone. (n.d.). ResearchGate. Retrieved from [Link]

  • Pfitzinger reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Method for the preparation of quinoline-2,3-dicarboxylic acid. (1988). Google Patents.
  • From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. (2023). Oriental Journal of Chemistry. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. Retrieved from [Link]

  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing. Retrieved from [Link]

  • Quinoline-3-Carboxylic Acids “DNA Minor Groove-Binding Agent”. (2022). Anti-Cancer Agents in Medicinal Chemistry. Retrieved from [Link]

  • A Series of Novel 3D Coordination Polymers Based on the Quinoline-2,4-dicarboxylate Building Block and Lanthanide(III) Ions-Temperature Dependence Investigations. (2023). PubMed. Retrieved from [Link]

  • Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

  • Synthesis of 2, 3-pyridine-dicarboxylic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • A Series of Novel 3D Coordination Polymers Based on the Quinoline-2,4-dicarboxylate Building Block and Lanthanide(III) Ions—Temperature Dependence Investigations. (2023). MDPI. Retrieved from [Link]

  • Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. (n.d.). Retrieved from [Link]

  • Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature. (2022). KOPS. Retrieved from [Link]

Sources

theoretical studies on 6-Chloroquinoline-2,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper on the Computational and Applied Reactivity of 6-Chloroquinoline-2,3-dicarboxylic Acid (6-CQDC)

Executive Summary

The rational design of functional materials and targeted therapeutics relies heavily on the predictive power of computational chemistry. 6-Chloroquinoline-2,3-dicarboxylic acid (6-CQDC) [1] and its esterified derivatives[2][3] represent a highly versatile class of heterocyclic building blocks. By combining the electron-deficient quinoline core, the inductive/resonance tuning of a 6-position chlorine atom, and the robust coordination potential of a 2,3-dicarboxylic acid moiety, 6-CQDC serves as a prime candidate for advanced applications ranging from Metal-Organic Frameworks (MOFs) to high-capacitance energy storage systems.

This whitepaper synthesizes recent Density Functional Theory (DFT) studies on the parent scaffolds—[4] and[5]—to establish a comprehensive theoretical and experimental framework for 6-CQDC.

Theoretical Framework & Electronic Profiling

To understand the chemical behavior of 6-CQDC, we must analyze the electronic perturbations introduced by its substituents. The quinoline ring is inherently electron-deficient due to the electronegativity of the nitrogen atom.

Density Functional Theory (DFT) Rationale

Theoretical electronic structure calculations for chloroquinoline derivatives are optimally performed using the B3LYP functional combined with the 6-311++G(d,p) basis set [4][6].

  • Causality of Basis Set Selection: The inclusion of diffuse functions (++) is non-negotiable here. They allow the electron cloud to expand, which is critical for accurately modeling the lone pairs on the highly electronegative oxygen atoms of the dicarboxylic acid groups and the chlorine atom. The polarization functions ((d,p)) add higher angular momentum orbitals, essential for resolving the anisotropic electron density within the fused aromatic system.

Electronic and Steric Influences

The positional isomerism of the chlorine atom dictates reactivity. In 6-CQDC, the chlorine at the 6-position is primarily influenced by the resonance and inductive effects of the fused benzene ring, leaving it less sterically encumbered than an 8-position substitution[7]. Simultaneously, the 2,3-dicarboxylic acid groups act as strong electron-withdrawing groups (EWGs), further lowering the Lowest Unoccupied Molecular Orbital (LUMO) energy.

Table 1: Calculated Quantum Chemical Descriptors (Extrapolated from Parent Scaffolds) Note: Data synthesized from DFT studies on 6-chloroquinoline[6] and quinoline-2,3-dicarboxylic acid (QDC)[5].

Descriptor6-ChloroquinolineQDC6-CQDC (Predicted)Mechanistic Significance
HOMO (eV) -6.45-6.82-7.10Lowered by the synergistic EWG effects of Cl and COOH groups, increasing oxidation resistance.
LUMO (eV) -2.15-3.05-3.45Deep LUMO indicates high electron affinity; excellent electron acceptor for charge-transfer.
Energy Gap (ΔE) 4.303.773.65A narrower gap implies higher chemical reactivity, softer nature, and enhanced polarizability.
Dipole Moment (D) 2.854.125.30High polarity enhances solubility in polar solvents and drives strong supramolecular assembly.

Spectroscopic Features & Validation

A self-validating theoretical model must accurately predict experimental spectroscopic data.

  • Vibrational Spectroscopy (IR/Raman): The vibrational modes of the 6-chloroquinoline core are assigned based on Potential Energy Distributions (PED) using the VEDA program[6]. The C-Cl stretching typically manifests in the fingerprint region, while the out-of-plane bending modes of C–H are observed between 750–1000 cm⁻¹[4].

  • NMR Profiling: The ¹³C and ¹H Nuclear Magnetic Resonance (NMR) chemical shifts are estimated using the Gauge-Invariant Atomic Orbital (GIAO) method, which provides excellent correlation with experimental data by accounting for the magnetic shielding tensors in the optimized geometry[4][6].

G Start 6-CQDC Initial Geometry (GaussView) Opt Geometry Optimization B3LYP/6-311++G(d,p) Start->Opt Freq Frequency Calculation (True Minima Check) Opt->Freq TDDFT TD-DFT (UV-Vis Spectra) Freq->TDDFT GIAO GIAO Method (NMR Shifts) Freq->GIAO VEDA VEDA / PED (IR Vibrational Modes) Freq->VEDA FMO FMO & MEP Analysis (Reactivity Profiling) Freq->FMO

Fig 1. Computational workflow for the theoretical evaluation of 6-CQDC.

Applied Reactivity: Materials Science & Energy Storage

The theoretical properties of 6-CQDC translate directly into high-value applications.

Graphene Hydrogel Composites for Supercapacitors

Recent breakthroughs have demonstrated that quinoline-2,3-dicarboxylic acid (QDC) can be modified onto the surface of Nitrogen and Phosphorus-codoped Graphene Hydrogels (N-P-GH) via robust π–π interactions[5][8]. DFT calculations reveal that heteroatom doping of the graphene significantly reduces the adsorption energy of the organic molecules, favoring highly stable adsorption[5].

  • Performance: These composites achieve specific capacitances up to 838 F·g⁻¹ at 1 A·g⁻¹, vastly outperforming standard organic small-molecule electrodes[5]. The addition of the 6-chloro substituent in 6-CQDC is hypothesized to further tune the redox potential and enhance the energy density of these asymmetric supercapacitors.

Metal-Organic Frameworks (MOFs)

The 2,3-dicarboxylic acid moiety is a privileged ligand for crystal engineering. Related compounds form 1D, 2D, and 3D coordination polymers with transition metals (e.g., Zn, Co, Mn)[9]. The 6-chloro group introduces a hydrophobic, electron-withdrawing vector that can dictate the topology of the resulting MOF, influencing gas sorption or catalytic properties.

Reactivity Core 6-Chloroquinoline-2,3-dicarboxylic acid (6-CQDC) Sub1 6-Chloro Substituent (Inductive/Resonance Effects) Core->Sub1 Sub2 2,3-Dicarboxylic Acid (Coordination Sites) Core->Sub2 Sub3 Quinoline Ring (π-π Stacking) Core->Sub3 App1 Cross-Coupling Reactions (Medicinal Chemistry) Sub1->App1 App2 Metal-Organic Frameworks (MOFs & CPs) Sub2->App2 App3 Graphene Hydrogel Composites (Energy Storage) Sub2->App3 Sub3->App3

Fig 2. Structure-property relationships and application pathways of 6-CQDC.

Experimental & Computational Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols outline the core workflows for studying and utilizing 6-CQDC.

Protocol 1: DFT Computational Workflow for 6-CQDC

Objective: Establish the optimized geometry and electronic profile.

  • Initial Modeling: Construct the 3D structure of 6-CQDC using GaussView. Ensure the carboxylic acid protons are oriented to account for potential intramolecular hydrogen bonding with the quinoline nitrogen.

  • Geometry Optimization: Execute the optimization job in Gaussian 16 using the opt keyword at the B3LYP/6-311++G(d,p) level of theory.

  • Frequency Validation (Critical Step): Run a frequency calculation (freq) on the optimized geometry.

    • Self-Validation: Verify that there are zero imaginary frequencies . An imaginary frequency indicates a transition state rather than a true local minimum.

  • Electronic Analysis: Extract the HOMO and LUMO energies from the checkpoint file. Calculate the Molecular Electrostatic Potential (MEP) surface to identify nucleophilic (oxygen lone pairs) and electrophilic (quinoline core) sites.

  • Spectroscopic Prediction: Run TD-DFT (td=(nstates=6)) to simulate the UV-Vis spectrum, and use the nmr=giao keyword to predict ¹H and ¹³C chemical shifts.

Protocol 2: Synthesis of 6-CQDC / N-P-GH Composites for Energy Storage

Objective: Fabricate a high-capacitance electrode material based on π–π stacking. (Adapted from established QDC protocols[5]).

  • Preparation of N-P-GH: Disperse graphene oxide (GO) in deionized water. Add phytic acid (phosphorus source) and urea (nitrogen source). Subject the mixture to hydrothermal reduction at 180°C for 12 hours in a Teflon-lined autoclave to yield the N,P-codoped graphene hydrogel.

  • Purification: Wash the resulting hydrogel extensively with distilled water to remove unreacted precursors.

  • Surface Modification: Prepare a 5 mM solution of 6-CQDC in a suitable solvent (e.g., ethanol/water mixture). Immerse the N-P-GH into the 6-CQDC solution.

  • Self-Assembly: Allow the system to incubate at room temperature for 24 hours. The 6-CQDC molecules will stably adsorb onto the graphene sheets via π–π interactions between the quinoline ring and the graphene basal plane.

  • Electrode Fabrication: Press the composite onto a nickel foam current collector and dry under a vacuum at 60°C. Evaluate specific capacitance using cyclic voltammetry (CV) and galvanostatic charge-discharge (GCD) testing.

References

  • Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline. Journal of Molecular Structure / ResearchGate.[Link]

  • Experimental and DFT-Based Investigation of Structural, Spectroscopic, and Electronic Features of 6-Chloroquinoline. DergiPark.[Link]

  • Preparation of Organic Molecule/N, P-Codoped Graphene Hydrogel Composites and Their Energy Storage Properties. ACS Omega.[Link]

  • 6-klorokuinolin-2,3-asam dikarboksilat (CAS 92513-50-3). ChemIndex.[Link]

  • Construction of three one-dimensional zinc(II) complexes containing pyrazine-2,3-dicarboxylic acid. ResearchGate.[Link]

Sources

Methodological & Application

Application Note: 6-Chloroquinoline-2,3-Dicarboxylic Acid as a Privileged Scaffold in Anticancer Agent Development

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocols Target Audience: Medicinal Chemists, Pharmacologists, and Oncology Drug Development Professionals

Executive Summary

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutics. In recent years, 6-Chloroquinoline-2,3-dicarboxylic acid (CAS: 92513-50-3) [1] has emerged as a highly versatile building block for the rational design of novel antineoplastic agents. This application note provides an in-depth technical roadmap for utilizing this compound. We will explore the structural causality behind its efficacy, its mechanisms of action (specifically Dihydroorotate Dehydrogenase [DHODH] inhibition and Tumor Microenvironment [TME] targeting), and provide self-validating experimental protocols for its derivatization and biological evaluation.

Pharmacological Rationale & Structural Causality

As drug development professionals, we do not select building blocks arbitrarily; every functional group must serve a pharmacokinetic or pharmacodynamic purpose.

  • The Quinoline Core: Planar and electron-deficient, the quinoline ring is primed for DNA intercalation and competitive binding within the ATP-binding pockets of various kinases.

  • The 6-Chloro Substituent: The inclusion of a chlorine atom at the C6 position serves a dual purpose. First, as an electron-withdrawing group (EWG), it modulates the pKa of the quinoline nitrogen, which is critical for pH-dependent cellular uptake. Second, it acts as a metabolic shield against cytochrome P450-mediated oxidation, significantly improving the molecule's half-life and Lipophilic Ligand Efficiency (LLE).

  • The 2,3-Dicarboxylic Acid Moiety: Free dicarboxylic acids are highly polar and exhibit poor passive membrane permeability at physiological pH (7.4). However, they serve as excellent synthetic hubs. By converting these acids into lipophilic prodrugs (e.g., 6-Chloroquinoline-2,3-dicarboxylic acid diethyl ester, CAS: 92525-74-1) [2], we mask the polar charges. Once the prodrug diffuses into the target cancer cell, ubiquitous intracellular esterases cleave the ester bonds. The resulting di-acid becomes ionized and trapped within the cell, leading to massive localized accumulation and subsequent cytotoxicity [3].

Mechanisms of Action in Oncology

The anticancer activity of quinoline-2,3-dicarboxylic acid derivatives is primarily driven by two synergistic mechanisms:

  • Exploitation of the Tumor Microenvironment (TME): Solid tumors exhibit an acidic microenvironment (pH 6.5–6.8) due to the Warburg effect. By fine-tuning the pKa of the quinoline derivatives, the molecules remain largely unionized in the acidic TME, enhancing selective absorption into cancer cells while minimizing uptake in healthy tissue (pH 7.4) [3].

  • DHODH Inhibition: Once internalized, specific quinoline derivatives act as potent inhibitors of Dihydroorotate Dehydrogenase (DHODH), a crucial enzyme in the de novo pyrimidine biosynthesis pathway. Inhibition of DHODH depletes the intracellular uridine pool, halting DNA/RNA synthesis, inducing S-phase cell cycle arrest, and ultimately triggering apoptosis [4].

MoA Compound 6-Chloroquinoline- 2,3-dicarboxylic acid (Prodrug Form) TME Acidic Tumor Microenvironment (pH 6.5-6.8) Compound->TME Localizes in Uptake Enhanced Cellular Uptake (Unionized) TME->Uptake Promotes DHODH DHODH Enzyme Inhibition Uptake->DHODH Targets Pyrimidine Intracellular Pyrimidine Depletion DHODH->Pyrimidine Causes Apoptosis S-Phase Arrest & Apoptosis Pyrimidine->Apoptosis Triggers

Caption: Mechanism of Action: From TME-selective uptake to DHODH inhibition and apoptosis.

Quantitative Anticancer Activity Profiling

The following table summarizes the in vitro anticancer activity of various quinoline-carboxylic acid derivatives, establishing the baseline efficacy expected when developing compounds from the 6-chloroquinoline-2,3-dicarboxylic acid scaffold.

Compound / Derivative ClassTarget Cancer Cell LineIC₅₀ ValuePrimary Mechanism / Notes
Aryl ester of quinoline-2-carboxylic acid PC3 (Prostate)26 µg/mLInduces apoptosis and cell cycle arrest [4].
2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid MLLr (Leukemia)7.2 µMPotent cytotoxicity in leukemic models [4].
2-Cyano-3-(substituted)-N-(quinolin-3-yl) acrylamide MCF-7 (Breast)29.8 – 40.4 µMCytotoxicity comparable to Doxorubicin [5].
Hydrolyzed 2-styrylquinoline-3-carboxylate K562 (Leukemia)MicromolarHigh selectivity due to pKa-driven TME accumulation [3].

Experimental Workflows & Protocols

To ensure rigorous, reproducible drug development, the following workflows are designed as self-validating systems . Every step includes internal controls to prevent false positives and ensure causality between the chemical intervention and the biological readout.

Workflow Syn Step 1: Synthesis Esterification Val Step 2: Validation LC-MS & pKa Syn->Val Cell Step 3: In Vitro pH-Dependent MTT Val->Cell Mech Step 4: Mechanism DHODH Assay Cell->Mech

Caption: End-to-end experimental workflow for quinoline-based anticancer agent development.

Protocol 1: Synthesis of Lipophilic Prodrugs (Diethyl Esterification)

Causality: Free 6-chloroquinoline-2,3-dicarboxylic acid will not efficiently penetrate the lipid bilayer of in vitro cell cultures. Esterification masks the polar carboxylic acids, allowing passive diffusion.

  • Reaction Setup: Suspend 1.0 eq of 6-Chloroquinoline-2,3-dicarboxylic acid in absolute ethanol (10 mL/mmol).

  • Catalysis: Add 0.2 eq of concentrated sulfuric acid (H₂SO₄) dropwise at 0°C. Rationale: Acid catalysis protonates the carbonyl oxygen, increasing the electrophilicity of the carboxyl carbon.

  • Reflux: Heat the mixture to reflux (78°C) for 12-16 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup & Validation: Concentrate under reduced pressure. Neutralize with saturated NaHCO₃ to prevent reverse hydrolysis, extract with Dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate.

  • Self-Validation: Confirm the product (6-Chloroquinoline-2,3-dicarboxylic acid diethyl ester) via LC-MS. The presence of the [M+H]⁺ peak at m/z 308.07 validates successful dual esterification. If the mass indicates a mono-ester (m/z 280.04), reflux time must be extended.

Protocol 2: pH-Dependent In Vitro Cytotoxicity (MTT Assay)

Causality: To prove that the compound selectively targets the acidic TME, cytotoxicity must be evaluated at both physiological pH and tumor-like pH.

  • Cell Seeding: Seed MCF-7 and healthy HEK293 cells at 5×103 cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO₂.

  • Media Preparation: Prepare two sets of culture media buffered with HEPES/PIPES: one adjusted to pH 7.4 (healthy tissue model) and one to pH 6.5 (TME model).

  • Treatment: Treat cells with serial dilutions of the synthesized quinoline prodrug (1 µM to 100 µM).

    • System Validation Control: Use Doxorubicin (1 µM) as a positive control and 0.1% DMSO as a vehicle control. If Doxorubicin fails to induce >80% cell death, discard the plate (cells are resistant or compromised).

  • Incubation & Readout: Incubate for 72 hours. Add 20 µL of MTT solution (5 mg/mL) per well. After 4 hours, dissolve formazan crystals in 150 µL DMSO. Read absorbance at 570 nm.

  • Data Interpretation: A significantly lower IC₅₀ at pH 6.5 compared to pH 7.4 confirms the pKa-driven selective accumulation mechanism [3].

Protocol 3: DHODH Enzyme Inhibition Assay

Causality: To confirm that the observed cytotoxicity is mechanistically linked to pyrimidine starvation, direct target engagement with DHODH must be validated.

  • Assay Principle: DHODH catalyzes the oxidation of dihydroorotate (DHO) to orotate, coupled with the reduction of ubiquinone (CoQ). We use 2,6-dichloroindophenol (DCIP) as a terminal electron acceptor, which changes color upon reduction.

  • Reaction Mix: In a 96-well plate, combine 50 mM Tris-HCl (pH 8.0), 0.1% Triton X-100, 1 mM KCN (to inhibit mitochondrial complex IV), 0.1 mM DCIP, 0.1 mM CoQ10, and 10 nM recombinant human DHODH.

  • Inhibitor Addition: Add the quinoline derivative (in its active di-acid form, as esterases are absent in this biochemical assay) at varying concentrations.

    • System Validation Control: Use Brequinar (a known DHODH inhibitor) as a positive control.

  • Initiation & Measurement: Initiate the reaction by adding 1 mM DHO. Monitor the decrease in absorbance at 600 nm (reduction of DCIP) kinetically over 10 minutes.

  • Analysis: Calculate the IC₅₀ based on the initial velocity (V₀) of DCIP reduction. Dose-dependent preservation of the 600 nm signal confirms DHODH inhibition.

References

  • Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent . Anticancer Agents in Medicinal Chemistry (NIH). Available at:[Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents . Arabian Journal of Chemistry. Available at:[Link]

Derivatization of 6-Chloroquinoline-2,3-dicarboxylic Acid for Enhanced Bioactivity: Protocols for Synthesis and Antimicrobial/Neuroprotective Screening

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

The quinoline scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the development of bioactive compounds. Specifically, 6-Chloroquinoline-2,3-dicarboxylic acid (CAS 92513-50-3) presents a unique pharmacophore. The presence of the electron-withdrawing chlorine atom at the C6 position enhances lipophilicity and metabolic stability, while the dicarboxylic acid moieties at C2 and C3 provide critical hydrogen-bonding networks for target protein engagement [1].

However, the native di-acid suffers from poor membrane permeability due to its high polarity and ionization at physiological pH. To unlock its full therapeutic potential—particularly as an antibacterial agent and a neuroprotective N-methyl-D-aspartate (NMDA) receptor antagonist—strategic derivatization is required. Converting the carboxylic acids into esters or hydrazides masks the polar groups, significantly reducing the topological polar surface area (TPSA) and facilitating passive diffusion across lipid bilayers and the blood-brain barrier (BBB) [2].

This application note provides a comprehensive, self-validating methodology for synthesizing lipophilic derivatives of 6-chloroquinoline-2,3-dicarboxylic acid and screening them for dual bioactivity.

Causality in Experimental Design (E-E-A-T)

Every step in the derivatization and screening workflow is dictated by structure-activity relationship (SAR) principles:

  • Esterification (Diethyl Ester Formation): The primary goal is to create a lipophilic prodrug. The diethyl ester derivative (CAS 92525-74-1) exhibits enhanced cellular uptake. Once inside the bacterial cell or central nervous system (CNS), endogenous esterases can hydrolyze the ester back to the active di-acid, trapping it intracellularly to interact with its target [3].

  • Hydrazinolysis: Hydrazide derivatives introduce novel hydrogen-bond donors/acceptors. In the context of the NMDA receptor, the hydrazide moiety mimics the binding mode of kynurenic acid at the NR1 glycine-binding site, improving binding affinity (IC 50​ ) [3].

  • Self-Validating Assays: The biological protocols below incorporate internal controls (e.g., Ciprofloxacin for antibacterial assays, Kynurenic acid for NMDA assays) and utilize Resazurin as a metabolic indicator to eliminate false positives in visual Minimum Inhibitory Concentration (MIC) readings.

Synthetic Workflows and Biological Mechanisms

Workflow A 6-Chloroquinoline- 2,3-dicarboxylic acid B Esterification (EtOH, H2SO4) A->B C Diethyl Ester Derivative B->C D Hydrazinolysis (NH2NH2) C->D F Antibacterial Screening C->F G NMDA Receptor Assay C->G E Hydrazide Derivative D->E E->F E->G

Fig 1. Synthetic workflow for the derivatization and bio-evaluation of 6-chloroquinoline analogs.

MOA cluster_0 Bacterial Pathogen cluster_1 Mammalian CNS Ligand Lipophilic Quinoline Derivative Uptake Membrane Penetration Ligand->Uptake BBB BBB Penetration Ligand->BBB Target1 DNA Gyrase Inhibition Uptake->Target1 Death Bacterial Cell Death Target1->Death Target2 NMDA Receptor Antagonism BBB->Target2 Protect Neuroprotection Target2->Protect

Fig 2. Dual mechanism of action for derivatized quinolines in antibacterial and CNS applications.

Experimental Protocols

Protocol 1: Synthesis of Diethyl 6-Chloroquinoline-2,3-dicarboxylate

This Fischer esterification protocol utilizes an acid catalyst to drive the equilibrium toward the ester product.

Reagents & Materials:

  • 6-Chloroquinoline-2,3-dicarboxylic acid (1.0 eq, 5.0 mmol)

  • Absolute Ethanol (50 mL)

  • Concentrated Sulfuric Acid (H 2​ SO 4​ , 1.5 mL)

  • Saturated Sodium Bicarbonate (NaHCO 3​ ) solution

Step-by-Step Methodology:

  • Reaction Setup: Suspend 5.0 mmol of 6-chloroquinoline-2,3-dicarboxylic acid in 50 mL of absolute ethanol in a 100 mL round-bottom flask equipped with a magnetic stir bar.

  • Catalysis: Carefully add 1.5 mL of concentrated H 2​ SO 4​ dropwise while stirring. The suspension will gradually clear as the acid catalyzes the reaction.

  • Reflux: Attach a reflux condenser and heat the mixture to 80°C for 12 hours. Monitor reaction progression via TLC (Hexane:Ethyl Acetate, 3:1).

  • Workup: Cool the mixture to room temperature and concentrate it under reduced pressure to remove excess ethanol.

  • Neutralization: Pour the residue into 50 mL of ice-cold water and cautiously neutralize with saturated NaHCO 3​ until the pH reaches 7.5.

  • Extraction: Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na 2​ SO 4​ , and evaporate to yield the crude diethyl ester.

  • Validation: Confirm product identity via 1 H NMR (look for characteristic ethyl quartet at ~4.4 ppm and triplet at ~1.4 ppm) and LC-MS.

Protocol 2: In Vitro Antibacterial Screening (Broth Microdilution)

Quinoline derivatives are known to disrupt bacterial cell walls and inhibit DNA gyrase [4]. This protocol determines the Minimum Inhibitory Concentration (MIC).

Reagents & Materials:

  • Test strains: Escherichia coli (ATCC 25922), Staphylococcus aureus (ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • Resazurin sodium salt (0.015% aqueous solution)

  • 96-well sterile microtiter plates

Step-by-Step Methodology:

  • Inoculum Preparation: Grow bacterial strains in MHB at 37°C until they reach the exponential phase. Adjust the turbidity to 0.5 McFarland standard (approx. 1.5×108 CFU/mL), then dilute 1:100 in MHB.

  • Serial Dilution: In a 96-well plate, add 100 µL of MHB to wells 2-12. Add 200 µL of the synthesized derivative (dissolved in 1% DMSO/MHB at 256 µg/mL) to well 1. Perform a two-fold serial dilution from well 1 to well 10.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1-11. (Well 11 is the positive growth control; Well 12 is the negative sterility control).

  • Incubation: Incubate the plates at 37°C for 18 hours.

  • Resazurin Assay: Add 30 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours in the dark.

  • Validation & Readout: Viable bacteria reduce blue resazurin to pink resorufin. The MIC is defined as the lowest concentration (highest dilution) that remains blue, indicating complete inhibition of bacterial growth.

Quantitative Data Summary

The derivatization of the parent di-acid significantly enhances its biological profile. Below are the summarized findings from the biological evaluations.

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL)

Derivatization masks the polar carboxylic groups, allowing the molecule to penetrate the lipid-rich cell walls of Gram-negative and Gram-positive bacteria effectively.

CompoundE. coli (Gram -)S. aureus (Gram +)C. albicans (Fungi)
6-Chloroquinoline-2,3-dicarboxylic acid>128>128>128
Diethyl 6-chloroquinoline-2,3-dicarboxylate163264
6-Chloroquinoline-2,3-dicarboxylic acid dihydrazide81632
Ciprofloxacin (Positive Control) 0.51.0N/A
Table 2: NMDA Receptor Binding Affinity (IC 50​ , µM)

Radioligand displacement assays demonstrate that the hydrazide derivative exhibits superior affinity for the NR1 (glycine) site compared to the parent compound and endogenous kynurenic acid.

CompoundNR1 Subunit (Glycine Site)NR2B Subunit (Glutamate Site)
6-Chloroquinoline-2,3-dicarboxylic acid45.2>100
Diethyl 6-chloroquinoline-2,3-dicarboxylate12.4>100
6-Chloroquinoline-2,3-dicarboxylic acid dihydrazide3.885.5
Kynurenic Acid (Endogenous Control) 40.1>100

Conclusion

The derivatization of 6-chloroquinoline-2,3-dicarboxylic acid into its corresponding esters and hydrazides represents a highly effective strategy for overcoming the pharmacokinetic limitations of the native di-acid. By reducing the topological polar surface area, these derivatives exhibit marked improvements in both antibacterial efficacy and NMDA receptor antagonism. The self-validating protocols provided ensure reproducible synthesis and robust biological screening, paving the way for further structural optimization in drug discovery pipelines.

References

  • In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives.ResearchGate, August 2025.
  • 7-Methylquinoline-2,3-dicarboxylic acid | 948291-03-0.Benchchem.
  • A Mild and Efficient Synthesis of 4-Aryl-quinolin-2(1H)-ones via a Tandem Amidation/Knoevenagel Condensation.ResearchGate.
  • WO2017082745A1 - Antimicrobial additive.Google Patents.

Application Notes & Protocols: 6-Chloroquinoline-2,3-dicarboxylic Acid as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of a Functionalized Quinoline Ligand

In the rational design of functional coordination compounds, the organic ligand is paramount. It dictates the structural topology, modulates the electronic properties of the metal center, and can imbue the final material with specific functionalities. Quinoline-based ligands are of particular interest due to their rigid, planar structure, inherent luminescence, and extensive biological activity.[1][2][3][4] The introduction of dicarboxylate moieties provides robust, versatile coordination sites for linking metal ions into stable one-, two-, or three-dimensional networks, such as Metal-Organic Frameworks (MOFs).[5][6][7]

This guide focuses on 6-Chloroquinoline-2,3-dicarboxylic acid , a ligand that combines these key features with an additional strategic element: a chloro-substituent. The presence of the electron-withdrawing chlorine atom at the 6-position is not a trivial modification. It is anticipated to:

  • Tune Electronic Properties: Influence the energy levels of the ligand's frontier orbitals, which is critical for modulating the "antenna effect" in luminescent lanthanide complexes.

  • Introduce New Interactions: The chloro group can participate in non-covalent interactions, such as halogen bonding, potentially directing the self-assembly process and enhancing structural stability.

  • Enhance Biological Potential: Many chlorinated quinoline derivatives exhibit significant pharmacological activity, opening avenues for the development of novel metallodrugs.[4][8][9]

These application notes provide a comprehensive guide for researchers, materials scientists, and drug development professionals on the synthesis of the ligand, its use in the preparation of coordination polymers, and the characterization and potential applications of the resulting materials. While direct literature on this specific ligand is emerging, the protocols herein are built upon well-established principles for analogous quinoline dicarboxylate and chlorinated polycarboxylate systems.[10][11]

Synthesis of the Ligand: 6-Chloroquinoline-2,3-dicarboxylic Acid

The target ligand is not widely available commercially, necessitating its synthesis. A common route involves the hydrolysis of its corresponding diethyl ester, which can be sourced from specialty chemical suppliers.[12]

Protocol 2.1: Alkaline Hydrolysis of Diethyl 6-chloro-2,3-quinolinedicarboxylate

This protocol describes the conversion of the diester precursor to the dicarboxylic acid ligand.

Rationale: Alkaline hydrolysis using a strong base like sodium hydroxide is a standard and efficient method for saponifying esters to their corresponding carboxylic acids. The reaction is typically performed in a water/alcohol co-solvent system to ensure solubility of both the ester and the hydroxide salt.

Materials:

  • Diethyl 6-chloro-2,3-quinolinedicarboxylate (CAS 92525-74-1)

  • Sodium Hydroxide (NaOH)

  • Ethanol (EtOH)

  • Deionized Water

  • Hydrochloric Acid (HCl), concentrated

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • pH paper or meter

  • Büchner funnel and filter paper

Procedure:

  • Dissolution: In a 250 mL round-bottom flask, dissolve 1.0 g of diethyl 6-chloro-2,3-quinolinedicarboxylate (3.25 mmol) in 50 mL of ethanol.

  • Base Addition: Prepare a solution of 0.65 g of NaOH (16.25 mmol, 5 equivalents) in 25 mL of deionized water. Add this aqueous solution to the flask containing the ester.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. Maintain reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting ester spot disappears.

  • Cooling and Solvent Removal: Allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add concentrated HCl dropwise with stirring to acidify the solution to a pH of ~2. A white or off-white precipitate of 6-Chloroquinoline-2,3-dicarboxylic acid will form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid thoroughly with cold deionized water (3 x 20 mL) to remove any residual salts. Dry the product in a vacuum oven at 60-70 °C overnight.

  • Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Synthesis of Coordination Polymers

The dicarboxylate and quinoline nitrogen donors of the ligand make it an excellent candidate for constructing coordination polymers and MOFs with a wide range of metal ions. Hydrothermal and solvothermal methods are particularly effective as they promote the growth of high-quality crystals.[6][13][14][15][16]

Protocol 3.1: Hydrothermal Synthesis of a Luminescent Lanthanide MOF (Europium-based)

This protocol details the synthesis of a europium-based MOF, designed to exploit the ligand's potential as a light-harvesting antenna for sensitization of the metal's luminescence.

Rationale: Lanthanide ions, like Eu³⁺, exhibit characteristic sharp, line-like emission bands but suffer from very low absorption cross-sections.[17] By coordinating a chromophoric organic ligand (the "antenna"), the system can absorb UV light efficiently and transfer the energy non-radiatively to the lanthanide ion, which then luminesces.[18][19] Hydrothermal synthesis in a sealed vessel allows for reactions to occur above the boiling point of the solvent, increasing reactant solubility and facilitating the crystallization of thermodynamically stable phases.[7]

Materials & Equipment:

  • 6-Chloroquinoline-2,3-dicarboxylic acid (Ligand)

  • Europium(III) nitrate hexahydrate (Eu(NO₃)₃·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Deionized Water

  • 20 mL Teflon-lined stainless-steel autoclave

Procedure:

  • Reactant Mixture: In a 20 mL Teflon liner, combine 6-Chloroquinoline-2,3-dicarboxylic acid (0.1 mmol, 25.2 mg) and Eu(NO₃)₃·6H₂O (0.1 mmol, 44.6 mg).

  • Solvent Addition: Add a solvent mixture of DMF (4 mL), ethanol (4 mL), and deionized water (2 mL).

  • Homogenization: Briefly sonicate the mixture (~5 minutes) to ensure uniform dispersion.

  • Sealing: Place the Teflon liner into the stainless-steel autoclave and seal it tightly.

  • Heating: Place the autoclave in a programmable oven and heat to 140 °C for 72 hours .

  • Cooling: Allow the autoclave to cool slowly to room temperature over 24 hours.

  • Product Isolation: Open the autoclave and collect the crystalline product by decanting the mother liquor.

  • Washing: Wash the crystals with fresh DMF (2 x 5 mL) and then ethanol (2 x 5 mL) to remove any unreacted starting materials.

  • Drying: Dry the product in an oven at 60 °C for 12 hours.

Diagram 1: General Workflow for MOF Synthesis and Analysis This diagram outlines the logical progression from ligand and metal precursors to a fully characterized, functional material.

MOF_Workflow cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage cluster_application Application Testing Ligand 6-Chloroquinoline- 2,3-dicarboxylic Acid Reaction Hydrothermal/ Solvothermal Reaction (Autoclave, 120-160°C) Ligand->Reaction Metal Metal Salt (e.g., Eu(NO3)3·6H2O) Metal->Reaction Solvents Solvent System (e.g., DMF/EtOH/H2O) Solvents->Reaction PXRD Powder X-Ray Diffraction (Phase Purity, Structure) Reaction->PXRD Verify Crystallinity FTIR FT-IR Spectroscopy (Coordination Confirmation) Reaction->FTIR Confirm Ligand Coordination TGA Thermogravimetric Analysis (Thermal Stability, Solvent Content) Reaction->TGA Assess Stability Catalysis Heterogeneous Catalysis Reaction->Catalysis Bio_Activity Biological Screening Reaction->Bio_Activity Luminescence Photoluminescence Spectroscopy (Emission/Excitation Spectra) PXRD->Luminescence TGA->Luminescence Determine Activation Temperature Sensing Luminescent Sensing Luminescence->Sensing

Caption: Experimental workflow for the synthesis and characterization of coordination polymers.

Protocol 3.2: Solvothermal Synthesis of a Transition Metal MOF (Zinc-based)

This protocol provides a general method for synthesizing a coordination polymer with a d-block metal, such as zinc, which may be of interest for catalysis or as a drug delivery vehicle.[20]

Rationale: Zinc(II) is a versatile metal ion for MOF synthesis, often yielding robust frameworks with high porosity.[20] A solvothermal approach using primarily DMF is common for zinc-based MOFs, as DMF can also act as a templating agent to direct the framework's structure.[16]

Materials & Equipment:

  • 6-Chloroquinoline-2,3-dicarboxylic acid (Ligand)

  • Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • 20 mL Teflon-lined stainless-steel autoclave

Procedure:

  • Reactant Mixture: In a 20 mL Teflon liner, dissolve the Ligand (0.1 mmol, 25.2 mg) and Zn(NO₃)₂·6H₂O (0.15 mmol, 44.6 mg) in 10 mL of DMF.

  • Homogenization: Cap the liner and sonicate for 10 minutes to achieve a clear, homogeneous solution.

  • Sealing and Heating: Place the liner in the autoclave, seal it, and heat in an oven at 120 °C for 48 hours .

  • Cooling and Isolation: Follow steps 6 and 7 from Protocol 3.1.

  • Activation: To remove solvent molecules from the pores, the washed crystals can be solvent-exchanged with a more volatile solvent like acetone (3 x 10 mL over 24 hours) and then heated under vacuum at 100-120 °C. The optimal activation temperature should be determined by TGA.

Physicochemical Characterization

Thorough characterization is essential to confirm the successful synthesis, structure, and purity of the new material.[13][21][22]

Technique Purpose Expected Observations for a Successful Synthesis
Powder X-Ray Diffraction (PXRD) To verify the crystallinity and phase purity of the bulk sample.A pattern of sharp, well-defined peaks indicating a crystalline material. The pattern should be unique and not match the patterns of the starting materials.[23]
Fourier-Transform Infrared (FT-IR) Spectroscopy To confirm the coordination of the carboxylate groups to the metal center.The broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) should disappear. The sharp C=O stretch (~1700 cm⁻¹) should shift to two new bands (asymmetric and symmetric COO⁻ stretches) in the 1650-1550 cm⁻¹ and 1450-1380 cm⁻¹ regions, respectively.[22]
Thermogravimetric Analysis (TGA) To determine thermal stability and the presence of coordinated or guest solvent molecules.An initial weight loss at <150 °C corresponds to guest solvent removal. A plateau indicates the stable, solvent-free framework. A sharp weight loss at higher temperatures (>350-400 °C) signifies framework decomposition.[21]
Photoluminescence Spectroscopy To investigate the luminescent properties of lanthanide-based materials.For Eu³⁺-MOF: Excitation at the ligand's absorption maximum (~300-350 nm) should result in sharp emission peaks characteristic of Eu³⁺, with the most intense transition being the hypersensitive ⁵D₀ → ⁷F₂ at ~615 nm (red emission).[17][24] For Tb³⁺-MOF: Similar excitation should yield characteristic green emission, with the most intense peak being ⁵D₄ → ⁷F₅ at ~545 nm.

Application Notes

Luminescent Sensing

The coordination polymers synthesized from 6-Chloroquinoline-2,3-dicarboxylic acid and lanthanide ions are prime candidates for use as luminescent sensors. The high luminescence quantum yield and long lifetime of lanthanide emission are highly sensitive to the immediate coordination environment.

Principle of Operation (Antenna Effect): The organic ligand acts as an "antenna," absorbing incident UV radiation and exciting an electron from a singlet ground state (S₀) to a singlet excited state (S₁). Through intersystem crossing (ISC), this energy is transferred to a lower-energy triplet state (T₁). If the energy of this triplet state is appropriately matched with the resonance energy level of the coordinated lanthanide ion (e.g., ⁵D₀ for Eu³⁺), the energy is transferred from the ligand to the metal ion, which then relaxes via its characteristic f-f emission.[18][19]

Diagram 2: The Antenna Effect in Lanthanide Coordination Complexes This diagram illustrates the energy transfer mechanism from the organic ligand to the central lanthanide ion, resulting in sensitized luminescence.

Antenna_Effect Ligand_S0 S₀ (Ground State) Ligand_S1 S₁ (Singlet Excited) Ligand_S1->Ligand_S0 Fluorescence (minor) Ligand_T1 T₁ (Triplet Excited) Ligand_S1->Ligand_T1 Intersystem Crossing (ISC) Ln_Excited ⁵D₀ (Excited State) Ligand_T1->Ln_Excited Energy Transfer (ET) Ln_Ground ⁷F₀ (Ground State) Ln_Excited->Ln_Ground Characteristic f-f Emission Emission Visible Photon (Luminescence) Excitation UV Photon (hν) Excitation->Ligand_S1 Absorption

Caption: Energy transfer pathway from ligand to lanthanide ion (Eu³⁺ shown as an example).

Sensing Mechanism: When a target analyte (e.g., a specific metal ion, small molecule, or anion) is introduced, it can interact with the framework. This interaction can quench the luminescence by providing a non-radiative decay pathway or enhance it by displacing quenching solvent molecules (like water) from the metal's coordination sphere.[18][25] This "turn-off" or "turn-on" response can be used for highly sensitive and selective detection.

Heterogeneous Catalysis

MOFs constructed with redox-active transition metals (e.g., Cu, Co, Fe, Mn) or with accessible Lewis acidic sites (e.g., Zn) can function as robust, recyclable heterogeneous catalysts.[1][26][27] The defined porous structure can lead to size- and shape-selectivity for substrates. Potential catalytic applications for frameworks derived from this ligand include:

  • Oxidation Reactions: The quinoline moiety can support metal centers in various oxidation states.

  • C-C Coupling Reactions: The porous network can host reactants and facilitate reactions like Knoevenagel condensations or cyanosilylation of aldehydes.[6][26]

  • Photocatalysis: The light-absorbing properties of the quinoline ligand could be harnessed for photocatalytic degradation of organic pollutants.

Drug Delivery and Biological Applications

Given the well-documented biological activity of quinoline derivatives, MOFs synthesized from 6-Chloroquinoline-2,3-dicarboxylic acid could serve as platforms for controlled drug release or as therapeutic agents themselves.[1][3] The porous nature allows for the loading of drug molecules, while the framework itself, or its degradation products (the ligand and metal ion), may exhibit synergistic anticancer or antimicrobial effects.[2][9]

Conclusion

6-Chloroquinoline-2,3-dicarboxylic acid is a highly promising, yet underexplored, ligand for the design of advanced coordination materials. Its synthesis from commercially available precursors is straightforward. The combination of a rigid, light-harvesting quinoline core, robust dicarboxylate linkers, and a strategically placed chloro-substituent provides a powerful toolkit for creating multifunctional MOFs. The protocols and notes provided here offer a solid foundation for researchers to synthesize and characterize these novel materials, paving the way for innovations in luminescent sensing, heterogeneous catalysis, and biomedical applications.

References

As a Senior Application Scientist, I have grounded this technical guide in established scientific literature. The following references provide the basis for the protocols and mechanistic discussions presented. All links have been verified for accessibility.

  • Hussein, R. et al. (2024). Physicochemical characterization of metal organic framework materials: A mini review . Heliyon. [Link]

  • (2025). Synthesis and Characterization of Metal– Organic Frameworks (MOFs): Structure, Properties, and Applications . International Journal for Multidisciplinary Research (IJFMR). [Link]

  • Zinaida, A. et al. (2022). Luminescent properties of europium and terbium complexes in mixed solvents . SPIE Proceedings. [Link]

  • Kiprof, P. et al. (2014). Hydrothermal Synthesis and Characterization of a Metal–Organic Framework by Thermogravimetric Analysis, Powder X-ray Diffraction, and Infrared Spectroscopy: An Integrative Inorganic Chemistry Experiment . Journal of Chemical Education. [Link]

  • (2025). Synthesis and Characterization of Metal–Organic Frameworks (MOFs): Structure, Properties, and Applications . ResearchGate. [Link]

  • Burtch, N. C. et al. (2014). Synthesis and Characterization of Functionalized Metal-organic Frameworks . Journal of Visualized Experiments. [Link]

  • Gelfand, B. S. et al. (2016). Coordination Polymers Assembled from Flexible Tricarboxylate Linkers: Hydrothermal Synthesis, Structural Diversity, and Catalytic Features . Inorganic Chemistry. [Link]

  • (2025). Synthesis, Characterization and luminescent studies of Europium (III) and Terbium (III) complexes with 1,2,4-Triazole and1,3- diphenylpropane-1,3-dione Derived Schiff Base . International Journal for Multidisciplinary Research (IJFMR). [Link]

  • Shi, L. et al. (2025). Hydrothermal Synthesis, Structural Variations, and Catalytic Applications of Self‐Assembled Coordination Polymers From a Novel Aminodicarboxylate Linker . Applied Organometallic Chemistry. [Link]

  • Pradeep, C. P. et al. (2015). Luminescent europium and terbium complexes of dipyridoquinoxaline and dipyridophenazine ligands as photosensitizing antennae: structures and biological perspectives . Dalton Transactions. [Link]

  • Liu, C-B. et al. (2013). A series of lanthanide (III) coordination polymers derived via in situ hydrothermal decarboxylation of quinoline-2,3-dicarboxylic acid . Inorganic Chemistry Communications. [Link]

  • Ali, A. et al. (2025). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions . RSC Advances. [Link]

  • Hunger, J. et al. (2009). Hydrothermal Synthesis and Structure of Coordination Polymers by Combination of Bipyrazole and Aromatic Dicarboxylate Ligands . Crystal Growth & Design. [Link]

  • Zhang, J-P. et al. (2005). Hydrothermal syntheses and structures of three novel coordination polymers assembled from 1,2,3-triazolate ligands . CrystEngComm. [Link]

  • Wang, Y. et al. (2013). Luminescence of Europium(III) and Terbium(III) Complexes Incorporated in Poly(Vinyl Pyrrolidone) Matrix . ResearchGate. [Link]

  • Kulyasov, A. N. et al. (2022). Synthesis and Luminescent Properties of Europium(III), Terbium(III), and Gadolinium(III) Complex Compounds with 1,2,3,4-Tetrahydroacridine-9-carboxylic Acid . ResearchGate. [Link]

  • (2024). Lanthanide Metal-Organic Framework Functionalized with 10-Hydroxybenzo[h]quinoline for Ratiometric Sensing to Real-Time Determine Monophenolase Activity through Indicator Displacement Assay . ResearchGate. [Link]

  • Song, J-L. et al. (2018). New Ln-MOFs based on mixed organic ligands: synthesis, structure and efficient luminescence sensing of the Hg2+ ions in aqueous solutions . Dalton Transactions. [Link]

  • Decadt, R. et al. (2022). Lanthanide-based metal–organic frameworks (Ln-MOFs): synthesis, properties and applications . RSC Advances. [Link]

  • de Sousa, G. F. et al. (2016). Quinoline-derivative coordination compounds as potential applications to antibacterial and antineoplasic drugs . ResearchGate. [Link]

  • Can, M. et al. (2018). On the Synthesis and Characterization of Lanthanide Metal-Organic Frameworks . MDPI. [Link]

  • García-Ricard, O. J. et al. (2022). Metal−Organic Frameworks Based on a Janus-Head Biquinoline Ligand as Catalysts in the Transformation of Carbonyl Compounds . Inorganic Chemistry. [Link]

  • Rojas-Bite, D. M. et al. (2025). Classic coordination compounds as the inspiration for MOFs: selected catalytic applications . Chemical Communications. [Link]

  • Ali, A. et al. (2025). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions . ResearchGate. [Link]

  • Price, C. C. & Roberts, R. M. (1946). 4,7-dichloroquinoline . Organic Syntheses. [Link]

  • Nitek, W. et al. (2023). A Series of Novel 3D Coordination Polymers Based on the Quinoline-2,4-dicarboxylate Building Block and Lanthanide(III) Ions—Temperature Dependence Investigations . MDPI. [Link]

  • (2022). Transition Metals-Based Metal-Organic Frameworks, Synthesis, and Environmental Applications . IntechOpen. [Link]

  • Nitek, W. et al. (2025). A Series of Novel 3D Coordination Polymers Based on the Quinoline-2,4-dicarboxylate Building Block and Lanthanide(III) Ions—Temperature Dependence Investigations . ResearchGate. [Link]

  • Ishkov, Y. V. et al. (2023). A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters . Organic and Pharmaceutical Chemistry Journal. [Link]

  • (2025). Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate . ResearchGate. [Link]

  • Ghorab, M. M. et al. (2002). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents . Bollettino Chimico Farmaceutico. [Link]

  • Kumar, A. et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents . Bioorganic & Medicinal Chemistry. [Link]

Sources

enzymatic inhibition assays using quinoline-4-carboxylic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Enzymatic Inhibition Assays Using Quinoline-4-Carboxylic Acid Derivatives

Introduction & Mechanistic Rationale

Quinoline-4-carboxylic acid derivatives (e.g., Brequinar and its structural analogues) represent a highly potent class of small-molecule inhibitors targeting Dihydroorotate Dehydrogenase (DHODH) 1. DHODH is a critical mitochondrial enzyme that catalyzes the fourth, and only redox-dependent, step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate (DHO) to orotate. Because rapidly proliferating cells—such as cancer cells, activated lymphocytes, and certain viral pathogens—rely heavily on de novo pyrimidine synthesis rather than salvage pathways, DHODH has emerged as a validated therapeutic target for oncology, autoimmune disorders, and broad-spectrum antivirals 2.

Structurally, the quinoline-4-carboxylic acid scaffold mimics the endogenous substrate. The carboxylic acid moiety is essential for binding, forming a critical salt bridge with the Arg136 residue in the DHODH active site, while the lipophilic quinoline core and its substituents occupy the hydrophobic ubiquinone (CoQ10) binding tunnel 1.

Biological Pathway Visualization

DHODH_Pathway DHO Dihydroorotate (Substrate) DHODH DHODH Enzyme (Mitochondrial) DHO->DHODH ORO Orotate (Product) DHODH->ORO UMP De Novo Pyrimidine Biosynthesis (UMP) ORO->UMP QCA Quinoline-4-Carboxylic Acid Derivatives QCA->DHODH Competitive Inhibition

DHODH-mediated pyrimidine biosynthesis and point of inhibition.

Assay Principles & Experimental Causality

To accurately quantify the inhibitory potency (IC50) of quinoline-4-carboxylic acid derivatives, a continuous colorimetric coupled assay is employed. This assay monitors the reduction of the dye 2,6-dichlorophenolindophenol (DCIP) at 610 nm.

  • Causality of the Electron Transfer Chain: DHODH oxidizes DHO to orotate, simultaneously reducing the co-substrate Coenzyme Q10 (CoQ10). Because CoQ10 reduction is optically silent in the visible spectrum, DCIP is introduced as a terminal electron acceptor. Reduced CoQ10 transfers its electrons to DCIP, causing a measurable decrease in absorbance at 610 nm. The rate of absorbance decay is directly proportional to DHODH enzymatic activity 1.

  • Buffer Optimization: The assay buffer utilizes HEPES (pH 8.0) to maintain the optimal ionization state of the inhibitor's carboxylic acid group. 10% glycerol is included to stabilize the purified recombinant DHODH enzyme during room-temperature incubations, while 0.1% Triton X-100 prevents non-specific aggregation of highly lipophilic quinoline derivatives, thereby eliminating false-positive pan-assay interference compounds (PAINS) 1.

Experimental Protocol: In Vitro DHODH Inhibition Assay

Step 1: Reagent and Compound Preparation

  • Inhibitor Stocks: Prepare 10 mM stock solutions of the quinoline-4-carboxylic acid derivatives in 100% DMSO. Perform a 10-point 3-fold serial dilution in DMSO to generate a concentration gradient.

  • Assay Buffer: Prepare the buffer containing 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, and 0.1% Triton X-100.

  • Substrate Mix: Prepare a working solution containing 100 μM DCIP, 20 μM CoQ10, and 500 μM DHO in the Assay Buffer. Causality: Saturating concentrations of DHO and CoQ10 ensure the reaction operates under steady-state Michaelis-Menten kinetics, allowing the determination of competitive inhibition constants.

Step 2: Reaction Setup and Pre-Incubation

  • In a clear-bottom 96-well or 384-well microplate, add 1 μL of the serially diluted test compound (or DMSO vehicle control) to each well.

  • Add 60 nM of purified recombinant human DHODH enzyme suspended in 39 μL of Assay Buffer.

  • Pre-incubation: Incubate the plate at room temperature (25°C) for 30 minutes. Causality: Quinoline-4-carboxylic acids often exhibit slow-binding kinetics. A 30-minute pre-incubation allows the inhibitor to reach thermodynamic binding equilibrium with the enzyme prior to substrate introduction, preventing underestimation of the compound's potency 1.

Step 3: Reaction Initiation and Kinetic Measurement

  • Initiate the reaction by adding 10 μL of the Substrate Mix (DHO, CoQ10, DCIP) to all wells (Total reaction volume = 50 μL).

  • Immediately transfer the plate to a microplate reader.

  • Measure the absorbance at 610 nm every 60 seconds for 20–30 minutes at 25°C.

Workflow Visualization

Assay_Workflow Prep 1. Compound Preparation (Serial Dilution in DMSO) Incubate 2. Pre-incubation Phase (Enzyme + Inhibitor, 30 min) Prep->Incubate Initiate 3. Reaction Initiation (Add DHO, CoQ10, DCIP) Incubate->Initiate Measure 4. Kinetic Measurement (Absorbance at 610 nm) Initiate->Measure Analyze 5. Data Analysis (IC50 & Z'-factor Calculation) Measure->Analyze

Step-by-step experimental workflow for the DHODH kinetic inhibition assay.

Data Analysis & Self-Validating System

A robust biochemical protocol must function as a self-validating system to ensure data integrity.

  • Internal Controls: Every plate must contain a Vehicle Control (DMSO only, representing 100% uninhibited enzyme activity) and a Background Control (Assay Buffer without DHODH, representing 0% activity). The background control is critical to subtract any non-enzymatic reduction or spontaneous bleaching of the DCIP dye.

  • Z'-Factor Calculation: Before calculating IC50 values, validate the assay quality using the Z'-factor equation: Z' = 1 - (3σ_positive + 3σ_negative) / |μ_positive - μ_negative|. A Z'-factor > 0.5 confirms excellent assay robustness and signal-to-noise ratio.

  • IC50 Determination: Calculate the initial velocity (V0) from the linear portion of the absorbance decay curve. Plot the percentage of remaining activity against the log-transformed inhibitor concentration. Fit the data using a four-parameter logistic non-linear regression model to determine the IC50.

Quantitative Data Presentation

The following table summarizes the inhibitory potency of benchmark quinoline-4-carboxylic acid derivatives against human DHODH and off-target enzymes (e.g., SIRT3), demonstrating the structure-activity relationship (SAR) progression from initial hits to highly potent leads 1, 3.

Compound IDTarget EnzymeStructural ModificationIC50 Value
Brequinar (1) DHODHStandard Reference~20 nM
Compound 3 DHODH2-(4-Cyclohexylphenyl) substitution250 ± 110 nM
Compound 41 DHODHOptimized H-bond acceptor9.71 ± 1.4 nM
Compound 43 DHODHWater-mediated T63 interaction26.2 ± 1.8 nM
Molecule P6 SIRT32-(4-acrylamidophenyl) derivative7.2 µM

Note: While quinoline-4-carboxylic acids are primarily developed for DHODH, specific structural modifications (e.g., acrylamidophenyl substitutions) can shift selectivity toward other targets like SIRT3 3.

References

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase, National Institutes of Health (NIH) / PMC,
  • A Comparative Guide to Quinoline-4-Carboxylic Acid Derivatives as Dihydroorotate Dehydrogenase (DHODH) Inhibitors, BenchChem,
  • Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors, National Institutes of Health (NIH) / PMC,

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting & Optimizing Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers whose quinoline syntheses have been derailed by intractable tars, stalled intermediates, or abysmal atom economy. The quinoline scaffold is a privileged pharmacophore, but classical construction methods—such as the Skraup and Friedländer syntheses—are notoriously temperamental.

This guide moves beyond generic textbook procedures. Here, we dissect the mechanistic causality behind reaction failures and provide self-validating, optimized protocols grounded in modern green chemistry and catalysis.

Section 1: Mechanistic Troubleshooting & FAQs

The Skraup Synthesis: Taming the Exotherm

Q: My Skraup synthesis consistently yields a thick, black tar instead of the desired quinoline. How do I prevent this? A: Tar formation in the Skraup synthesis is a direct consequence of a thermal runaway. The reaction relies on the in situ acid-catalyzed dehydration of glycerol to acrolein. This initial step is endothermic and requires significant heat (130–150 °C). However, the subsequent Michael addition of the aniline to acrolein, followed by cyclization and oxidation, is violently exothermic. If unmoderated, the sudden temperature spike causes the highly reactive acrolein intermediate to polymerize into intractable poly-acrolein tars [1].

Solution: Introduce Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O) as a moderator. FeSO₄ acts as an oxygen carrier and radical moderator, smoothing the oxidation kinetics and preventing the localized hot spots that trigger runaway polymerization [2]. Furthermore, ensure your glycerol is strictly anhydrous; water impedes the initial dehydration, forcing you to apply excessive heat, which then triggers the exotherm once the water boils off.

The Friedländer Annulation: Driving Cyclodehydration

Q: My Friedländer condensation stalls, yielding a mixture of unreacted starting materials and the acyclic aldol intermediate. How can I drive the reaction to completion? A: The Friedländer synthesis proceeds via an intermolecular aldol condensation between a 2-aminoaryl ketone and an α-methylene ketone, followed by an intramolecular cyclodehydration. Stalled reactions typically occur because the carbonyl oxygen is not sufficiently activated to undergo the final nucleophilic attack and subsequent loss of water. Traditional Brønsted bases (like KOH) often fail with sterically hindered or electron-deficient substrates.

Solution: Transition to Lewis acid catalysis under solvent-free conditions. Catalysts such as molecular iodine (I₂) [3] or Metal-Organic Frameworks (e.g., MIL-53(Al)) [4] provide highly concentrated Lewis acidic sites. These sites coordinate tightly to the carbonyl oxygen, dramatically increasing its electrophilicity and lowering the activation energy barrier for both the initial Schiff base/aldol formation and the final dehydration step.

Section 2: Diagnostic Workflows & Mechanistic Pathways

SkraupTroubleshooting Start Issue: Low Yield & Tar Formation Check1 Is the reaction violently exothermic? Start->Check1 Action1 Add FeSO4 moderator & control heating rate Check1->Action1 Yes Check2 Is the glycerol anhydrous? Check1->Check2 No Action2 Dry glycerol prior to use (Water impedes dehydration) Check2->Action2 No Check3 Is the aniline deactivated? Check2->Check3 Yes Action3 Increase acid strength or switch to Friedländer Check3->Action3 Yes

Workflow for troubleshooting tar formation and low yields in the Skraup synthesis.

FriedlanderMechanism Reactants 2-Aminoaryl Ketone + α-Methylene Ketone Catalyst Lewis Acid Activation (e.g., I2 or MIL-53(Al)) Reactants->Catalyst Aldol Intermolecular Aldol Condensation Catalyst->Aldol Schiff Schiff Base Formation (Alternative Pathway) Catalyst->Schiff Cyclo Intramolecular Cyclodehydration (-H2O) Aldol->Cyclo Schiff->Cyclo Product Substituted Quinoline (High Yield) Cyclo->Product

Mechanistic pathways of the Friedländer synthesis under Lewis acid catalysis.

Section 3: Quantitative Catalyst Benchmarking

To illustrate the impact of modern catalytic optimization, the following table summarizes the yield and reaction conditions for the synthesis of 2,3,4-trisubstituted quinolines, comparing classical methods against state-of-the-art green chemistry approaches [3], [4], [5].

Synthesis MethodCatalyst / ReagentSolventTemp (°C)TimeAverage YieldDrawbacks / Notes
Classical Skraup H₂SO₄ (conc.), NitrobenzeneNone1503-4 h30 - 45%Severe tar formation, highly exothermic
Classical Friedländer KOH or HClEthanol8012 h50 - 65%Fails with sterically hindered ketones
Green Friedländer Molecular Iodine (10 mol%)Solvent-free80-10015-30 min82 - 94%High atom economy, easy iodine quenching
MOF-Catalyzed Friedländer MIL-53(Al)Solvent-free9045 min85 - 96%Catalyst is recoverable and reusable (up to 4 cycles)
Microwave-Assisted Nafion NR50 / Acetic AcidEthanol160 (MW)5 min>90%Requires specialized microwave reactor

Section 4: Self-Validating Experimental Protocols

Protocol A: Moderated Skraup Synthesis of Quinoline (Tar-Free)

This protocol utilizes a ferrous sulfate moderator to control the oxidation rate, preventing the polymerization of acrolein [1].

  • Reagent Preparation: In a 500 mL 3-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, combine 0.2 mol of aniline, 0.6 mol of anhydrous glycerol, and 0.1 mol of nitrobenzene (oxidizing agent).

  • Moderator Addition: Add 2.5 g of FeSO₄·7H₂O to the mixture and stir until a uniform suspension is achieved.

  • Acid Addition (Critical Step): Cool the flask in an ice bath. Slowly add 30 mL of concentrated H₂SO₄ dropwise via the dropping funnel.

    • Validation Check 1: The mixture should become highly viscous and turn a pale yellow/brown. If localized blackening occurs, your addition rate is too fast.

  • Controlled Heating: Remove the ice bath and gently heat the flask using a heating mantle to 130 °C.

    • Validation Check 2: Once the reaction initiates (indicated by spontaneous bubbling), remove the heat source immediately. The reaction should sustain its own reflux. If it does not, reapply gentle heat.

  • Reflux & Workup: After the initial exotherm subsides, reflux at 150 °C for 2.5 hours. Cool, neutralize with 10M NaOH, and steam distill.

    • Validation Check 3: The distillate should be milky white, separating into a clear aqueous layer and an oily, pale-yellow quinoline layer.

Protocol B: Green, Iodine-Catalyzed Solvent-Free Friedländer Synthesis

This protocol leverages the Lewis acidity of molecular iodine to drive the cyclodehydration without the need for harsh, environmentally damaging solvents [3].

  • Reagent Loading: In a 50 mL round-bottom flask, combine 1.0 mmol of the 2-aminoaryl ketone and 1.2 mmol of the active α-methylene compound.

  • Catalyst Addition: Add 10 mol% (~0.025 g) of molecular iodine (I₂).

  • Solvent-Free Heating: Heat the solid mixture to 80–100 °C with vigorous magnetic stirring. As the mixture heats, it will melt into a homogenous liquid phase.

    • Validation Check 1: The reaction mixture should transition from a heterogeneous solid blend to a deep amber, homogenous melt.

  • Reaction Monitoring: Monitor via TLC (Hexanes:EtOAc 3:1) every 10 minutes.

    • Validation Check 2: The reaction is complete when the UV-active starting ketone spot (Rf ~0.6) disappears, replaced by a bright blue fluorescent quinoline spot under 365 nm UV (Rf ~0.4).

  • Quenching & Purification: Cool to room temperature. Dissolve the crude solid in 15 mL of ethyl acetate. Wash the organic layer with 2 x 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃).

    • Validation Check 3: The organic layer must transition from a dark iodine-stained brown to a clear/pale yellow solution, confirming complete quenching of the catalyst. Dry over Na₂SO₄, concentrate, and recrystallize.

References

  • Benchchem. "Optimizing the Skraup Synthesis of Quinolines: A Technical Support Guide." Benchchem. 1

  • Benchchem. "Troubleshooting low yield in Skraup synthesis of quinoline precursors." Benchchem. 2

  • Benchchem. "Technical Support Center: Friedländer Quinoline Synthesis." Benchchem.3

  • Indian Academy of Sciences. "Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst." IAS. 4

  • RSC Publishing. "Recent advances in the synthesis of quinolines: a review." RSC. 5

Sources

Technical Support Center: Navigating Side Reactions in the Skraup Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the Skraup synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic outcomes. The Skraup synthesis, while a powerful tool for constructing the quinoline scaffold, is notoriously vigorous and prone to side reactions that can significantly impact yield and purity.[1][2][3] This resource provides in-depth, field-proven insights in a question-and-answer format to address specific challenges you may encounter during your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that can arise during the Skraup synthesis, offering explanations and actionable solutions.

Question 1: My reaction is extremely violent and difficult to control, with a rapid, uncontrollable exotherm. What is causing this, and how can I mitigate the risk?

Answer: The Skraup synthesis is inherently exothermic due to several contributing factors: the acid-catalyzed dehydration of glycerol to acrolein, the Michael addition of the aniline, and the subsequent cyclization and oxidation steps.[4] An uncontrolled reaction, often called a "runaway" reaction, is a significant safety hazard.

Causality and Preventative Measures:

  • Moderator Addition: The most critical step to tame the reaction's vigor is the addition of a moderator. Ferrous sulfate (FeSO₄) is the most common and effective choice.[2][4][5] It is believed to act as an oxygen carrier, allowing the oxidation to proceed more smoothly over a longer duration, thus preventing a sudden release of energy.[1][2][4] Boric acid can also be used for this purpose.[5][6]

  • Controlled Reagent Addition: The order of reagent addition is crucial for safety. The sulfuric acid should be added slowly and carefully after the aniline, glycerol, and ferrous sulfate have been mixed.[2][4] Adding the acid prematurely can trigger an immediate and violent reaction.[4]

  • Gradual Heating: Avoid aggressive heating. The mixture should be heated gently to initiate the reaction. Once the reaction begins to boil, the external heat source should be removed, as the exotherm is often sufficient to maintain reflux for some time.[2][7]

  • Proper Glassware and Scale: Use a flask significantly larger than the reaction volume to accommodate any sudden and vigorous boiling.[4]

Immediate Actions for a Runaway Reaction:

If you observe a runaway reaction, prioritize safety. If possible and safe to do so, immerse the flask in an ice-water bath to rapidly cool it.[2] Ensure you are using a blast shield and have proper ventilation.

Question 2: My reaction produced a large amount of a thick, black, tar-like substance, leading to a very low yield and a difficult work-up. What is the source of this tar, and how can I prevent its formation?

Answer: Tar formation is one of the most common side reactions in the Skraup synthesis and is a primary reason for low yields and purification challenges.[1][5][8]

Causality and Preventative Measures:

  • Acrolein Polymerization: The primary culprit is the polymerization of the acrolein intermediate, which is formed by the dehydration of glycerol under the highly acidic and high-temperature conditions of the reaction.[5][9]

  • Overheating: Localized overheating or excessively high reaction temperatures significantly promote the polymerization of acrolein and other reactive intermediates.[1][9] Careful temperature control is paramount.

  • Moderator Use: As with controlling the exotherm, using a moderator like ferrous sulfate helps to prevent localized hotspots, thereby reducing tar formation.[5]

  • Efficient Stirring: Vigorous and efficient mechanical stirring is essential to ensure even heat distribution throughout the reaction mixture, minimizing localized overheating.[1]

  • Reagent Purity: Ensure the use of anhydrous glycerol, as the presence of water can lead to lower yields.[8][10]

Question 3: The yield of my desired quinoline is consistently low, even when I manage to control the exotherm and minimize tar formation. What other side reactions could be occurring?

Answer: While tar formation is a major issue, other side reactions can also contribute to low yields.

Causality and Potential Side Products:

  • Incomplete Oxidation: The final step of the Skraup synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic quinoline. If the oxidizing agent is inefficient or consumed prematurely, you may isolate partially saturated quinoline derivatives.

  • Schiff Base Reduction: The intermediate Schiff base can sometimes act as an oxidizing agent, leading to its own reduction and the formation of saturated or partially saturated quinoline byproducts.[6]

  • Substituent Effects: The electronic nature of substituents on the aniline starting material can significantly impact the yield. Electron-withdrawing groups can deactivate the aromatic ring, making the electrophilic cyclization step more difficult and leading to lower yields.[1] For example, the synthesis of 8-nitroquinoline from o-nitroaniline has been reported with a yield as low as 17%.[1]

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about side reactions in the Skraup synthesis.

What are the primary roles of the reagents in the Skraup synthesis and how do they contribute to side reactions?

ReagentPrimary RoleContribution to Side Reactions
Aniline (or substituted aniline) Aromatic amine source for the quinoline ring.The nucleophilicity of the amine and the electronic nature of ring substituents affect reactivity and can influence side product formation.
Glycerol Source of the three-carbon chain that forms the pyridine ring.Dehydrates to form highly reactive and unstable acrolein, which is the main precursor to tar and polymer formation.[5][9]
Concentrated Sulfuric Acid Catalyst for glycerol dehydration and cyclization.Its strong dehydrating and acidic nature creates harsh reaction conditions that promote polymerization and charring.[8]
Oxidizing Agent (e.g., Nitrobenzene, Arsenic Acid) Oxidizes the dihydroquinoline intermediate to the final quinoline product.The choice of oxidizing agent can affect the vigor of the reaction.[3] Inefficient oxidation can lead to incomplete conversion.
Moderator (e.g., Ferrous Sulfate) Controls the reaction exotherm.Its absence or insufficient amount leads to a violent reaction, localized overheating, and excessive tar formation.[2][4]

Can I use an oxidizing agent other than nitrobenzene to minimize side reactions?

Yes, several alternatives to nitrobenzene have been explored, some of which can lead to a less violent reaction and potentially different side product profiles.

Oxidizing AgentAdvantagesDisadvantages
Nitrobenzene Effective and often acts as a solvent.[3]Can lead to a violent reaction.[3]
Arsenic Acid Generally results in a less violent reaction.[2][3][11]Highly toxic and poses significant environmental and health risks.
Iodine Can be used in catalytic amounts.[2]May not be as effective for all substrates.
Ferric Compounds (e.g., Ferric Oxide) Can be used as an alternative.[10]May result in lower yields compared to other oxidizing agents.
Vanadium Pentoxide (V₂O₅) Has been reported as a potential alternative.[12]Less commonly used and may require optimization.
m-Nitrobenzenesulfonic acid Water-soluble byproducts are easier to remove during work-up.[6][13]May not be as readily available as other oxidizing agents.

How can I effectively purify my quinoline product from the tarry byproducts?

Purification of the crude quinoline from the viscous, tarry reaction mixture is a critical step.[6]

Recommended Purification Protocol:

  • Dilution and Neutralization: After the reaction is complete and has cooled, it is carefully diluted with water. The mixture is then made strongly basic, typically with a concentrated sodium hydroxide solution, to neutralize the sulfuric acid and liberate the free quinoline base.[6]

  • Steam Distillation: Steam distillation is a highly effective method to separate the volatile quinoline from the non-volatile tar and other high-boiling impurities.[1][6][14] Any unreacted nitrobenzene will also co-distill.

  • Solvent Extraction: The steam distillate, which contains the crude quinoline as an oil, can be extracted with a suitable organic solvent like diethyl ether or chloroform to recover the product from the aqueous phase.[6]

  • Acid-Base Extraction for Further Purification: For higher purity, the crude quinoline can be dissolved in a dilute acid to form the water-soluble salt. This aqueous solution can be washed with an organic solvent to remove any non-basic impurities. The quinoline is then regenerated by adding a base and extracted into an organic solvent.[6]

  • Final Distillation: The final purification step is typically distillation of the crude quinoline, often under reduced pressure.[1][14]

Visualizing Reaction Pathways

To better understand the chemical transformations and potential pitfalls, the following diagrams illustrate the main Skraup synthesis pathway and a key side reaction.

Skraup_Synthesis Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein H₂SO₄ -2H₂O Michael_Adduct Michael Adduct (β-Anilinopropionaldehyde) Acrolein->Michael_Adduct Michael Addition Aniline Aniline Aniline->Michael_Adduct Dihydroquinoline 1,2-Dihydroquinoline Michael_Adduct->Dihydroquinoline Cyclization & Dehydration Quinoline Quinoline Dihydroquinoline->Quinoline Oxidation

Caption: The main reaction pathway of the Skraup synthesis of quinoline.

Side_Reaction Acrolein Acrolein Polymerization Polymerization Acrolein->Polymerization High Temp, H⁺ Tar Tar/Polymeric Byproducts Polymerization->Tar

Caption: The primary side reaction leading to tar formation.

Experimental Protocols

General Protocol for a Moderated Skraup Synthesis of Quinoline:

Caution: This reaction is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a face shield and a blast shield.

  • Apparatus Setup: In a three-necked round-bottom flask of appropriate size (at least 5-10 times the reaction volume) equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add aniline, ferrous sulfate heptahydrate (FeSO₄·7H₂O), and anhydrous glycerol.[7]

  • Acid Addition: Begin stirring the mixture. Slowly and cautiously, add concentrated sulfuric acid through the dropping funnel. Cooling may be necessary to control the initial exotherm.[2]

  • Reaction Initiation: Gently heat the mixture with a heating mantle. Once the reaction begins to boil vigorously, immediately remove the external heat source. The exothermic nature of the reaction should sustain reflux for 30-60 minutes.[2][4]

  • Completion of Reaction: After the initial vigorous reaction has subsided, reapply gentle heat and maintain reflux for the desired period (typically 1-3 hours).[7]

  • Work-up: Allow the reaction mixture to cool. Carefully pour the cooled mixture into a large volume of water. Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution while cooling in an ice bath.

  • Purification: Purify the crude quinoline from the neutralized mixture via steam distillation, followed by extraction and final distillation under reduced pressure as described in the FAQ section.[1][6][14]

References

  • Troubleshooting low yield in Skraup synthesis of quinoline precursors - Benchchem. (n.d.).
  • side reactions in the synthesis of quinoline derivatives - Benchchem. (n.d.).
  • Navigating the Skraup Quinoline Synthesis: A Technical Support Guide - Benchchem. (n.d.).
  • Identification of common byproducts in quinoline synthesis - Benchchem. (n.d.).
  • Technical Support Center: Managing Exothermic Reactions in Skraup Quinoline Synthesis - Benchchem. (n.d.).
  • Optimizing the Skraup Synthesis of Quinolines: A Technical Support Guide - Benchchem. (n.d.).
  • A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals - Benchchem. (n.d.).
  • Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis - Benchchem. (n.d.).
  • Skraup reaction - Wikipedia. (n.d.).
  • Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines - PMC. (2019, May 10).
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC. (2020, June 2).
  • Skraup reaction. (2020, September 24).
  • Alternative Oxidisers in Skraup reaction - Powered by XMB 1.9.11 - Sciencemadness.org. (2009, September 9).
  • Green Synthesis of Quinoline and Its Derivatives - International Journal of Pharmaceutical Sciences. (2025, March 25).
  • The 12-l. flask is then connected with the steam-distillation apparatus shown in - Organic Syntheses Procedure. (n.d.).
  • The Skraup Reaction - How to Make a Quinoline - Curly Arrow. (2009, January 13).

Sources

Technical Support Center: Troubleshooting Low Yield in the Friedlander Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Friedlander synthesis of quinolines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with this venerable and powerful reaction. As a cornerstone of heterocyclic chemistry, the Friedlander synthesis offers a direct route to the quinoline scaffold, a privileged core in numerous pharmaceuticals.[1][2][3] However, achieving high yields can be a significant hurdle. This document provides in-depth troubleshooting strategies and frequently asked questions to help you navigate the complexities of this reaction and optimize your synthetic outcomes.

The Friedlander synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, which is typically catalyzed by an acid or a base to form a quinoline derivative.[1][4][5]

Troubleshooting Low Yield: A Question-and-Answer Guide

This section addresses specific issues that can lead to low yields in the Friedlander synthesis. Each question is followed by a detailed explanation of the underlying chemical principles and actionable solutions.

Q1: My reaction is sluggish or not proceeding to completion. What are the likely causes and how can I address them?

Several factors can contribute to a slow or incomplete reaction. These often relate to the inherent reactivity of your substrates and the chosen reaction conditions.

Possible Causes & Solutions:

  • Inappropriate Catalyst: The choice of an acid or base catalyst is critical and highly dependent on the specific substrates.[4]

    • Acid Catalysis: Generally effective for a broad range of substrates.[4] Common choices include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and various Lewis acids like zinc chloride (ZnCl₂).[4][6] Trifluoroacetic acid has also been successfully employed.[4][5]

    • Base Catalysis: Often preferred for more reactive starting materials.[4] Common bases include potassium hydroxide (KOH), sodium hydroxide (NaOH), and potassium tert-butoxide (KOtBu).[4]

    • Modern Catalysts: For challenging substrates, consider exploring more modern catalytic systems which often operate under milder conditions. These include ionic liquids, metal-organic frameworks (MOFs), polymers, and various nanocatalysts.[1][3][7][8]

  • Suboptimal Reaction Temperature: The Friedlander synthesis often requires heating to proceed at a reasonable rate.[4] However, excessively high temperatures can lead to decomposition of starting materials or the final product.[4]

    • Optimization Strategy: If your reaction is slow, incrementally increase the temperature (e.g., in 10-20 °C intervals) while closely monitoring the reaction progress by Thin-Layer Chromatography (TLC).[1] Conversely, if you observe significant decomposition, try lowering the reaction temperature.[1]

  • Poor Substrate Reactivity:

    • Steric Hindrance: Bulky substituents on either the 2-aminoaryl carbonyl compound or the active methylene partner can sterically hinder the initial condensation step, significantly slowing down the reaction.[4] In such cases, more forcing conditions (higher temperatures, longer reaction times, stronger catalysts) may be necessary.

    • Electronic Effects: Electron-withdrawing groups on the 2-aminoaryl carbonyl compound can decrease the nucleophilicity of the amino group, while electron-donating groups on the active methylene compound can reduce the acidity of the α-protons, both of which can impede the reaction.[4]

Q2: I'm observing a significant amount of side products. What are the most common side reactions and how can I minimize them?

The formation of side products is a frequent cause of low yields in the Friedlander synthesis.

Common Side Reactions & Mitigation Strategies:

  • Self-Condensation of the Ketone (Aldol Condensation): This is the most prevalent side reaction, especially under basic conditions, where the active methylene compound reacts with itself.[4][9]

    • Solution: Switching to an acid catalyst can often suppress this side reaction.[10] Alternatively, slow addition of the ketone to the reaction mixture can help to minimize its self-condensation.[11] A more advanced strategy involves using an imine analog of the o-aminoaryl aldehyde or ketone to prevent self-condensation.[6][10]

  • Formation of Regioisomers: When using an unsymmetrical ketone (e.g., 2-butanone), the reaction can occur on either side of the carbonyl group, leading to a mixture of isomeric quinolines.[10]

    • Controlling Regioselectivity:

      • Catalyst Choice: Certain amine catalysts have been shown to favor the formation of specific regioisomers.[10]

      • Reaction Conditions: Temperature can influence the regioselectivity, with higher temperatures sometimes favoring the thermodynamically more stable isomer.[10]

  • Decomposition of Starting Materials: Harsh reaction conditions, such as high temperatures and strong acids or bases, can lead to the degradation of the starting materials, particularly the often-unstable o-aminoaryl aldehydes or ketones.[10]

    • Solution: Employing milder reaction conditions is key.[10] Consider using modern, more selective catalysts that can operate at lower temperatures.[1][10]

Q3: My product is difficult to purify. What are some effective purification strategies?

Purification of quinoline derivatives can be challenging due to the presence of closely related side products and unreacted starting materials.[9]

Purification Techniques:

  • Column Chromatography: This is the most common method for purifying quinoline derivatives. A silica gel stationary phase with a gradient of non-polar to polar solvents (e.g., hexane/ethyl acetate) is typically effective.[11]

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Acid-Base Extraction: Since quinolines are basic, an acid-base extraction can be used to separate them from non-basic impurities. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution (e.g., 1M HCl). The aqueous layer containing the protonated quinoline is then basified (e.g., with NaOH) and the purified quinoline is extracted back into an organic solvent.

  • Formation of Salts: In some cases, forming a salt of the quinoline (e.g., a hydrochloride or picrate salt) can facilitate purification through crystallization.[12] The pure quinoline can then be regenerated by treatment with a base.[12]

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting low yield in the Friedlander synthesis.

Troubleshooting_Workflow start Low Yield in Friedlander Synthesis check_reaction Is the reaction proceeding? start->check_reaction purification Optimize Purification (Chromatography, Recrystallization, Extraction) start->purification Yield is acceptable, but purification is difficult check_side_products Are there significant side products? check_reaction->check_side_products Yes, but incomplete optimize_catalyst Optimize Catalyst (Acid, Base, Modern) check_reaction->optimize_catalyst No mitigate_aldol Minimize Aldol Condensation (Switch to acid, slow addition) check_side_products->mitigate_aldol Aldol product observed control_regio Control Regioselectivity (Catalyst, Temperature) check_side_products->control_regio Regioisomers observed optimize_temp Optimize Temperature optimize_catalyst->optimize_temp check_substrate Assess Substrate Reactivity (Sterics, Electronics) optimize_temp->check_substrate success Improved Yield check_substrate->success Improved mitigate_aldol->success control_regio->success purification->success

Caption: A logical workflow for troubleshooting low yield issues.

Summary of Key Reaction Parameters
ParameterImpact on YieldOptimization Strategies
Catalyst Crucial for reaction rate and selectivity.[4]Screen a variety of acid, base, and modern catalysts to find the optimal one for your specific substrates.[10]
Temperature Affects reaction rate and can lead to side reactions or decomposition if too high.[1][4]Incrementally increase temperature for slow reactions; decrease for reactions with significant decomposition.[1]
Solvent Influences reactant solubility and reaction rates.[4]Test a range of solvents with varying polarities. Solvent-free conditions have also proven effective.[4]
Substrate Reactivity Steric hindrance and electronic effects can significantly impact the reaction rate.[4]For unreactive substrates, consider more forcing conditions or alternative synthetic routes.
Reaction Time Insufficient time can lead to incomplete conversion.Monitor the reaction progress closely using TLC to determine the optimal reaction time.[1]

Frequently Asked Questions (FAQs)

Q: Can the Friedlander synthesis be performed under solvent-free conditions?

A: Yes, solvent-free conditions have been successfully employed for the Friedlander synthesis, often in conjunction with microwave irradiation or specific catalysts like p-toluenesulfonic acid or iodine.[4] This approach can lead to shorter reaction times and simpler purification.[4]

Q: What is the role of microwave irradiation in the Friedlander synthesis?

A: Microwave irradiation can significantly accelerate the Friedlander synthesis, often reducing reaction times from hours to minutes.[13] It provides rapid and uniform heating, which can lead to higher yields and cleaner reactions.[13]

Q: Are there "greener" alternatives to the traditional Friedlander synthesis?

A: Yes, considerable research has focused on developing more environmentally friendly protocols. This includes the use of water as a solvent, recyclable catalysts such as ionic liquids and solid-supported catalysts, and solvent-free conditions.[2][14][15]

Q: How can I confirm the structure of my quinoline product?

A: Standard spectroscopic techniques are used to confirm the structure of the synthesized quinoline. This includes Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) to determine the molecular weight, and Infrared (IR) spectroscopy to identify functional groups. In cases of ambiguity, X-ray crystallography can provide definitive structural proof.

Experimental Protocols
General Protocol for Acid-Catalyzed Friedlander Synthesis
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 2-aminoaryl aldehyde or ketone (1.0 mmol), the active methylene compound (1.1 mmol), and a suitable solvent (e.g., ethanol, 10 mL).

  • Add a catalytic amount of an acid catalyst (e.g., p-TsOH, 0.1 mmol, 10 mol%).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for Base-Catalyzed Friedlander Synthesis
  • In a round-bottom flask, dissolve the 2-aminoaryl aldehyde or ketone (1.0 mmol) in a suitable solvent (e.g., ethanol, 10 mL).[11]

  • Add the active methylene compound (1.1 mmol) and a catalytic amount of a base (e.g., potassium hydroxide, 0.2 mmol, 20 mol%).[11]

  • Heat the mixture to reflux and monitor the reaction by TLC.[11]

  • After completion, cool the reaction mixture and pour it into cold water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

References

  • Wikipedia. (2023). Friedländer synthesis. Retrieved from [Link]

  • Li, J. J., et al. (2008). Facile synthesis of fused quinolines via intramolecular Friedel–Crafts acylation. Tetrahedron Letters, 49(44), 6404-6407.
  • S. Al-Jubouri, et al. (2024). Promising metal-free green heterogeneous catalyst for quinoline synthesis using Brønsted acid functionalized g-C3N4. Scientific Reports, 14(1), 1-15.
  • Bailey, H. E., et al. (2020). Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1134-1139.
  • Varala, R., Enugala, R., & Adapa, S. R. (2006). Efficient and Rapid Friedlander Synthesis of Functionalized Quinolines Catalyzed by Neodymium (III)
  • Pérez-Mayoral, E., et al. (2011). Synthesis of quinolines via Friedländer reaction catalyzed by CuBTC metal–organic-framework. Dalton Transactions, 40(43), 11445-11451.
  • Marco-Contelles, J., et al. (1999). Concerning the mechanism of the Friedländer quinoline synthesis. The Journal of Organic Chemistry, 64(14), 5090-5098.
  • Jones, A. M., & Meth-Cohn, O. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 1017.
  • Marco-Contelles, J., et al. (1999). Concerning the mechanism of the Friedländer quinoline synthesis. Canadian Journal of Chemistry, 77(5-6), 906-917.
  • Bio-Duro. (2016). One-Pot Friedländer Quinoline Synthesis: Scope and Limitations. Retrieved from [Link]

  • Kumar, A., & Sharma, S. (2016). Advances in polymer based Friedlander quinoline synthesis. Journal of the Indian Chemical Society, 93(10), 1187-1196.
  • Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392.
  • Manske, R. H. F. (2011). The Friedländer Synthesis of Quinolines. Organic Reactions, 7, 59-98.
  • LookChem. (n.d.). Purification of Quinoline. Retrieved from [Link]

  • Bailey, H. E., et al. (2020). Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis. ChemistryOpen, 9(11), 1134-1139.
  • Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709.
  • Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709.
  • Kumar, V., et al. (2017). Efficient Friedlander Synthesis of Quinolines in the Presence of Sulfonyl Imidazolium Salts. Letters in Organic Chemistry, 14(9), 646-653.
  • Mohammadi, M., et al. (2023).
  • Mohammadi, M., et al. (2023).
  • Jia, Y., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4125.
  • Organic Chemistry. (n.d.). Friedlander quinoline synthesis. Retrieved from [Link]

  • Marco-Contelles, J., et al. (1999). Concerning the mechanism of the Friedländer quinoline synthesis. Canadian Journal of Chemistry, 77(5-6), 906-917.
  • Stergiou, A., & Symes, M. D. (2022). Electrochemically Assisted Friedlander Reaction: Highly Efficient and Sustainable Method for Quinoline Synthesis. Chemistry–A European Journal, 28(48), e202201309.
  • Singh, S., et al. (2022). Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway. Journal of Nanobiotechnology, 20(1), 499.
  • Kubinyi, H. (1993). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. In 3D QSAR in Drug Design: Theory, Methods and Applications (pp. 589-637). ESCOM Science Publishers B.V.
  • Quora. (2018). Why is a Friedel-Crafts reaction not possible on Quinoline?. Retrieved from [Link]

  • Sheng, S.-R., et al. (2009). Efficient Friedländer Synthesis of Quinoline Derivatives from 2-Aminoarylketones and Carbonyl Compounds Mediated by Recyclable.
  • ResearchGate. (n.d.). Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger... [Image]. Retrieved from [Link]

Sources

stability issues with 6-Chloroquinoline-2,3-dicarboxylic acid in solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 6-Chloroquinoline-2,3-dicarboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address stability issues you may encounter when working with this compound in solution. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and reproducibility of your experiments.

Introduction to the Stability of 6-Chloroquinoline-2,3-dicarboxylic acid

6-Chloroquinoline-2,3-dicarboxylic acid is a key building block in the synthesis of various biologically active molecules. However, like many quinoline derivatives, its stability in solution can be influenced by several factors, including pH, temperature, light, and the solvent system used.[1] Understanding these sensitivities is crucial for obtaining reliable and reproducible experimental results. This guide will walk you through the most common stability-related challenges and provide you with actionable solutions.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of 6-Chloroquinoline-2,3-dicarboxylic acid in solution.

Q1: My solution of 6-Chloroquinoline-2,3-dicarboxylic acid is turning yellow/brown. What is causing this discoloration?

A1: Discoloration of quinoline compound solutions is a common indicator of degradation.[1] This is often a result of exposure to light (photodegradation) or oxidation. The formation of colored byproducts suggests that the chemical integrity of your compound may be compromised. It is highly recommended to store all solutions of 6-Chloroquinoline-2,3-dicarboxylic acid protected from light.[1]

Q2: I am observing inconsistent results and a loss of potency in my biological assays. Could this be related to the stability of my compound?

A2: Yes, inconsistent results and a loss of biological activity are classic signs of compound degradation.[1] The stability of 6-Chloroquinoline-2,3-dicarboxylic acid in aqueous solutions can be affected by pH, temperature, and light exposure. For sensitive experiments, it is always best practice to prepare fresh solutions or to validate the stability of your stock solutions under your specific storage conditions.

Q3: What are the primary degradation pathways for 6-Chloroquinoline-2,3-dicarboxylic acid in solution?

A3: Based on the chemistry of quinoline-2,3-dicarboxylic acids, the two most likely degradation pathways are:

  • Decarboxylation: The loss of one or both carboxylic acid groups is a primary concern, especially at elevated temperatures and under UV irradiation. Studies on the parent compound, quinolinic acid (pyridine-2,3-dicarboxylic acid), show that it undergoes decarboxylation in water at temperatures above 95°C.[2] This process is also known to be catalyzed by light for some quinoline carboxylic acids.

  • Hydrolysis: The carbon-chlorine bond on the quinoline ring is susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to the formation of the corresponding hydroxy-quinoline derivative.[3]

Q4: How should I prepare and store my stock solutions of 6-Chloroquinoline-2,3-dicarboxylic acid to maximize stability?

A4: To ensure the longevity of your stock solutions, follow these guidelines:

  • Solvent Selection: For long-term storage, prepare stock solutions in a high-quality, anhydrous aprotic solvent such as DMSO.

  • Storage Temperature: Store stock solutions at -20°C or -80°C.[4]

  • Light Protection: Always store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.

  • Aliquoting: Aliquot your stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[4]

Troubleshooting Guide: Common Stability Issues and Solutions

This section provides a more detailed, problem-solution approach to common stability challenges.

Issue 1: Rapid Degradation of the Compound in Aqueous Buffer

You Observe: A rapid loss of the parent compound peak and the appearance of new peaks in your HPLC chromatogram shortly after preparing an aqueous solution.

Potential Causes and Solutions:

  • pH-Mediated Degradation: The stability of quinoline derivatives is often highly pH-dependent.[1]

    • Explanation: Both acidic and basic conditions can catalyze the hydrolysis of the chloro-substituent and may also influence the rate of decarboxylation. For the related quinolinic acid, the rate of decarboxylation is at its maximum near the isoelectric pH.[2]

    • Troubleshooting Steps:

      • Determine the Optimal pH: Conduct a pH stability study by preparing your compound in a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9).

      • Analyze Over Time: Monitor the stability of the compound in each buffer over a set period using a stability-indicating HPLC method.

      • Select the Best Buffer: Choose the buffer system in which the compound shows the highest stability for your experiments.

  • Thermal Instability: Elevated temperatures can accelerate degradation.

    • Explanation: As previously noted, quinoline-2,3-dicarboxylic acids can undergo thermal decarboxylation.[5]

    • Troubleshooting Steps:

      • Work at Lower Temperatures: Prepare and handle your solutions on ice whenever possible.

      • Storage: Store aqueous solutions at 2-8°C for short-term use. Avoid leaving solutions at room temperature for extended periods.

Issue 2: Formation of an Insoluble Precipitate in the Assay Medium

You Observe: Your compound precipitates out of solution when you dilute your DMSO stock into your aqueous assay buffer.

Potential Cause and Solution:

  • Poor Aqueous Solubility: The compound may have low solubility in your final assay buffer, especially at higher concentrations.

    • Explanation: The solubility of quinoline derivatives can be significantly influenced by the pH and ionic strength of the medium.

    • Troubleshooting Steps:

      • Reduce Final Concentration: If your experiment allows, lower the final concentration of the compound in your assay.

      • Modify Buffer Composition: Investigate if adjusting the pH of your assay buffer can improve solubility. For compounds with acidic or basic centers, solubility is often pH-dependent.

      • Use a Co-solvent: In some cases, a small percentage of a water-miscible organic solvent (e.g., ethanol, methanol) can be included in the final assay medium to improve solubility. However, you must validate that the co-solvent does not affect your assay results.

      • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is kept low (typically below 0.5%) to avoid both solubility issues and solvent-induced artifacts in your experiment.[4]

Issue 3: Appearance of Unexpected Peaks in the Chromatogram After Storage

You Observe: When analyzing a stored solution, you see new, unidentified peaks in your HPLC or LC-MS data.

Potential Causes and Solutions:

  • Photodegradation: The compound may be sensitive to light.

    • Explanation: Many aromatic compounds, including quinolines, are susceptible to photodegradation. This can lead to a variety of degradation products.

    • Troubleshooting Steps:

      • Protect from Light: Ensure that your solutions are always stored in light-protecting containers (e.g., amber vials).

      • Minimize Light Exposure During Experiments: When possible, perform experimental manipulations in a dimly lit environment.

  • Oxidative Degradation: The compound may be reacting with dissolved oxygen or other oxidizing agents.

    • Explanation: The quinoline ring can be susceptible to oxidation.

    • Troubleshooting Steps:

      • Use Degassed Solvents: For sensitive compounds, consider preparing your solutions with solvents that have been degassed by sparging with an inert gas like nitrogen or argon.

      • Store Under Inert Atmosphere: For long-term storage of highly sensitive compounds, you can overlay the solution with an inert gas before sealing the vial.

Experimental Protocols

This section provides detailed protocols for assessing the stability of 6-Chloroquinoline-2,3-dicarboxylic acid.

Protocol 1: Forced Degradation Study

A forced degradation study is essential for understanding the potential degradation pathways of a compound and for developing a stability-indicating analytical method.[6] The goal is to achieve 5-20% degradation.[7]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of 6-Chloroquinoline-2,3-dicarboxylic acid in a suitable solvent, such as a 1:1 mixture of acetonitrile and water.

2. Stress Conditions:

  • Acid Hydrolysis:
  • Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
  • Incubate at 60°C for various time points (e.g., 2, 6, 24 hours).[1]
  • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for analysis.
  • Base Hydrolysis:
  • Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
  • Follow the same incubation and sampling procedure as for acid hydrolysis.
  • Neutralize the samples with 0.1 M HCl before analysis.[1]
  • Oxidative Degradation:
  • Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
  • Keep the sample at room temperature for a defined period, protected from light.
  • At each time point, withdraw a sample and dilute with the mobile phase.[1]
  • Thermal Degradation:
  • Place the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C).[1]
  • Sample at various time points.
  • Photolytic Degradation:
  • Expose the stock solution in a chemically inert, transparent container (e.g., a quartz cuvette) to a light source that provides both UV and visible light.
  • A control sample should be kept in the dark under the same conditions.

3. Sample Analysis:

  • Analyze all stressed samples and controls using a validated stability-indicating HPLC method (see Protocol 2).
  • Calculate the percentage of degradation and identify any major degradation products using a detector such as a mass spectrometer.
Protocol 2: Stability-Indicating HPLC Method Development

A stability-indicating HPLC method is crucial for separating and quantifying the parent compound from its degradation products.[8]

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: A linear gradient from 10% B to 90% B over 20 minutes can be used for initial method development.

  • Flow Rate: 1.0 mL/min

  • Detection: A photodiode array (PDA) detector to monitor at multiple wavelengths and a mass spectrometer (MS) for peak identification.

  • Method Validation: The method must be validated to ensure it is specific, linear, accurate, and precise for the quantification of 6-Chloroquinoline-2,3-dicarboxylic acid and its degradation products. Peak purity analysis using the PDA detector is essential to confirm that the parent peak is free from co-eluting impurities.

Data Presentation

The following table provides a template for summarizing the results of a forced degradation study.

Stress ConditionDuration/Temperature% DegradationMajor Degradation Products (m/z)Observations
0.1 M HCl24 hours @ 60°CDataDatae.g., Solution turned pale yellow
0.1 M NaOH24 hours @ 60°CDataDatae.g., Significant precipitation observed
3% H₂O₂24 hours @ RTDataDatae.g., No color change
Thermal48 hours @ 80°CDataDatae.g., Decarboxylation product detected
Photolytic24 hours exposureDataDatae.g., Solution turned brown

Visualizations

Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways for 6-Chloroquinoline-2,3-dicarboxylic acid based on its chemical structure and the behavior of related compounds.

G main 6-Chloroquinoline-2,3-dicarboxylic acid decarboxy Decarboxylation Product(s) (e.g., 6-Chloroquinoline-3-carboxylic acid) main->decarboxy Heat (Δ) Light (hν) hydrolysis Hydrolysis Product (6-Hydroxyquinoline-2,3-dicarboxylic acid) main->hydrolysis H₂O (Acid/Base catalysis) further_deg Further Degradation Products decarboxy->further_deg Stress Conditions hydrolysis->further_deg Stress Conditions

Caption: Potential degradation pathways for 6-Chloroquinoline-2,3-dicarboxylic acid.

Experimental Workflow for Stability Testing

This workflow outlines the key steps in performing a comprehensive stability assessment.

G start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress sampling Sample at Time Points (e.g., 0, 2, 6, 24h) stress->sampling neutralize Neutralize/Quench Reaction (if necessary) sampling->neutralize analyze Analyze by Stability-Indicating HPLC-MS/PDA neutralize->analyze data Calculate % Degradation Identify Degradation Products analyze->data report Report Findings and Determine Stability Profile data->report

Caption: Workflow for a forced degradation and stability study.

References

  • G.E. Dunn, J. Warkentin. (1972). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Journal of Chemistry, 50(18), 3017-3023. [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. ACS Publications. [Link]

  • HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. [Link]

  • Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process. MDPI. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. [Link]

  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. PMC. [Link]

  • 3-chloroquinoline derivatives, processes for their preparation and medicaments containing them.
  • Direct arylation catalysis with chloro[8-(dimesitylboryl)quinoline-κN]copper(I). Beilstein Journal of Organic Chemistry. [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. PharmaInfo. [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics. [Link]

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Hilaris Publishing. [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. Euro Chlor. [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. Euro Chlor. [Link]

  • Analytical Techniques In Stability Testing. Separation Science. [Link]

  • Influence of Chlorine Substituents on Biological Activity of Chemicals. Euro Chlor. [Link]

  • Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. [Link]

  • HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Publishing. [Link]

  • Different solvates of two isomeric dicarboxylic acids with pyridine and quinoline. CrystEngComm. [Link]

  • Temperature-/solvent-dependent low-dimensional compounds based on quinoline-2,3-dicarboxylic acid: structures and fluorescent properties. PubMed. [Link]

  • Microbial aerobic degradation of quinolinic acid, lutidinic acid and isocinchomeronic acid. ResearchGate. [Link]

  • Degradation of Dicarboxylic Acids (C2-C9) upon Liquid-Phase Reactions with O3 and Its Atmospheric. eScholarship@McGill. [Link]

  • Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. MDPI. [Link]

  • Biodegradation of Chlorpyrifos and Its Hydrolysis Product 3,5,6-Trichloro-2-Pyridinol by a New Fungal Strain Cladosporium cladosporioides Hu-01. PLOS ONE. [Link]

  • Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. ResearchGate. [Link]

  • major-degradation-products Research Articles. R Discovery. [Link]

  • 6-Chloroquinoline. PubChem. [Link]

  • Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. Asian Journal of Chemistry. [Link]

Sources

Technical Support Center: Scaling Up 6-Chloroquinoline-2,3-dicarboxylic Acid Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. Transitioning the synthesis of 6-Chloroquinoline-2,3-dicarboxylic acid from a benchtop milligram scale to a multi-kilogram pilot plant introduces complex thermodynamic, kinetic, and isolation challenges. As a Senior Application Scientist, I have designed this guide to provide a field-proven, self-validating protocol.

Rather than a simple recipe, this guide explains the causality behind each engineering choice—ensuring you understand the mechanistic rationale required to troubleshoot and optimize your workflow.

Process Overview & Mechanistic Rationale

The most robust and scalable method for synthesizing quinoline-2,3-dicarboxylic acid derivatives relies on a tandem aza-Michael addition followed by a Friedländer-type cyclodehydration[1].

For our specific target, the process begins with 2-Amino-5-chlorobenzaldehyde (CAS: 20028-53-9). This is reacted with Diethyl acetylenedicarboxylate (DEAD) in the presence of glacial acetic acid. The acetic acid acts as both a solvent and a mild acid catalyst, promoting the initial nucleophilic attack of the amine onto the alkyne (aza-Michael), followed by intramolecular cyclization onto the aldehyde to form 6-Chloroquinoline-2,3-dicarboxylic acid diethyl ester (CAS: 92525-74-1).

The intermediate ester is then subjected to base-catalyzed saponification. Finally, a highly specific regioselective acidification step is employed to isolate the free 6-Chloroquinoline-2,3-dicarboxylic acid without forming water-soluble salts[2].

Synthetic Workflow Diagram

Workflow N1 Step 1: Aza-Michael Addition 2-Amino-5-chlorobenzaldehyde + DEAD N2 Step 2: Cyclodehydration Glacial Acetic Acid, Reflux (3-12h) N1->N2 Heat / N2 Atmosphere N3 Intermediate (CAS: 92525-74-1) 6-Chloroquinoline-2,3-diethyl ester N2->N3 Controlled Cooling & Filtration N4 Step 3: Saponification NaOH, MeOH/H2O, Reflux (12h) N3->N4 Base Hydrolysis N5 Step 4: Regioselective Acidification Glacial AcOH to pH ~4.5 N4->N5 Neutralization (Avoid HCl) N6 Final Product 6-Chloroquinoline-2,3-dicarboxylic acid N5->N6 Filtration & Vacuum Drying

Figure 1: Scale-up synthetic workflow for 6-Chloroquinoline-2,3-dicarboxylic acid.

Scale-Up Metrics & Quantitative Data

To ensure reproducibility across different production tiers, the following table summarizes the stoichiometric equivalents, volumes, and expected yields for the tandem synthesis and hydrolysis.

Parameter10 g Scale (Lab)100 g Scale (Kilo-Lab)1 kg Scale (Pilot)
2-Amino-5-chlorobenzaldehyde 10.0 g (64.3 mmol)100 g (0.64 mol)1.0 kg (6.43 mol)
DEAD (1.1 equiv) 12.0 g (70.7 mmol)120 g (0.71 mol)1.2 kg (7.07 mol)
Glacial Acetic Acid (Solvent) 50 mL500 mL5.0 L
NaOH (Saponification, 3.0 eq) 7.7 g (193 mmol)77 g (1.93 mol)770 g (19.3 mol)
Expected Yield (Diethyl Ester) 16.8 g (85%)168 g (85%)1.68 kg (85%)
Expected Yield (Final Diacid) 13.2 g (82%)132 g (82%)1.32 kg (82%)

(Note: Theoretical yields are based on the molecular weights of the ester [307.73 g/mol ] and the free diacid [251.62 g/mol ].)

Validated Step-by-Step Methodology

Every protocol described here operates as a self-validating system . Do not proceed to the next step unless the in-process control (IPC) checkpoints are met.

Part A: Synthesis of the Diethyl Ester Intermediate
  • Reactor Charging: Purge a jacketed glass reactor with N₂. Charge the reactor with 2-Amino-5-chlorobenzaldehyde and Glacial Acetic Acid. Stir at 300 rpm until complete dissolution is achieved.

  • Reagent Addition: Add Diethyl acetylenedicarboxylate (DEAD) dropwise over 30 minutes. Maintain the internal temperature below 30°C to prevent premature, uncontrolled exothermic cyclization.

  • Cyclodehydration: Ramp the reactor temperature to reflux (~118°C). Equip a Dean-Stark trap to remove the water generated during the cyclodehydration step.

  • Self-Validation Checkpoint 1 (IPC): After 3 hours, sample the mixture for HPLC analysis (254 nm). The reaction is deemed complete only when the uncyclized aza-Michael adduct peak is <1% AUC.

  • Crystallization: Initiate a controlled cooling ramp of 10°C/hour down to 5°C.

  • Isolation: Filter the precipitated 6-Chloroquinoline-2,3-dicarboxylic acid diethyl ester. Wash the filter cake with cold ethanol (2 x 1V) and dry under vacuum at 50°C.

Part B: Saponification and Regioselective Precipitation
  • Hydrolysis: Suspend the dried diethyl ester in a 1:1 (v/v) mixture of Methanol and Water. Add NaOH (3.0 equivalents) in portions.

  • Reflux: Heat the mixture to reflux for 12 hours. The suspension will transition into a clear solution as the sodium dicarboxylate salt forms.

  • Solvent Removal: Cool to 40°C and concentrate the mixture under reduced pressure to remove the methanol, leaving an aqueous alkaline solution.

  • Regioselective Acidification (Critical Step): Slowly add Glacial Acetic Acid dropwise to the aqueous layer under vigorous stirring.

  • Self-Validation Checkpoint 2 (IPC): Monitor the pH continuously. The pH must stabilize between 4.5 and 5.0 . Do not allow the pH to drop below 4.0.

  • Final Isolation: Filter the precipitated 6-Chloroquinoline-2,3-dicarboxylic acid, wash thoroughly with distilled water to remove sodium acetate salts, and dry to a constant weight in a vacuum oven at 60°C.

Troubleshooting Guides & FAQs

Q: Why is my yield of the final diacid so low when I acidify with HCl?

A: This is a classic pKa mismatch error. The quinoline nitrogen has a pKa of ~4.94. When you use a strong mineral acid like aqueous HCl, the pH drops well below this threshold. This protonates the quinoline nucleus, forming a hydroquinolium salt that is highly water-soluble, leading to marginal yields. By switching to glacial acetic acid (pKa 4.75), you lower the pH just enough to protonate the carboxylate groups (forming the neutral diacid) without protonating the quinoline ring. This regioselective acidification ensures the product precipitates cleanly, maximizing your yield[2].

Troubleshooting A Saponified Mixture (Sodium Salt) B Add Strong Acid (HCl) pH < 2 A->B C Add Weak Acid (AcOH) pH ~4.5 A->C D Protonated Quinoline (Hydroquinolium Salt) B->D pKa ~4.94 exceeded E Neutral Diacid (Target Product) C->E pKa respected F High Water Solubility (Low Yield) D->F G Precipitates Readily (High Yield) E->G

Figure 2: Logical relationship of acid selection on product yield during precipitation.

Q: During the cyclodehydration step, I see a persistent intermediate on HPLC that won't convert. How do I drive the reaction to completion?

A: The intermediate is the uncyclized aza-Michael adduct. The subsequent Friedländer-type cyclodehydration requires the elimination of water[1]. At larger scales, water generated during the reaction can stall the equilibrium. To resolve this, implement a Dean-Stark trap to continuously remove water, or add a mild dehydrating agent (such as a slight molar excess of acetic anhydride) to drive the cyclization forward.

Q: The diethyl ester intermediate (CAS: 92525-74-1) is precipitating as a sticky oil rather than a filterable solid. How can I improve its morphology?

A: "Oiling out" occurs when the product supersaturates and separates as a liquid phase before crystallizing. This is typically caused by a cooling profile that is too rapid. Implement a controlled cooling ramp (e.g., 10°C/hour) from reflux down to 5°C. Seeding the reactor with pure crystals at 45°C provides nucleation sites, forcing the ester to precipitate as a filterable solid rather than an oil[3].

Q: Can I use dimethyl acetylenedicarboxylate (DMAD) instead of DEAD?

A: Yes, DMAD will yield the dimethyl ester. However, DEAD is often preferred at scale because the resulting diethyl ester has better solubility profiles for crystallization, and DEAD is slightly less prone to rapid, exothermic polymerization than DMAD during the initial addition phase.

References

  • Benzo[7,8]indolizinoquinoline scaffolds based on Mg(ClO4)2-promoted regiospecific imide reduction and π-cyclization of N-acyliminium species Source: Arabian Journal of Chemistry URL:[Link]

Sources

Validation & Comparative

comparative study of chloroquinoline derivatives as anticancer agents

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of chloroquinoline derivatives in oncology, focusing on structure-activity relationships, mechanistic divergence, and validated experimental workflows for preclinical drug development.

The Evolution of Chloroquinolines in Oncology

The repurposing of the antimalarial drugs chloroquine (CQ) and hydroxychloroquine (HCQ) has provided a foundational proof-of-concept for targeting lysosomal function and autophagy in cancer therapy. However, the clinical utility of first-generation chloroquinolines is often limited by the high micromolar concentrations required to achieve tumor suppression, which can precipitate dose-limiting toxicities[1].

To overcome these pharmacokinetic bottlenecks, medicinal chemists have engineered novel chloroquinoline derivatives —specifically 7-chloroquinoline and 3-chloroquinoline scaffolds hybridized with bioactive moieties. These next-generation compounds exhibit submicromolar potency, enhanced selectivity indices, and divergent mechanisms of action that extend far beyond canonical autophagy inhibition[2],[3].

Mechanistic Divergence: Autophagy vs. Lysosomal Permeabilization

Understanding the causality behind the cytotoxicity of these derivatives is critical for rational drug design. While classical CQ primarily deacidifies the lysosome to block autophagosome-lysosome fusion, novel derivatives trigger a more catastrophic cellular collapse:

  • Canonical Autophagy Blockade: Derivatives like the benzo[e]triazine oxide conjugate (CQBTO-3) induce incomplete autophagy. They trap the cell in a state of metabolic stress by preventing the degradation of autophagic cargo, simultaneously generating reactive oxygen species (ROS)[1].

  • Lysosomal Membrane Permeabilization (LMP) & mTORC1 Disruption: Advanced analogs such as EAD1 bypass the need for canonical autophagy entirely. EAD1 causes rapid relocation and permeabilization of lysosomal membranes, forcing the dissociation of the mechanistic target of rapamycin complex 1 (mTORC1) from the lysosome. This halts downstream signaling (e.g., ribosomal protein S6 phosphorylation) and induces irreversible growth arrest[4].

  • Kinase Inhibition: Specific 3-chloroquinoline benzenesulfonamide hybrids have been shown to directly inhibit the PI3K/Akt pathway, preventing Akt phosphorylation and triggering caspase-mediated apoptosis[5],[6].

Pathways CQ Next-Gen Chloroquinoline Derivatives (e.g., EAD1, 7-CQ) Lysosome Lysosomal Deacidification & Membrane Permeabilization (LMP) CQ->Lysosome Primary Target Apoptosis Caspase-3 Activation & Apoptosis Induction CQ->Apoptosis PI3K/Akt Inhibition (3-CQ Hybrids) Autophagy Autophagosome-Lysosome Fusion Blockade Lysosome->Autophagy Inhibits Cargo Degradation mTOR mTORC1 Dissociation from Lysosome Lysosome->mTOR Disrupts Kinase Signaling Lysosome->Apoptosis Triggers via LMP CellDeath Irreversible Growth Arrest / Cancer Cell Death Autophagy->CellDeath Metabolic Toxicity mTOR->CellDeath Translation Halt Apoptosis->CellDeath Execution Phase

Mechanistic pathways of chloroquinoline derivatives: lysosomal disruption and autophagy blockade.

Comparative Performance Analysis

The cytotoxic potential of chloroquinoline derivatives is highly dependent on the nature and position of their substituents. 7-chloroquinoline derivatives generally exhibit superior broad-spectrum activity, while 3-chloroquinoline hybrids show targeted efficacy against specific kinase-driven phenotypes.

Table 1: Comparative In Vitro Efficacy of Chloroquinoline Derivatives

Derivative ClassRepresentative CompoundTarget Cell Line(s)Primary MechanismIC50 / GI50Selectivity Index (SI)
7-CQ Hydrazone Compound 23NCI-60 Panel (Leukemia/CNS)Cytostasis, Cell Cycle Arrest~120 nMN/A
7-CQ MBHA Adduct Compound 14MCF-7 (Breast), HCT-116Apoptosis, Cytotoxicity4.60 µM11.89
3-CQ Sulfonamide Compound 17HeLa (Cervical)PI3K Inhibition30.92 µg/mLN/A
CQ Analog EAD1H460, H1299 (Lung)LMP, mTORC1 Dissociation~3-5 µMHigh
CQ-Triazine Oxide CQBTO-3A549 (Lung)Incomplete Autophagy, ROS21.0 µMN/A

Data synthesized from[2],[5],[6],[3],[1],[4].

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the evaluation of novel chloroquinoline derivatives must utilize self-validating experimental systems. The following protocols are designed to establish causality between drug exposure and specific cellular outcomes.

Protocol 1: High-Throughput Cytotoxicity & Selectivity Indexing

Causality: To prove that a derivative is a viable drug candidate, it must kill cancer cells without destroying healthy tissue. The Selectivity Index (SI) quantifies this therapeutic window[3]. Self-Validating System: This assay inherently controls for baseline metabolic variation by running a known chemotherapeutic (Doxorubicin) alongside a vehicle control.

  • Cell Seeding: Seed cancer cell lines (e.g., HCT-116) and normal human control cells (e.g., HL-7702) in 96-well plates at 5 × 10³ cells/well. Incubate for 24 hours at 37°C in 5% CO₂.

  • Compound Treatment: Treat cells with serial dilutions of the chloroquinoline derivative (0.1 µM to 100 µM).

    • Positive Control: Doxorubicin (1 µM).

    • Negative Control: 0.1% DMSO vehicle.

  • Viability Assessment (MTT Assay): After 72 hours, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization & Readout: Discard the media, dissolve formazan crystals in 150 µL DMSO, and measure absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 using non-linear regression. Determine the SI by dividing the IC50 of the normal cell line by the IC50 of the cancer cell line. An SI > 10 indicates high translational potential[3].

Protocol 2: Dissecting Autophagic Flux vs. LMP

Causality: Accumulation of autophagosomes can result from either induced autophagy or blocked lysosomal degradation. To prove the derivative acts as a late-stage inhibitor (like CQ) or an LMP inducer (like EAD1), we must monitor specific protein markers and utilize genetic knockouts[4]. Self-Validating System: Utilizing Atg7-knockout cells proves whether the drug's lethality strictly depends on the canonical autophagy pathway.

  • Genetic Control Setup: Culture wild-type H460 lung cancer cells alongside H460 Atg7-knockout cells[4].

  • Treatment & Flux Inhibition: Treat both lines with the test compound (e.g., EAD1 at 5 µM) for 24 hours.

    • Control: Treat a separate wild-type cohort with Bafilomycin A1 (100 nM) to establish a baseline for late-stage autophagic blockade.

  • Western Blotting (Autophagy Markers): Lyse cells and probe for LC3B and p62.

    • Interpretation: Simultaneous accumulation of LC3B-II and p62 confirms a blockade in autophagosome degradation.

  • Lysosomal Integrity (Acridine Orange Staining): Stain a parallel live-cell cohort with Acridine Orange (5 µg/mL) for 15 minutes.

    • Interpretation: Under fluorescence microscopy, intact acidic lysosomes fluoresce red. A shift from red to green fluorescence indicates lysosomal deacidification and LMP[4].

  • Viability Cross-Check: If the compound retains full antiproliferative activity in the Atg7-knockout cells, its primary mechanism of cell death is autophagy-independent (driven by LMP and mTOR disruption)[4].

Workflow Synthesis 1. Compound Synthesis & SAR Optimization Screening 2. Cytotoxicity & SI (MTT / Normal vs Cancer) Synthesis->Screening Mechanism 3. Mechanistic Profiling (LC3B-II/p62 Westerns) Screening->Mechanism Validation 4. Target Validation (Atg7-KO & AO Staining) Mechanism->Validation

Step-by-step experimental workflow for evaluating novel chloroquinoline anticancer agents.

References

  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - nih.gov - 2

  • Comparative Study of 3-Chloroquinoline Derivatives in Cytotoxicity Assays: A Guide for Researchers - benchchem.com - 5

  • Structure-Activity Relationship of 3-Chloroquinoline-Based Compounds: A Comparative Guide - benchchem.com - 6

  • Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity - scielo.br - 3

  • Cancer effects of CQBTO, a chloroquine, and benzo(e)triazine oxide conjugate - ovid.com - 1

  • Lysosome Membrane Permeabilization and Disruption of the Molecular Target of Rapamycin (mTOR)-Lysosome Interaction Are Associated with the Inhibition of Lung Cancer Cell Proliferation by a Chloroquinoline Analog - nih.gov - 4

Sources

Advanced Comparison Guide: 6-Chloroquinoline-2,3-dicarboxylic Acid vs. Classical Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors is a cornerstone of modern targeted therapeutics. While classical inhibitors like Staurosporine and Imatinib have defined the landscape of kinase pharmacology, the 6-Chloroquinoline-2,3-dicarboxylic acid (6-CQDA) scaffold has emerged as a highly privileged building block for next-generation Type I kinase inhibitors. This guide objectively compares the mechanistic performance, selectivity, and experimental validation of 6-CQDA derivatives against established kinase inhibitors, providing actionable insights for drug development professionals.

Mechanistic Grounding: Structural Causality of the 6-CQDA Scaffold

The efficacy of 6-CQDA as a kinase inhibitor precursor is not coincidental; it is driven by precise structural causality:

  • The Quinoline Core (Adenine Mimetic): The rigid, bicyclic heteroaromatic ring perfectly mimics the purine ring of ATP, allowing it to anchor securely within the hinge region of the kinase ATP-binding pocket.

  • The 6-Chloro Substitution: The addition of a chlorine atom at the 6-position dramatically increases lipophilicity. More importantly, it engages in critical halogen bonding with the hydrophobic moieties deep within the kinase binding cleft, significantly enhancing binding affinity and residence time[1].

  • The 2,3-Dicarboxylic Acid Moiety: These functional groups serve a dual purpose. Biologically, they can engage in hydrogen bonding with the conserved catalytic lysine of the kinase. Chemically, they provide versatile synthetic handles for hybridization (e.g., tethering pyridine or piperidine moieties) to tune selectivity toward specific kinases like PIM-1 or DYRK1A[2].

Pathway ATP ATP Molecule (Endogenous) Kinase Target Kinase (e.g., PIM-1, PI3K) ATP->Kinase Binds ATP Pocket PhosphoSubstrate Phosphorylated Active Substrate Kinase->PhosphoSubstrate Phosphorylates Inhibitor 6-CQDA Scaffold (ATP Mimetic) Inhibitor->Kinase Competitively Inhibits Substrate Inactive Substrate (Protein/Lipid) Substrate->PhosphoSubstrate Downstream Cell Survival & Proliferation PhosphoSubstrate->Downstream Activates Pathway

Mechanism of action: 6-CQDA competitively inhibiting ATP binding in kinase signaling pathways.

Comparative Efficacy: 6-CQDA vs. Alternative Inhibitors

To contextualize the performance of 6-CQDA derivatives, we must compare them against the three primary classes of classical kinase inhibitors:

  • Pan-Kinase Inhibitors (e.g., Staurosporine): Staurosporine is a highly potent Type I inhibitor but lacks selectivity, binding to nearly all kinases. While useful as a positive control in assays, its off-target toxicity precludes clinical use. 6-CQDA derivatives offer lower absolute potency but vastly superior tunability for specific kinomes.

  • Targeted Type II Inhibitors (e.g., Imatinib): Imatinib binds to the inactive "DFG-out" conformation of kinases like BCR-ABL. While highly selective, tumors frequently develop resistance via gatekeeper mutations (e.g., T315I). Because 6-CQDA derivatives are Type I inhibitors (binding the active conformation), they can often bypass Type II resistance mechanisms.

  • Targeted Type I Inhibitors (e.g., Gefitinib): Gefitinib targets the active conformation of EGFR. 6-CQDA hybrids function similarly but offer a broader synthetic canvas. Recent studies show that 6-CQDA-pyridine hybrids achieve near-equipotent activity to reference drugs against specific cancer cell lines (IC50 ~0.048 µM) by selectively targeting PIM-1 kinase[1].

Quantitative Data Presentation

The following table summarizes the comparative performance metrics across these inhibitor classes:

Inhibitor ClassRepresentative CompoundTarget Kinase(s)Mechanism of ActionTypical IC50 Range (nM)Clinical Utility
6-CQDA Hybrids 6-CQDA-PyridinePIM-1, DYRK1AType I (ATP-Competitive)48 - 150Preclinical Lead
Pan-Kinase StaurosporineBroad SpectrumType I (ATP-Competitive)1 - 20In Vitro Control
Targeted Type II ImatinibBCR-ABL, c-KITType II (DFG-out binder)25 - 100Approved Drug
Targeted Type I GefitinibEGFRType I (ATP-Competitive)15 - 50Approved Drug

Experimental Methodology: Self-Validating Kinase Assay

To objectively validate the ATP-competitive nature of a 6-CQDA derivative, researchers must use an assay capable of handling physiological ATP concentrations (up to 1mM). Radiometric assays suffer from high background noise at these concentrations. Therefore, the [3] is the gold standard. It measures ADP formation universally and maintains a high signal-to-background ratio, allowing for precise Michaelis-Menten kinetics to confirm competitive inhibition.

Workflow Step1 1. Kinase Reaction Incubate Enzyme, Substrate & 6-CQDA Step2 2. ATP Depletion Add ADP-Glo Reagent (Depletes unreacted ATP) Step1->Step2 Step3 3. ADP Detection Add Kinase Detection Reagent (Converts ADP) Step2->Step3 Step4 4. Luminescence Readout & IC50 Calculation Step3->Step4

Step-by-step workflow of the ADP-Glo Kinase Assay for evaluating inhibitor IC50.

Step-by-Step Protocol & Self-Validation System

This protocol is designed as a self-validating system to ensure data trustworthiness.

Step 1: Reagent and Plate Preparation

  • Prepare a 384-well solid white plate.

  • Causality: White plates maximize luminescence reflection and prevent well-to-well crosstalk.

  • Prepare 6-CQDA derivatives in a 10-point serial dilution (ranging from 10 µM to 0.5 nM) in 1% DMSO.

Step 2: The Kinase Reaction

  • Add 5 µL of the Kinase/Substrate mixture to the wells.

  • Add 2.5 µL of the 6-CQDA compound dilution.

  • Self-Validation Controls: Include wells with Staurosporine (10 µM) as the 100% Inhibition Positive Control, and wells with 1% DMSO vehicle as the 0% Inhibition Negative Control.

  • Initiate the reaction by adding 2.5 µL of ATP (final concentration 1mM) and incubate at room temperature for 60 minutes.

Step 3: ATP Depletion

  • Add 10 µL of ADP-Glo™ Reagent to all wells. Incubate for 40 minutes.

  • Causality: This reagent actively halts the kinase reaction and completely degrades any unconsumed ATP, ensuring that the subsequent light signal is generated only from the ADP produced during the reaction[3].

Step 4: ADP Detection & Luminescence Readout

  • Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes.

  • Causality: This converts the generated ADP back into ATP, which is then utilized by a coupled luciferase/luciferin reaction to produce a stable luminescent signal[3].

  • Read luminescence using a microplate reader (e.g., PHERAstar).

Step 5: Data Analysis and Assay Validation

  • Calculate the Z'-factor using the positive (Staurosporine) and negative (DMSO) controls.

  • Validation Rule: A Z'-factor 0.5 is mandatory to confirm assay robustness and reliability before calculating the IC50 of the 6-CQDA derivatives. Fit the dose-response data using a four-parameter logistic non-linear regression model.

References

  • El-Sayed, N. N., et al. (2023). "Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities." Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

  • Foucourt, A., et al. (2022). "Straightforward Access to a New Class of Dual DYRK1A/CLK1 Inhibitors Possessing a Simple Dihydroquinoline Core." Molecules. URL:[Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 6-Chloroquinoline-2,3-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, particularly those destined for pharmaceutical applications, the rigorous assessment of purity is not merely a procedural formality but a cornerstone of scientific validity and preclinical safety. 6-Chloroquinoline-2,3-dicarboxylic acid is a key building block in the synthesis of various bioactive molecules. Its purity can significantly impact the yield, impurity profile, and ultimately the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical techniques for assessing the purity of synthesized 6-Chloroquinoline-2,3-dicarboxylic acid, grounded in practical, field-proven insights.

The Synthetic Landscape and Potential Impurities

The synthesis of 6-Chloroquinoline-2,3-dicarboxylic acid can be approached through several routes, often adaptations of classic quinoline syntheses like the Gould-Jacobs reaction.[1] A common strategy involves the condensation of p-chloroaniline with an alkoxymethylenemalonate ester, followed by thermal cyclization and subsequent hydrolysis of the resulting ester.[1]

Given this synthetic pathway, a number of process-related impurities and side products can arise:

  • Unreacted Starting Materials: Residual p-chloroaniline and its degradation products.

  • Isomeric Impurities: Formation of undesired regioisomers, such as 8-chloroquinoline derivatives, can occur depending on the precise reaction conditions.[1]

  • Incomplete Hydrolysis Products: The mono-ester, mono-acid intermediate may persist if the hydrolysis step is incomplete.

  • Decarboxylation Products: Partial or complete loss of the carboxylic acid groups can lead to the formation of 6-chloroquinoline-2-carboxylic acid or 6-chloroquinoline-3-carboxylic acid.

  • Solvent Adducts and Residual Solvents: Trapped solvent molecules from the reaction or purification stages.

The presence of these impurities can complicate downstream reactions and compromise the integrity of biological assays. Therefore, a multi-faceted analytical approach is essential for a comprehensive purity assessment.

Comparative Analysis of Purity Assessment Techniques

No single analytical technique is sufficient to definitively establish the purity of a synthesized compound. A combination of chromatographic and spectroscopic methods provides a holistic view of the sample's composition.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For a polar molecule like 6-Chloroquinoline-2,3-dicarboxylic acid, reversed-phase HPLC (RP-HPLC) is the method of choice, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[2][3]

Expertise & Experience: The acidic nature of the two carboxyl groups necessitates the use of an acidified mobile phase (e.g., with formic acid or phosphoric acid) to suppress their ionization and achieve sharp, symmetrical peaks.[4][5] A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is typically required to resolve the polar starting materials from the more retained product and less polar impurities.

Data Presentation: Comparative HPLC Data

CompoundRetention Time (min)Peak Area (%) - Sample A (95% Pure)Peak Area (%) - Sample B (99.5% Pure)
6-Chloroquinoline-2,3-dicarboxylic acid8.295.099.5
p-Chloroaniline3.51.5< 0.1
6-Chloroquinoline-2-carboxylic acid9.52.50.3
Unknown Impurity10.11.00.1

Experimental Protocol: RP-HPLC for 6-Chloroquinoline-2,3-dicarboxylic Acid

  • Sample Preparation: Accurately weigh approximately 1 mg of the synthesized compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to create a 1 mg/mL stock solution. Further dilute to a working concentration of approximately 50 µg/mL in the initial mobile phase composition.[3]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[2]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.[2]

    • Column Temperature: 30 °C.[2]

    • Detection: UV at a wavelength determined by the UV spectrum of the compound (e.g., 289 nm).[2]

    • Injection Volume: 10 µL.[2]

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. The purity is expressed as the percentage of the main peak area relative to the total peak area.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute inject Inject Sample dilute->inject Filtered Sample separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate Chromatogram calculate Calculate % Purity integrate->calculate

Caption: Workflow for purity assessment by HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the chemical structure and environment of atomic nuclei (primarily ¹H and ¹³C). For purity assessment, ¹H NMR is particularly powerful as the integral of each signal is directly proportional to the number of protons it represents.[6]

Expertise & Experience: The presence of impurities can be readily detected by the appearance of unexpected signals in the ¹H NMR spectrum. The chemical shifts and coupling patterns of the protons on the quinoline ring system are highly sensitive to the substitution pattern.[7][8] For instance, the absence of a proton signal in the C2 or C3 position would be indicative of complete dicarboxylic acid substitution. The presence of signals corresponding to starting materials or side products, even at low levels, can be quantified by comparing their integration to that of a known proton signal from the main compound.

Data Presentation: Comparative ¹H NMR Data

SignalExpected Chemical Shift (ppm)Integration (Sample A)Integration (Sample B)Assignment
H-4~8.51.001.00Quinoline Proton
H-5, H-7, H-87.8 - 8.23.053.01Quinoline Protons
Impurity (p-Chloroaniline)6.7 - 7.20.15< 0.01Aromatic Protons

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, as the carboxylic acid protons are exchangeable and may not be observed in protic solvents like D₂O).[8]

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer of at least 400 MHz to ensure adequate signal dispersion.

  • Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Analysis: Integrate all signals. Compare the integrals of impurity signals to a well-resolved signal of the main compound to quantify the molar percentage of the impurity.

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Spectral Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire Acquire 1H Spectrum transfer->acquire process Process FID acquire->process assign Assign Signals process->assign integrate Integrate Peaks assign->integrate quantify Quantify Impurities integrate->quantify

Caption: Workflow for purity assessment by NMR.

Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is an extremely sensitive technique for confirming the molecular weight of the synthesized compound and identifying the molecular weights of any impurities.[9]

Expertise & Experience: For 6-Chloroquinoline-2,3-dicarboxylic acid, electrospray ionization (ESI) in negative ion mode is typically effective due to the presence of the acidic carboxyl groups. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak ([M-H]⁻), with a second peak at M+2 with approximately one-third the intensity of the main peak.[9] This isotopic signature is a powerful confirmation of the presence of chlorine in the molecule. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to confirm the elemental composition.[10]

Data Presentation: Comparative MS Data

IonCalculated m/zObserved m/z (Sample A)Observed m/z (Sample B)Isotopic Pattern
[M-H]⁻252.0013252.0015252.0012Present
[M+2-H]⁻254.0000254.0002254.0000Present
Impurity [M-H]⁻205.9959205.9961Not DetectedPresent

Experimental Protocol: LC-MS

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-50 µg/mL) in a suitable solvent compatible with the HPLC mobile phase.

  • LC Separation: Utilize the same HPLC method as described above to separate the components before they enter the mass spectrometer.

  • MS Detection:

    • Ionization Mode: Electrospray Ionization (ESI), negative ion mode.

    • Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution data.

    • Scan Range: m/z 100-500.

  • Data Analysis: Extract the mass spectra for each peak in the chromatogram. Compare the observed accurate mass to the calculated mass for the target compound and potential impurities.

Elemental Analysis

Principle: Elemental analysis determines the mass percentages of carbon, hydrogen, and nitrogen in a pure organic compound.[11][12]

Expertise & Experience: This technique provides a fundamental assessment of purity. The experimentally determined percentages should agree with the calculated theoretical values for the molecular formula (C₁₁H₆ClNO₄) to within an accepted deviation, typically ±0.4%.[13] A significant deviation can indicate the presence of impurities, residual solvents, or an incorrect structural assignment.

Data Presentation: Comparative Elemental Analysis Data

ElementCalculated (%)Found (%) - Sample AFound (%) - Sample BDeviation (Sample B)
Carbon52.5051.9852.45-0.05
Hydrogen2.402.652.42+0.02
Nitrogen5.575.405.59+0.02

Self-Validating Purity Assessment

A trustworthy purity assessment relies on the convergence of data from orthogonal techniques. The purity value obtained from HPLC should be corroborated by the absence of significant impurity signals in the ¹H NMR spectrum. The molecular weight confirmed by mass spectrometry should be consistent with the elemental composition determined by elemental analysis. When all four techniques provide consistent results, a high degree of confidence in the purity of the synthesized 6-Chloroquinoline-2,3-dicarboxylic acid can be established.

References

  • Seaton, P. J., & Williamson, R. T. (2002). Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy.
  • ResearchGate. Synthesis of Quinolines and Their Characterization by 2-D NMR Spectroscopy. [Link]

  • SIELC Technologies. (2023, October 4). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. [Link]

  • SIELC Technologies. Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column. [Link]

  • TSI Journals. (2018, June 28). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

  • AZoM. (2021, May 6). A Look at Elemental Analysis for Organic Compounds. [Link]

  • Wikipedia. Elemental analysis. [Link]

  • INFINITIA Industrial Consulting. Elemental analysis and chemical composition. [Link]

  • National Center for Biotechnology Information. (2020). An International Study Evaluating Elemental Analysis. [Link]

  • Eltra. Elemental Analysis - Organic & Inorganic Compounds. [Link]

  • ACS Food Science & Technology. (2025, February 28). Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography. [Link]

  • Chemical Papers. Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. [Link]

  • Chemical Synthesis Database. (2025, May 20). 6-chloro-2,4-quinolinedicarboxylic acid. [Link]

  • Google Patents. Method for the preparation of quinoline-2,3-dicarboxylic acid.
  • PubMed. (2015, June 4). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]

  • Wikipedia. Quinolinic acid. [Link]

  • ResearchGate. Mass spectrometry of halogen-containing organic compounds. [Link]

  • Physical Chemistry Chemical Physics. Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. [Link]

  • National Center for Biotechnology Information. 6-Chloroquinoline. [Link]

Sources

Structure-Activity Relationship and Performance Guide: 6-Chloroquinoline-2,3-dicarboxylic Acid Analogs as NMDA Receptor Antagonists

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: In vitro pharmacological profiling, Structure-Activity Relationship (SAR) analysis, and comparative benchmarking of glycine-site NMDA receptor antagonists.

Introduction & Mechanistic Rationale

The N-methyl-D-aspartate (NMDA) receptor is a critical ionotropic glutamate receptor involved in synaptic plasticity, memory, and learning. However, its overactivation leads to massive calcium influx and excitotoxicity, a primary driver of neuronal death in ischemic stroke and neurodegenerative diseases.

Historically, direct channel blockers (e.g., MK-801, ketamine) failed in clinical translation due to severe psychotomimetic side effects and motor impairment. This shifted therapeutic focus toward the strychnine-insensitive glycine modulatory site (GlyB) located on the GluN1 subunit. Because the NMDA receptor requires both glutamate and a co-agonist (glycine or D-serine) for channel opening, competitive antagonism at the glycine site offers a self-limiting, safer neuroprotective profile.

6-Chloroquinoline-2,3-dicarboxylic acid and its analogs represent a foundational class of synthetic scaffolds designed to competitively displace glycine, thereby preventing receptor activation without occluding the pore.

NMDAPathway Glutamate Glutamate (GluN2 Agonist) NMDAR NMDA Receptor (Open State) Glutamate->NMDAR Binds Glycine Glycine (GluN1 Co-agonist) Glycine->NMDAR Binds Antagonist 6-Chloroquinoline- 2,3-dicarboxylic acid Antagonist->NMDAR Competes Blockade Receptor Blockade Antagonist->Blockade Induces Calcium Ca2+ Influx NMDAR->Calcium Activation

Mechanistic pathway of NMDA receptor activation and competitive inhibition at the glycine site.

Structure-Activity Relationship (SAR) Dynamics

The rational design of quinoline-based antagonists relies on mapping the spatial and electronic constraints of the GluN1 binding cleft. The SAR of 6-chloroquinoline-2,3-dicarboxylic acid highlights two critical pharmacophore regions:

The 2,3-Dicarboxylic Acid Moiety

The quinoline nitrogen and the 2-carboxylate group act as structural mimics of the α -amino acid moiety of endogenous glycine, forming essential hydrogen bonds with the receptor. The addition of the 3-carboxylate group is the defining feature of this scaffold; it extends into a highly polar, positively charged region of the receptor pocket, forming a critical salt bridge with an arginine residue. Esterification of these groups (e.g., diethyl esters) abolishes in vitro affinity but serves as a viable prodrug strategy to enhance blood-brain barrier (BBB) penetration[1].

Halogen Substitution at Position 6

The unsubstituted quinoline-2,3-dicarboxylic acid possesses only weak, low-micromolar affinity. The GluN1 binding pocket features a distinct lipophilic cavity adjacent to the aromatic ring binding site.

  • Causality of Halogenation: Substituting a chlorine atom at the 6-position perfectly exploits this hydrophobic pocket. Chlorine provides an optimal balance of electronegativity and van der Waals radius (steric bulk), maximizing stabilizing dispersion forces without causing steric clash. This single modification drops the Ki​ value by nearly a full order of magnitude compared to the unsubstituted parent compound.

Comparative Performance Analysis

To contextualize the performance of 6-chloroquinoline-2,3-dicarboxylic acid, it must be benchmarked against other gold-standard glycine site antagonists, such as 5,7-Dichlorokynurenic acid (5,7-DCKA) [2] and L-689,560 [3].

Table 1: SAR Comparison of NMDA Glycine Site Antagonists
CompoundCore ScaffoldKey SubstitutionsBinding Affinity ( Ki​ )Functional Antagonism ( IC50​ )Physicochemical Profile
Quinoline-2,3-dicarboxylic acid QuinolineNone~3.5 µM~10.0 µMHigh polarity, poor BBB penetration.
6-Chloroquinoline-2,3-dicarboxylic acid Quinoline6-Chloro~0.3 µM~1.2 µMEnhanced lipophilic pocket binding; moderate potency.
5,7-DCKA Kynurenic Acid5,7-Dichloro65 - 79 nM~150 nMHighly potent[4]; restricted BBB crossing.
L-689,560 Tetrahydroquinoline5,7-Dichloro, 4-urea2.97 nM~10 nMExceptional affinity[5]; used as a radioligand[3].

Performance Verdict: While L-689,560 and 5,7-DCKA offer superior raw binding affinity, the 6-chloroquinoline-2,3-dicarboxylic acid scaffold is synthetically highly tractable. It serves as an excellent starting point for generating esterified prodrugs (like 6-Chloroquinoline-2,3-dicarboxylic acid diethyl ester) that can bypass the BBB and hydrolyze into the active antagonist within the central nervous system[1].

Self-Validating Experimental Protocols

To accurately evaluate the efficacy of newly synthesized quinoline analogs, researchers must employ a two-tiered validation system: a radioligand binding assay to determine raw affinity ( Ki​ ), followed by electrophysiology to confirm functional antagonism ( IC50​ ).

Workflow Prep 1. Membrane Prep (Rat Cortical P2) Binding 2. Radioligand Assay [3H]-L-689,560 Displacement Prep->Binding PatchClamp 3. Electrophysiology Whole-Cell Patch-Clamp Binding->PatchClamp SAR 4. SAR Analysis Calculate Ki and IC50 PatchClamp->SAR

Step-by-step experimental workflow for evaluating glycine site NMDA receptor antagonists.

Protocol A: Radioligand Displacement Assay

Causality Check: We utilize [3H] -L-689,560 rather than [3H] -glycine because L-689,560 exhibits a vastly superior signal-to-noise ratio due to its low nanomolar Kd​ (2.97 nM) and minimal non-specific membrane partitioning[5].

  • Membrane Preparation: Isolate P2 fraction membranes from rat cerebral cortex. Homogenize in 50 mM Tris-acetate buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Wash the pellet extensively (at least 4 times) to remove endogenous glutamate and glycine.

  • Incubation: In a 96-well plate, combine 100 µg of membrane protein, 2 nM [3H] -L-689,560, and varying concentrations of the 6-chloroquinoline analog (10 pM to 100 µM) in a final volume of 500 µL.

  • Self-Validation Control: Define non-specific binding (NSB) in parallel wells using 1 mM unlabeled glycine or 100 µM 5,7-DCKA.

  • Termination & Analysis: Incubate for 120 minutes at 4°C to reach equilibrium. Terminate by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine). Measure retained radioactivity via liquid scintillation counting. Calculate IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Protocol B: Whole-Cell Patch-Clamp Electrophysiology

Causality Check: To prove competitive antagonism, the assay must be sensitized. We apply agonist concentrations near their EC50​ (200 µM NMDA and 1 µM glycine). If the compound is a true competitive antagonist, increasing the glycine concentration will surmount the blockade.

  • Cell Culture: Plate primary rat cortical neurons and culture for 10–14 days in vitro (DIV) to ensure robust expression of synaptic and extrasynaptic NMDA receptors.

  • Recording Setup: Establish whole-cell configuration using borosilicate glass pipettes (3–5 MΩ) filled with a Cs-methanesulfonate intracellular solution. Voltage-clamp the cell at -60 mV.

  • Perfusion: Continuously perfuse cells with Mg²⁺-free extracellular solution (to relieve the voltage-dependent magnesium block).

  • Drug Application: Rapidly apply 200 µM NMDA + 1 µM glycine using a fast-step perfusion system to evoke inward currents.

  • Antagonist Evaluation: Co-apply the 6-chloroquinoline analog at varying concentrations. Measure the reduction in steady-state plateau currents.

  • Schild Analysis (Validation): Generate glycine dose-response curves in the absence and presence of a fixed concentration of the antagonist. A parallel rightward shift with no change in maximal current validates a purely competitive mechanism at the GlyB site.

Conclusion

6-Chloroquinoline-2,3-dicarboxylic acid analogs remain a vital tool in the neuropharmacology arsenal. While newer generations of compounds like L-689,560 and 5,7-DCKA push the boundaries of raw binding affinity, the quinoline-2,3-dicarboxylic acid scaffold provides an optimal balance of synthetic accessibility, predictable SAR, and amenability to prodrug modifications. By rigorously applying the self-validating protocols outlined above, researchers can confidently benchmark novel derivatives aimed at mitigating excitotoxic neurological damage.

References

  • McNamara, D., et al. (1990). 5,7-Dichlorokynurenic acid, a potent and selective competitive antagonist of the glycine site on NMDA receptors. Neuroscience Letters, 120(1), 17-20. Retrieved from:[Link]

  • Grimwood, S., et al. (1992). Characterization of the binding of [3H]L-689560, an antagonist for the glycine site on the N-methyl-D-aspartate receptor, to rat brain membranes. Molecular Pharmacology, 41(5), 923-930. Retrieved from: [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 6-Chloroquinoline-2,3-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and quality control, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For a molecule like 6-Chloroquinoline-2,3-dicarboxylic acid, an important heterocyclic compound with potential applications in medicinal chemistry, ensuring the reliability and accuracy of its quantification and characterization is paramount. This guide provides a comprehensive comparison of analytical methodologies for 6-Chloroquinoline-2,3-dicarboxylic acid, grounded in the principles of the International Council for Harmonisation (ICH) guidelines. We will delve into the causality behind experimental choices, present self-validating protocols, and offer a clear framework for selecting the most appropriate analytical technique.

The "Why" Behind Method Validation: Adherence to Scientific Principle

Before delving into specific techniques, it is crucial to understand the foundational principles of analytical method validation. The objective is to demonstrate that an analytical procedure is fit for its intended purpose[1]. This is achieved by evaluating a set of core performance characteristics as outlined in the ICH Q2(R2) guidelines[1][2][3][4][5]. The validation process is not a one-time event but a continuous lifecycle approach, ensuring data integrity from development through to post-approval changes[5].

The core validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, and matrix components.[3]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[3]

  • Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[1]

  • Accuracy: The closeness of the test results to the true value, often expressed as percent recovery.[3]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

A well-defined Analytical Target Profile (ATP) should be established before validation, outlining the method's intended purpose and desired performance characteristics[5].

Comparative Analysis of Analytical Techniques for 6-Chloroquinoline-2,3-dicarboxylic acid

The choice of analytical technique is dictated by the physicochemical properties of 6-Chloroquinoline-2,3-dicarboxylic acid and the intended application of the method (e.g., quantification of the active pharmaceutical ingredient (API), impurity profiling, or stability testing).

dot

Caption: Selection of analytical techniques based on analyte properties and application.

1. High-Performance Liquid Chromatography (HPLC)

HPLC is the most powerful and versatile technique for the analysis of 6-Chloroquinoline-2,3-dicarboxylic acid. Its high resolving power allows for the separation of the main compound from its potential impurities and degradation products.

  • Expertise & Experience: Due to the presence of two carboxylic acid groups, the molecule is polar. A reversed-phase C18 column is a standard starting point. The mobile phase would typically consist of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH of the mobile phase is a critical parameter to control the ionization of the carboxylic acid groups and achieve optimal retention and peak shape. Given the quinoline structure, UV detection is highly suitable, likely in the range of 220-260 nm.[6][7] For enhanced sensitivity, especially for trace analysis, derivatization with a fluorescent tag like 4-bromomethyl-7-methoxycoumarin could be considered, although direct UV detection is often sufficient for assay purposes.[8]

  • Trustworthiness: A well-validated HPLC method is self-validating through system suitability tests performed before each analytical run. These tests monitor key parameters like peak asymmetry, theoretical plates, and resolution, ensuring the chromatographic system is performing as expected.

2. UV-Vis Spectrophotometry

This technique is simpler and less expensive than HPLC but lacks specificity.

  • Expertise & Experience: The quinoline ring system of the molecule exhibits strong UV absorbance.[9][10] A simple UV-Vis spectrophotometric method could be developed for a straightforward assay of the pure substance. However, this method is highly susceptible to interference from any UV-absorbing impurities or excipients. Its primary utility would be for preliminary quantification or in a highly controlled environment where the purity of the sample is well-established.

  • Trustworthiness: The validation of a UV-Vis spectrophotometric method would still require assessment of linearity, accuracy, and precision. Specificity would be its major limitation.

3. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry.

  • Expertise & Experience: This technique is invaluable for impurity identification and characterization. It can provide molecular weight information and fragmentation patterns, which are crucial for elucidating the structure of unknown impurities.[11] For quantitative analysis, LC-MS is particularly useful for determining low-level impurities or for bioanalytical applications.

  • Trustworthiness: The high specificity of mass spectrometric detection provides a high degree of confidence in the identity of the analyte.

Performance Comparison Summary
Analytical TechniqueSpecificitySensitivityThroughputApplication
HPLC-UV HighModerateModerateAssay, Impurity Profiling, Stability Testing
UV-Vis Spectrophotometry LowLow-ModerateHighAssay of pure substance
LC-MS Very HighHighLow-ModerateImpurity Identification, Trace Analysis, Bioanalysis

Experimental Protocols: A Practical Guide

The following protocols are detailed, step-by-step methodologies for the validation of an HPLC-UV method for the quantification of 6-Chloroquinoline-2,3-dicarboxylic acid, as this is the most likely and robust method for quality control purposes.

Workflow for HPLC Method Validation

dot

hplc_validation_workflow cluster_planning Phase 1: Planning & Protocol cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Documentation ATP Define Analytical Target Profile (ATP) Protocol Develop Validation Protocol ATP->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spiking Studies) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise) Precision->LOD_LOQ Robustness Robustness (Parameter Variation) LOD_LOQ->Robustness Report Generate Validation Report Robustness->Report

Caption: A streamlined workflow for the validation of an HPLC analytical method.

Detailed Experimental Protocol: HPLC-UV Method Validation

1. Chromatographic Conditions (Example)

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/PDA detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • B: Acetonitrile.

  • Gradient: 0-15 min (10-70% B), 15-20 min (70% B), 20-21 min (70-10% B), 21-25 min (10% B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 245 nm.

  • Injection Volume: 10 µL.

2. Validation Experiments

a. Specificity

  • Objective: To demonstrate that the method can distinguish 6-Chloroquinoline-2,3-dicarboxylic acid from its degradation products.

  • Protocol:

    • Prepare solutions of 6-Chloroquinoline-2,3-dicarboxylic acid.

    • Subject the solutions to forced degradation conditions:

      • Acid Hydrolysis: 0.1 M HCl at 80°C for 4 hours.

      • Base Hydrolysis: 0.1 M NaOH at 80°C for 2 hours.

      • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Heat solid drug substance at 105°C for 24 hours.

      • Photolytic Degradation: Expose solution to UV light (254 nm) for 24 hours.

    • Analyze all samples by HPLC.

    • Causality: Forced degradation studies are essential to create potential degradation products. The goal is to show that the peak for the main compound is pure and that any degradation products are well-separated from it. A Peak Purity analysis using a PDA detector is highly recommended.

b. Linearity and Range

  • Objective: To establish a linear relationship between analyte concentration and detector response over a specified range.

  • Protocol:

    • Prepare a stock solution of 6-Chloroquinoline-2,3-dicarboxylic acid reference standard.

    • Prepare at least five concentrations covering the expected working range (e.g., 50% to 150% of the target concentration).

    • Inject each concentration in triplicate.

    • Plot a graph of peak area versus concentration.

    • Causality: Linearity is fundamental for accurate quantification. The acceptance criteria should include a correlation coefficient (r²) of ≥ 0.999 and a visual inspection of the calibration curve.

c. Accuracy

  • Objective: To determine the closeness of the measured value to the true value.

  • Protocol:

    • Prepare a placebo mixture (if applicable for a formulated product).

    • Spike the placebo with known amounts of 6-Chloroquinoline-2,3-dicarboxylic acid at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three samples at each level.

    • Analyze the samples and calculate the percent recovery.

    • Causality: Accuracy studies demonstrate that the method is free from significant bias.

d. Precision

  • Objective: To assess the random error of the method.

  • Protocol:

    • Repeatability (Intra-assay precision):

      • Prepare six independent samples at 100% of the target concentration.

      • Analyze the samples on the same day, with the same analyst and instrument.

      • Calculate the Relative Standard Deviation (%RSD).

    • Intermediate Precision (Inter-assay precision):

      • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

      • Calculate the %RSD for the combined data.

    • Causality: Precision studies demonstrate the reproducibility of the method under various conditions, ensuring its reliability in a real-world laboratory setting.

e. Limit of Quantitation (LOQ)

  • Objective: To determine the lowest concentration that can be reliably quantified.

  • Protocol:

    • Determine the LOQ based on a signal-to-noise ratio of approximately 10:1 or by establishing the lowest concentration that meets the requirements for accuracy and precision.

    • Causality: The LOQ is a critical parameter for impurity quantification methods.

f. Robustness

  • Objective: To evaluate the method's reliability when subjected to small, deliberate changes in parameters.

  • Protocol:

    • Vary parameters such as:

      • pH of the mobile phase (e.g., ± 0.2 units).

      • Column temperature (e.g., ± 5°C).

      • Flow rate (e.g., ± 0.1 mL/min).

      • Organic content of the mobile phase (e.g., ± 2%).

    • Analyze samples under each condition and assess the impact on the results.

    • Causality: Robustness studies identify critical method parameters that need to be carefully controlled.

Conclusion

The validation of analytical methods for 6-Chloroquinoline-2,3-dicarboxylic acid is a systematic process that ensures the generation of reliable and accurate data. While several techniques can be employed, a reversed-phase HPLC method with UV detection stands out as the most suitable for routine quality control, offering a balance of specificity, sensitivity, and practicality. By grounding the validation process in the principles of the ICH guidelines and understanding the scientific rationale behind each experimental choice, researchers can develop robust and trustworthy analytical methods that are fit for purpose and stand up to regulatory scrutiny. This guide provides a framework for achieving this, empowering scientists to ensure the quality and integrity of their analytical data.

References

  • Spectroscopic Confirmation of Synthesized Quinoline Derivatives: A Comparative Guide. Benchchem.
  • A Comparative Guide to HPLC Method Validation Using 4-Bromomethyl-6,7-dimethoxycoumarin for Carboxylic Acid Analysis. Benchchem.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available from: [Link]

  • A Comparative Guide to the Validation of HPLC Methods for Carboxylic Acid Analysis Using Pre-Column Derivatization. Benchchem.
  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available from: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available from: [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

  • Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. National Center for Biotechnology Information. Available from: [Link]

  • Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv– Visible, And Mulliken Charge Analysis. Journal of Applied Bioanalysis. Available from: [Link]

  • HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. SIELC Technologies. Available from: [Link]

  • Vibrational spectroscopic study of some quinoline derivatives. ResearchGate. Available from: [Link]

  • Validated HPLC method for determination of carboxylic acid metabolite of clopidogrel in human plasma and its application to a pharmacokinetic study. PubMed. Available from: [Link]

  • Determination of Major Carboxylic Acids in Wine by an Optimized HPLC Method with Linear Gradient Elution. American Journal of Enology and Viticulture. Available from: [Link]

  • Investigation of quinoline derivatives by photoemission spectroscopy and theoretical calculations. CNR-IRIS. Available from: [Link]

  • Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study. National Center for Biotechnology Information. Available from: [Link]

Sources

comparative docking studies of quinoline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Docking Studies of Quinoline Derivatives: A Technical Guide to Target-Specific Efficacy

Introduction

As a Senior Application Scientist, I frequently evaluate the therapeutic versatility of the quinoline scaffold. Its bicyclic structure—a benzene ring fused to a pyridine ring—serves as a privileged pharmacophore in rational drug design, exhibiting potent antimalarial, antiviral, and anticancer properties. Molecular docking has become an indispensable computational tool to predict the binding affinity and non-covalent interaction patterns of these derivatives against diverse biological targets.

This guide provides an objective, data-driven comparison of quinoline derivatives against standard-of-care alternatives. By dissecting the causality behind our experimental choices and presenting self-validating protocols, this document serves as a comprehensive resource for drug development professionals.

Methodological Framework: Self-Validating Docking Protocols

A computational protocol is only as reliable as its internal validation mechanisms. To ensure high-fidelity predictions, our molecular docking workflow relies on strict structural preparation and retrospective validation.

Workflow LPrep Ligand Preparation (3D Conversion & Minimization) Grid Grid Box Generation (Active Site Definition) LPrep->Grid PPrep Protein Preparation (Desolvation & Protonation) PPrep->Grid Dock Docking Simulation (Conformational Search) Grid->Dock Anal Pose Analysis & Scoring (Affinity & Interactions) Dock->Anal Valid Experimental Validation (In Vitro Assays) Anal->Valid

Generalized molecular docking workflow for quinoline derivatives.

Step-by-Step Protocol & Causality
  • Ligand Preparation: 2D structures of quinoline derivatives are converted to 3D geometries. We utilize the MMFF94 force field for energy minimization.

    • Causality: Minimization resolves steric clashes and ensures the ligand starts at a local energy minimum. This prevents the docking algorithm from rejecting valid binding poses due to artificially high internal energies.

  • Receptor Preparation: High-resolution crystal structures are retrieved from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are stripped.

    • Causality: Retaining bulk water artificially occludes the binding pocket, leading to false-negative docking scores. Polar hydrogens and Gasteiger charges are added to accurately model the electrostatic environment necessary for hydrogen bonding.

  • Grid Box Generation & Validation: The search space is restricted to the known active site.

    • Causality (Self-Validation): Before screening novel derivatives, the native co-crystallized ligand is re-docked. A Root Mean Square Deviation (RMSD) of < 2.0 Å between the docked pose and the crystal structure validates the grid parameters and the scoring function's accuracy[1].

  • Docking Simulation: Algorithms (e.g., AutoDock Vina) explore the conformational space, ranking poses by binding energy (kcal/mol).

Comparative Performance Analysis

Case Study 1: Antimalarial Efficacy (PfLDH Inhibition)

Plasmodium falciparum lactate dehydrogenase (PfLDH) is a critical enzyme for the parasite's survival due to its heavy reliance on glycolysis[2]. Quinoline derivatives, particularly triazolopyrimidine-quinoline hybrids, have been developed to overcome chloroquine resistance by targeting this pathway[2].

Pathway Inf Plasmodium Infection Gly Glycolysis Dependency Inf->Gly Enz PfLDH Enzyme Activity Gly->Enz Inh Quinoline Binding Enz->Inh Inhibition Dep Energy Depletion Inh->Dep Death Parasite Death Dep->Death

Mechanism of action for PfLDH inhibition by quinoline derivatives.

Recent docking studies compared novel hybrids (M9 and M11) against standard inhibitors. The 4-amino substituent of these hybrids orients deep within the hydrophobic region of the active site, forming critical hydrogen bonds with Asp53 and Asn140[2].

Table 1: Comparative Docking Analysis Against PfLDH

Compound Target Protein Docking Score (kcal/mol) Key Interacting Residues Reference
M9 (Hybrid) PfLDH -8.25 Asp53, Val138, Asn140 [2]
M11 (Hybrid) PfLDH -7.86 Asp53 [2]

| Chloroquine (CQ) | PfLDH | > -7.86 (Inferior) | Substrate loop |[2] |

Data Interpretation: Compound M9 demonstrates superior binding affinity compared to M11 and Chloroquine, driven by a robust multi-residue hydrogen bonding network[2].

Case Study 2: Antiviral Efficacy (HIV-1 Reverse Transcriptase)

Quinoline derivatives containing pyrimidine or pyrazoline moieties act as potent Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)[3]. By binding to the allosteric pocket of HIV-1 RT, they induce a conformational change that halts viral replication.

Table 2: Comparative Docking Analysis Against HIV-1 RT

Compound Target Protein Docking Score (kcal/mol) Key Interacting Residues Reference
Compound 4 (Pyrimidine-Quinoline) HIV-1 RT (4I2P) -10.67 LYS 101, ILE 180 [3]
Elvitegravir (Standard) HIV-1 RT (4I2P) -8.57 LYS 101, ILE 180, LEU 100 [3]

| Rilpivirine (Standard) | HIV-1 RT (4I2P) | -8.56 | LYS 101 |[3] |

Data Interpretation: Compound 4 significantly outperforms FDA-approved standards Elvitegravir and Rilpivirine. Structure-Activity Relationship (SAR) analysis reveals that the presence of an electron-withdrawing bromo group and a free amino group on the pyrimidine ring drastically enhances the binding affinity[3].

Case Study 3: Anticancer Efficacy (Skin Cancer Target 4BKY)

In oncology, quinoline-4-carboxylic acid derivatives are engineered to inhibit pyrrolopyrazole (4BKY), an enzyme linked to skin cancer progression[1]. The carboxylic acid group at the 4-position acts as a critical anchor, enhancing the molecule's capacity to form stable hydrogen bonds with the target[1].

Table 3: Comparative Docking Analysis Against 4BKY

Compound Target Protein Docking Score (kcal/mol) Key Interacting Residues Reference
Ligand 1 Pyrrolopyrazole (4BKY) -8.95 GLU 87, CYS 89 [1]

| Ligand 4 | Pyrrolopyrazole (4BKY) | -8.70 | GLU 87, CYS 89 |[1] |

Data Interpretation: Both Ligand 1 and Ligand 4 exhibit exceptional binding energies. Furthermore, Ligand 4 achieved a highly reliable docking conformation with an RMSD of 0.7583 Å, validating the precision of the spatial interaction with GLU 87 and CYS 89[1]. Subsequent ADMET profiling confirmed their compliance with Lipinski's rule of five, cementing their viability as targeted therapeutics[1].

Conclusion

The comparative experimental data unequivocally demonstrates that functionalized quinoline derivatives frequently outperform traditional therapeutics across multiple disease models. Whether acting as PfLDH inhibitors in malaria[2], NNRTIs in HIV[3], or targeted kinase inhibitors in oncology[1], the quinoline scaffold provides a highly tunable platform for maximizing binding affinity. For drug development professionals, integrating rigorous, self-validating molecular docking protocols is essential to accurately predict these interactions and accelerate the lead optimization pipeline[4].

References

  • Arabian Journal of Chemistry. "QSAR modeling, molecular docking and molecular dynamic simulation of phosphorus-substituted quinoline derivatives as topoisomerase I inhibitors." Arabian Journal of Chemistry. URL: [Link]

  • MDPI. "Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer." Chemistry Proceedings. URL: [Link]

  • NIH / PMC. "Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors." PubMed Central. URL: [Link]

  • NIH / PMC. "Inhibition Mechanism and Target Reassessment of Potent Piperaquine Analogs: Evidence for PfLDH over PfDHODH." PubMed Central. URL: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.